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Foundational

Determining the Critical Micelle Concentration (CMC) of C18-PEG12-Amine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of C18-PEG12-Amine in Advanced Drug Delivery C18-PEG12-Amine is an amphiphilic molecule meticulously designed for applications in drug delivery and formulation science.[1] Its structure, fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of C18-PEG12-Amine in Advanced Drug Delivery

C18-PEG12-Amine is an amphiphilic molecule meticulously designed for applications in drug delivery and formulation science.[1] Its structure, featuring a hydrophobic C18 alkyl chain (octadecyl) and a hydrophilic polyethylene glycol (PEG) chain of 12 repeating units capped with a primary amine, positions it as a potent surfactant for the encapsulation and stabilization of therapeutic agents.[1] The C18 tail provides a strong hydrophobic driving force for self-assembly, while the PEG12-Amine headgroup offers aqueous solubility and a functional handle for further conjugation or pH-responsive behavior.

The transition from individual unimers to self-assembled spherical structures known as micelles is a cornerstone of its utility. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[2][3] The CMC is a critical parameter for any formulation scientist, as it dictates the concentration at which the surfactant's properties, such as solubilization capacity and surface tension, change dramatically.[2][4] An accurate determination of the CMC for C18-PEG12-Amine is therefore not merely an academic exercise but a fundamental prerequisite for its rational application in pharmaceutical formulations. This guide provides a comprehensive overview of the principles and methodologies for the precise determination of the CMC of C18-PEG12-Amine.

Understanding Micellization and the Critical Micelle Concentration

In aqueous solutions at low concentrations, C18-PEG12-Amine exists as individual molecules, or unimers. As the concentration increases, these amphiphilic molecules begin to adsorb at the air-water interface, leading to a reduction in surface tension.[2][5] Once the interface is saturated, a further increase in concentration forces the unimers to self-assemble in the bulk solution to minimize the unfavorable interactions between their hydrophobic tails and water.[2] This self-assembly results in the formation of micelles, where the hydrophobic C18 chains form a core, and the hydrophilic PEG12-Amine headgroups form a protective corona, interfacing with the aqueous environment. The CMC is the concentration at which this micelle formation begins.[2][3]

Several factors can influence the CMC of a surfactant like C18-PEG12-Amine:

  • Hydrophobic Chain Length : A longer hydrophobic chain generally leads to a lower CMC due to increased hydrophobicity.[3][6]

  • Hydrophilic Headgroup : The nature and size of the hydrophilic headgroup affect the packing of the surfactant molecules in the micelle.

  • Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC.[6][7]

  • pH : The primary amine headgroup of C18-PEG12-Amine will be protonated at acidic pH, introducing electrostatic repulsion between the headgroups, which can increase the CMC.[8][9]

  • Ionic Strength : The presence of electrolytes can influence the electrostatic interactions between the headgroups, potentially altering the CMC.[6][8]

Experimental Determination of the CMC: Methodologies and Protocols

The determination of the CMC relies on detecting the changes in the physicochemical properties of the surfactant solution as a function of its concentration. Several robust methods are available, with fluorescence spectroscopy and surface tensiometry being among the most common and reliable for non-ionic and ionic surfactants.[10][11]

Fluorescence Spectroscopy using a Pyrene Probe

This highly sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[10] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the non-polar, hydrophobic core of the micelles.[10] This change in microenvironment leads to a characteristic shift in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in its fluorescence emission spectrum.[10][12]

  • Preparation of a Pyrene Stock Solution: Prepare a 1.0 x 10⁻³ M stock solution of pyrene in a suitable organic solvent such as acetone or ethanol.[10]

  • Preparation of Surfactant Solutions: Prepare a stock solution of C18-PEG12-Amine in high-purity water. From this stock, prepare a series of dilutions with concentrations spanning the expected CMC.

  • Incorporation of Pyrene: To a series of clean vials, add a small, fixed volume of the pyrene stock solution. Evaporate the solvent completely to leave a thin film of pyrene. This step is crucial to prevent interference from the organic solvent.[10] Then, add the prepared surfactant solutions to each vial to achieve a final pyrene concentration of approximately 1.0 x 10⁻⁶ M.

  • Equilibration: Allow the solutions to equilibrate overnight with gentle agitation to ensure the complete dissolution of pyrene and the formation of micelles.[10]

  • Fluorescence Measurement: Using a fluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 500 nm.[10][13]

  • Data Analysis: Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks. Plot the I₁/I₃ ratio as a function of the logarithm of the C18-PEG12-Amine concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[12]

G cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Pyrene_Stock Prepare Pyrene Stock Solution Pyrene_Film Create Pyrene Film in Vials Pyrene_Stock->Pyrene_Film Surfactant_Series Prepare C18-PEG12-Amine Concentration Series Add_Surfactant Add Surfactant Solutions to Pyrene Film Surfactant_Series->Add_Surfactant Pyrene_Film->Add_Surfactant Equilibrate Equilibrate Overnight Add_Surfactant->Equilibrate Measure_Fluorescence Measure Fluorescence Spectra (Ex: 335 nm, Em: 350-500 nm) Equilibrate->Measure_Fluorescence Extract_Intensities Extract I1 and I3 Peak Intensities Measure_Fluorescence->Extract_Intensities Plot_Data Plot I1/I3 vs. log(Concentration) Extract_Intensities->Plot_Data Determine_CMC Determine CMC from Inflection Point Plot_Data->Determine_CMC

Workflow for CMC determination using the pyrene fluorescence method.
Surface Tensiometry

This is a direct and classical method for CMC determination that measures the surface tension of the surfactant solutions at different concentrations.[10][14] As the concentration of C18-PEG12-Amine increases, the unimers adsorb at the air-water interface, causing a decrease in surface tension.[2] Once the surface is saturated with unimers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration.[14] The CMC is the concentration at which this break in the surface tension plot occurs.

  • Preparation of Surfactant Solutions: Prepare a stock solution of C18-PEG12-Amine in high-purity water. Create a series of dilutions to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[14]

  • Measurement: For each concentration, measure the surface tension. Ensure thorough cleaning of the ring or plate between measurements to avoid cross-contamination.[14]

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the C18-PEG12-Amine concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2][14]

G cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Surfactant_Series Prepare C18-PEG12-Amine Concentration Series Measure_ST Measure Surface Tension for Each Concentration Surfactant_Series->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC from Intersection of Linear Fits Plot_Data->Determine_CMC

Workflow for CMC determination using surface tensiometry.
Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the size distribution of particles in a solution and can also be employed to determine the CMC.[15][16] Below the CMC, the solution contains only small unimers. Above the CMC, larger micelles will be present. DLS can detect the appearance of these micelles by measuring the intensity of scattered light, which increases significantly with the formation of larger particles.[15][17]

  • Preparation of Surfactant Solutions: Prepare a series of C18-PEG12-Amine solutions at various concentrations.

  • Filtration: Filter all solutions using a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or aggregates.[16]

  • DLS Measurement: For each concentration, measure the scattered light intensity using a DLS instrument.

  • Data Analysis: Plot the scattered light intensity as a function of the C18-PEG12-Amine concentration. The CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed.[15]

Expected CMC Value and Data Presentation

The experimentally determined CMC values should be summarized in a clear and concise table for easy comparison.

Method Determined CMC Notes
Fluorescence SpectroscopyInsert ValueHighly sensitive method.
Surface TensiometryInsert ValueDirect measurement of surface activity.
Dynamic Light ScatteringInsert ValueConfirmatory method based on particle size.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior and application of C18-PEG12-Amine in drug delivery systems. A precise and accurate determination of the CMC is essential for the development of robust and effective formulations. The methodologies outlined in this guide, particularly fluorescence spectroscopy and surface tensiometry, provide reliable means to characterize this important property. By understanding and experimentally verifying the CMC, researchers and drug development professionals can harness the full potential of C18-PEG12-Amine as a versatile and powerful tool in modern pharmaceutics.

References

  • Pharmaceutical Press. Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press. [Link]

  • Malvern Panalytical. Surfactant micelle characterization using dynamic light scattering. ResearchGate. [Link]

  • International Union of Crystallography. (2014). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. National Center for Biotechnology Information. [Link]

  • SciSpace. Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. SciSpace. [Link]

  • Zhang, G., et al. (2020, March 4). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Taylor & Francis Online. [Link]

  • Ivanciuc, O., et al. (2008, October 28). QSPR Study of Critical Micelle Concentrations of Nonionic Surfactants. ACS Publications. [Link]

  • Scribd. Factors Affecting Critical Micelle Concentration. Scribd. [Link]

  • Agilent Technologies. (2010). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry. [Link]

  • ACS Publications. (2020, June 24). Robust Method to Determine Critical Micelle Concentration via Spreading Oil Drops on Surfactant Solutions. ACS Publications. [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

  • MDPI. (2021). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. MDPI. [Link]

  • ACS Publications. (2012, May 21). Apparent Critical Micelle Concentrations in Block Copolymer/Ionic Liquid Solutions: Remarkably Weak Dependence on Solvophobic Block Molecular Weight. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2011, April 5). A facile surfactant critical micelle concentration determination. National Center for Biotechnology Information. [Link]

  • Hindawi. (2013). Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. Hindawi. [Link]

  • ResearchGate. Critical micelle concentration (CMC) values of block copolymer systems. ResearchGate. [Link]

  • ACS Publications. (1994). Determination of the Critical Micelle Concentration of Block Copolymer Micelles by Static Light Scattering. ACS Publications. [Link]

  • MDPI. (2021, September 2). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. [Link]

  • ScienceDirect. (2005). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. ScienceDirect. [Link]

  • PubMed. (2022, December 7). Determination of the critical micelle concentration of surfactants using fluorescence strategies. PubMed. [Link]

  • SCIRP. (2014). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. SCIRP. [Link]

  • SciELO. (2018). Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. SciELO. [Link]

  • Semantic Scholar. (2014, January 15). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. Semantic Scholar. [Link]

  • Scientific Research Publishing. (2014). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. Scientific Research Publishing. [Link]

  • Creative Biolabs. Amino-PEG12-acid (CAT#: ADC-L-Y0139). Creative Biolabs. [Link]

Sources

Exploratory

A Technical Guide to the Role of C18-PEG12-Amine in Lipid Nanoparticle (LNP) Stability and Function

Executive Summary Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. The clinical and commercial success of these platforms hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. The clinical and commercial success of these platforms hinges on their ability to remain stable from manufacturing to administration, ensuring safety and efficacy. A critical component governing this stability is the PEGylated lipid, which provides a steric barrier to prevent aggregation. This guide delves into the specific and multifaceted role of a novel functionalized PEG-lipid, C18-PEG12-Amine . We deconstruct its molecular architecture—an 18-carbon anchor, a 12-unit polyethylene glycol spacer, and a terminal amine group—to elucidate its hypothesized dual-mode mechanism for enhancing LNP stability through both steric hindrance and electrostatic repulsion. As a senior application scientist, this guide moves beyond mere description to explain the causal relationships between the structure of C18-PEG12-Amine and its functional impact on LNP physicochemical properties. We provide a comprehensive experimental framework, including detailed protocols for LNP formulation and characterization, to enable researchers to validate these principles and harness the unique properties of amine-terminated PEG-lipids for developing next-generation delivery systems.

The Foundational Pillars of LNP Stability

The therapeutic efficacy of an LNP formulation is inextricably linked to its physical and chemical stability. An unstable formulation, characterized by particle aggregation, can lead to loss of potency, unpredictable biodistribution, and an increased risk of immunogenicity. Stability is primarily governed by the forces between individual nanoparticles in suspension, which can be modulated by carefully selected excipients.

The Indispensable Role of Steric Hindrance: The PEG Shield

The inclusion of polyethylene glycol (PEG)-conjugated lipids is a cornerstone of modern LNP formulation.[1] These lipids, such as the widely used DMG-PEG 2000, orient themselves on the LNP surface with the hydrophilic PEG chains extending into the aqueous environment.[2] This creates a hydrated layer, or "PEG shield," that physically prevents nanoparticles from approaching one another and aggregating due to van der Waals forces.[3][4] This mechanism, known as steric stabilization, is crucial for maintaining a consistent particle size distribution during storage and in circulation.[5][6] The resulting "stealth" properties also reduce the adsorption of blood proteins (opsonization), thereby delaying recognition and clearance by the immune system and extending the LNP's circulation half-life.[3][7]

The Power of Electrostatic Repulsion: Zeta Potential as a Stability Predictor

Colloidal stability can also be achieved through electrostatic forces. The net charge on the surface of a nanoparticle in a specific medium is quantified by its zeta potential.[8] A high absolute zeta potential value (e.g., greater than ±20 mV) indicates strong repulsive forces between particles, which prevents them from coming close enough to aggregate.[][10] In conventional LNPs designed for systemic delivery, the surface is often nearly neutral at physiological pH. However, modulating surface charge offers a powerful lever for enhancing stability, a strategy known as charge-assisted stabilization.[11]

Deconstructing C18-PEG12-Amine: A Multifunctional Stabilizer

C18-PEG12-Amine is a non-traditional PEG-lipid designed to confer unique properties to the LNP surface. Its structure suggests a departure from passive steric shielding towards active, multi-modal stabilization.

  • The C18 Acyl Anchor: The 18-carbon saturated acyl chain (stearoyl) provides a robust and persistent anchor within the lipid bilayer of the nanoparticle. Compared to shorter C14 (myristoyl) anchors, C18 chains have stronger hydrophobic interactions, leading to significantly slower desorption from the LNP surface.[2][12] This ensures the PEG-amine moiety remains associated with the nanoparticle, maintaining its stabilizing function both on the shelf and in vivo.

  • The PEG12 Spacer: The 12-unit PEG linker is relatively short compared to the more common PEG2000 (~45 units). This compact spacer provides a sufficient steric barrier to prevent gross aggregation while potentially mitigating the "PEG dilemma," where longer PEG chains can sometimes hinder cellular uptake and endosomal escape.[2]

  • The Terminal Amine Group: This is the defining feature of the molecule. Unlike standard methoxy-terminated PEG-lipids, the primary amine group is basic. At neutral or acidic pH (pH < pKa of the amine), it becomes protonated, conferring a localized positive charge to the LNP surface. This transforms the PEG-lipid from a simple steric stabilizer into a charged, functional component.[13]

LNP_Core LNP Core (mRNA, Ionizable Lipid, Cholesterol, DSPC) Bilayer Lipid Bilayer Bilayer->LNP_Core C18 C18 Anchor Hydrophobic Inserts into bilayer C18:anchor->Bilayer:head PEG12 PEG12 Spacer Hydrophilic Steric Shield Amine Amine Headgroup (NH3+) pH-dependent Positive Charge

Caption: Structure of C18-PEG12-Amine at the LNP surface.

The Dual-Mode Stabilization Hypothesis

The unique structure of C18-PEG12-Amine suggests it stabilizes LNPs through a powerful, combined mechanism that leverages both steric and electrostatic principles.

Synergistic Steric and Electrostatic Repulsion

While traditional PEG-lipids rely solely on steric repulsion, C18-PEG12-Amine adds a robust electrostatic repulsive force. At a pH below its pKa, the terminal amine is protonated, creating a positive surface charge. This results in two simultaneous repulsive forces acting between adjacent nanoparticles: the physical-spatial hindrance from the PEG chains and the charge-based repulsion between their positively charged surfaces. This dual-mode stabilization is hypothesized to create a more robust and stable LNP dispersion compared to those stabilized by either mechanism alone.

Dual-Mode Inter-particle Repulsion cluster_LNP1 LNP 1 cluster_LNP2 LNP 2 LNP1 LNP Core P1 LNP1->P1 P2 LNP1->P2 P3 LNP1->P3 P4 P1->P4 Electrostatic Repulsion (+/+) P5 P2->P5 Steric Repulsion P6 P3->P6 Electrostatic Repulsion (+/+) LNP2 LNP Core LNP2->P4 LNP2->P5 LNP2->P6

Caption: Synergistic repulsion from steric and electrostatic forces.

Impact on Physicochemical Properties

The primary consequence of incorporating C18-PEG12-Amine is a significant shift in the LNP's zeta potential towards a positive value. While a typical mRNA-LNP formulated with an ionizable lipid is anionic or near-neutral at pH 7.4, the addition of C18-PEG12-Amine is expected to yield a net positive zeta potential. This directly impacts inter-particle interactions and serves as a measurable output of the lipid's function.

Furthermore, the presence of amine groups on the surface may contribute to the "proton sponge" effect upon endocytosis. As the endosome acidifies, these amines, in addition to the core ionizable lipids, will consume protons, leading to osmotic swelling and potentially facilitating membrane disruption and the release of the mRNA payload into the cytoplasm.[13][14]

Experimental Framework for Validation

To test these hypotheses, a rigorous, self-validating experimental plan is required. This involves formulating LNPs with C18-PEG12-Amine, comparing them to a standard formulation, and subjecting them to a comprehensive stability testing protocol.

LNP Formulation via Microfluidics

Reproducible LNP manufacturing is critical for meaningful stability studies. Microfluidic mixing provides rapid, controlled, and scalable LNP production.[15][16][17]

Protocol: Microfluidic LNP Synthesis

  • Phase Preparation:

    • Lipid-Ethanol Phase: Prepare a lipid stock in absolute ethanol. For a standard formulation (e.g., MC3-based), the molar ratio would be 50:10:38.5:1.5 of Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid.[18]

      • Control Formulation: Use a standard methoxy-terminated PEG-lipid (e.g., DMG-PEG 2000).

      • Test Formulation: Replace the standard PEG-lipid with C18-PEG12-Amine at the same 1.5 mol% ratio.

    • Aqueous-mRNA Phase: Prepare the mRNA cargo in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0) to ensure the ionizable lipid is protonated for efficient encapsulation.[19]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., a staggered herringbone micromixer).[20]

    • Pump the lipid-ethanol phase and the aqueous-mRNA phase into the micromixer at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol).

    • The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[15]

  • Purification and Buffer Exchange:

    • Immediately dilute the output from the micromixer with a neutral buffer (e.g., PBS, pH 7.4).

    • Use Tangential Flow Filtration (TFF) or dialysis to remove residual ethanol and exchange the buffer to the final storage buffer (e.g., PBS, pH 7.4).

  • Sterilization:

    • Filter the final LNP dispersion through a 0.22 µm sterile filter.

Physicochemical Characterization

Initial characterization provides the baseline (T=0) data for the stability study.

Protocol: LNP Size, Polydispersity, and Zeta Potential Analysis

  • Sample Preparation: Dilute the LNP sample (e.g., 10-fold) in the storage buffer (e.g., 0.1x PBS) to an appropriate concentration for light scattering analysis.[21]

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Transfer the diluted sample to a suitable cuvette.

    • Using a DLS instrument, perform measurements at 25°C.[22]

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[23][24]

    • Aim for a Z-average of 80-120 nm and a PDI < 0.2 for a monodisperse sample.

  • Electrophoretic Light Scattering (ELS) for Zeta Potential:

    • Transfer the diluted sample into a folded capillary cell.[10]

    • Using an ELS-capable instrument, apply an electric field and measure the velocity of the particles.[25]

    • The particle velocity is used to calculate the electrophoretic mobility and, subsequently, the zeta potential.

    • Perform all measurements in triplicate.

Accelerated Stability Study

This study evaluates the change in key quality attributes over time under various storage conditions.

Protocol: Multi-Temperature Stability Assessment

  • Aliquoting and Storage: Aliquot the Control and Test LNP formulations into sterile, sealed vials. Store the vials at a minimum of two temperature conditions:

    • Refrigerated: 4°C

    • Room Temperature: 25°C

    • Optional: Frozen (-20°C) and Ultra-Low (-80°C) for long-term stability.[21][26]

  • Time Points: Define the testing schedule. A typical schedule includes:

    • T = 0 (initial characterization)

    • T = 1 week

    • T = 1 month

    • T = 3 months

  • Analysis at Each Time Point:

    • At each scheduled time point, retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Perform a visual inspection for any signs of aggregation or precipitation.[21]

    • Perform the full physicochemical characterization as described in Protocol 4.2 (Size, PDI, Zeta Potential).

cluster_prep Phase Preparation cluster_form LNP Formulation cluster_char T=0 Characterization cluster_stab Stability Study A Lipid + C18-PEG12-Amine in Ethanol C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4) B->C D Buffer Exchange (TFF) to PBS (pH 7.4) C->D E DLS: Size & PDI ELS: Zeta Potential D->E F Store at 4°C and 25°C E->F G Analyze at T=1wk, 1mo, 3mo F->G H Compare Size, PDI, Zeta vs. T=0 G->H

Caption: Experimental workflow for LNP stability validation.

Data Interpretation and Validation

A successful stability study relies on clear criteria and a logical connection between the observed data and the molecular components of the formulation.

Expected Physicochemical Outcomes

The inclusion of C18-PEG12-Amine is expected to produce distinct and measurable changes in the LNP's properties compared to a standard formulation.

ParameterControl LNP (Standard PEG)Test LNP (C18-PEG12-Amine)Rationale for Difference
Size (Z-average) ~90 nm~90 nmPEG-lipid is the primary delimiter of size; similar mol% should yield similar sizes.[20]
PDI < 0.15< 0.15Both should form homogenous populations with proper microfluidic mixing.
Zeta Potential (pH 7.4) -5 mV to -15 mV+20 mV to +40 mV The protonated terminal amine group confers a strong positive surface charge.[11]
Defining Stability: A Quantitative Approach

The core of the analysis is to track the change in these parameters over time. A formulation is generally considered stable if it meets the following criteria:

  • Size Stability: The Z-average does not change by more than 15-20% from the initial T=0 value.

  • PDI Stability: The PDI remains below 0.2, indicating the absence of a secondary population of aggregates.

  • Zeta Potential Stability: The zeta potential remains consistent, indicating no significant chemical degradation or surface rearrangements are occurring.

By plotting these parameters over time for both the control and test LNPs at different temperatures, the superior stabilizing effect of the dual-mode repulsion offered by C18-PEG12-Amine can be quantitatively demonstrated, especially under stress conditions like storage at 25°C.

Conclusion

The C18-PEG12-Amine molecule represents a rational design approach to LNP stabilization. By integrating a persistent C18 anchor with a charge-conferring terminal amine group, it offers a dual mechanism of stabilization through both steric and electrostatic repulsion. This is hypothesized to create LNP formulations with enhanced colloidal stability, characterized by a distinct positive zeta potential and resistance to aggregation over time and under thermal stress. The experimental framework provided in this guide offers a clear and robust pathway for researchers to formulate, characterize, and validate the performance of this and other novel functionalized lipids, ultimately enabling the development of more stable and effective nanomedicines.

References

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  • LNP-mRNA Vaccine Stability: Reference Materials, Rapid Stability Assessment and Lyophilized Formulation Development - NIIMBL. (NIIMBL) [Link]

  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - Semantic Scholar. (Semantic Scholar) [Link]

  • Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability - PMC. (National Center for Biotechnology Information) [Link]

  • Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions - Agilent. (Agilent) [Link]

  • Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - MDPI. (MDPI) [Link]

  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - AOAR. (ASTAR Open Access Repository) [Link]

  • Effect of PEG Anchor and Serum on Lipid Nanoparticles - PMC - NIH. (National Center for Biotechnology Information) [Link]

  • Lipid nanoparticles for local delivery of mRNA to the respiratory tract: Effect of PEG-lipid content and administration route | Request PDF - ResearchGate. (ResearchGate) [Link]

  • Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - NanoMedicines Research Group. (University of British Columbia) [Link]

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Foundational

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of C18-PEG12-Amine for Pharmaceutical Formulations

Introduction In the landscape of pharmaceutical formulation and drug delivery, the precise control over emulsion and dispersion stability is paramount. The Hydrophilic-Lipophilic Balance (HLB) system, conceived by Willia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical formulation and drug delivery, the precise control over emulsion and dispersion stability is paramount. The Hydrophilic-Lipophilic Balance (HLB) system, conceived by William Griffin in 1949, remains a cornerstone for predicting and optimizing the performance of surfactants.[1][2][3] This numerical scale quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving), thereby guiding the selection of an appropriate emulsifying agent to ensure the stability and efficacy of a formulation.[4][5] Surfactants with high HLB values are predominantly hydrophilic and suited for oil-in-water (O/W) emulsions, whereas those with low HLB values are lipophilic and ideal for water-in-oil (W/O) applications.[6][7][8]

The molecule C18-PEG12-Amine, a non-ionic surfactant composed of a lipophilic C18 stearyl tail, a hydrophilic chain of 12 polyethylene glycol (PEG) units, and a terminal amine group, presents a unique profile for advanced drug delivery systems, such as lipid nanoparticles and targeted drug carriers. Its amphiphilic nature is critical for stabilizing interfaces between aqueous and lipid phases.[9] This guide provides an in-depth, authoritative analysis of the HLB of C18-PEG12-Amine, detailing its theoretical calculation through established methods and outlining a robust protocol for its experimental verification.

Part 1: Theoretical Foundations of the HLB System

The HLB Concept: A Predictive Framework

The HLB system operates on a scale from 0 to 20, where 0 represents a completely lipophilic molecule and 20 indicates a completely hydrophilic molecule.[6] This value is not merely an abstract number; it directly correlates with a surfactant's functional behavior in a formulation.[6]

  • HLB < 10 : Indicates a greater affinity for oil (lipophilic). These surfactants are generally insoluble in water and are effective as W/O emulsifiers.[6]

  • HLB > 10 : Signifies a stronger affinity for water (hydrophilic). These are water-soluble and function as O/W emulsifiers, detergents, or solubilizing agents.[6]

The primary utility of the HLB system for a formulation scientist is its predictive power. By matching the HLB of a surfactant (or a blend of surfactants) to the "required HLB" (RHLB) of the oil phase, one can achieve maximum emulsion stability.[10][11] This systematic approach minimizes the time-consuming trial-and-error process historically used in formulation development.[5]

Methods of HLB Calculation

Two seminal methods provide the theoretical framework for calculating the HLB of non-ionic surfactants:

  • Griffin's Method (1949, 1954): This method is based on the molecular weight composition of the surfactant. It is particularly well-suited for non-ionic surfactants like PEGylated esters and ethers.[6][12] The formula is elegantly simple: HLB = 20 * (Mh / M) [6] Where:

    • Mh is the molecular mass of the hydrophilic portion of the molecule.

    • M is the total molecular mass of the molecule.

  • Davies' Method (1957): Davies proposed a method that calculates the HLB based on summing empirically derived "group numbers" for the various chemical groups within the molecule.[6][13] This approach has the advantage of accounting for the influence of different types of hydrophilic and lipophilic groups.[6][14] The formula is: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [6]

Part 2: HLB Calculation for C18-PEG12-Amine

Molecular Structure and Component Analysis

To apply the theoretical formulas, we must first deconstruct C18-PEG12-Amine into its constituent parts and determine their respective molecular weights.

  • Lipophilic Moiety: C18 Alkyl Chain (Stearyl group, CH₃(CH₂)₁₇–)

  • Hydrophilic Moiety: 12-unit Polyethylene Glycol chain (–(OCH₂CH₂)₁₂–) and a terminal Amine group (–NH₂)

G cluster_lipophilic Lipophilic Moiety cluster_hydrophilic Hydrophilic Moiety C18 C18 Stearyl Chain (CH₃(CH₂)₁₇–) PEG12 PEG Chain (–(OCH₂CH₂)₁₂–) C18->PEG12 Linkage Amine Amine Group (–NH₂) PEG12->Amine Termination

Caption: Molecular structure of C18-PEG12-Amine.

Molecular Weight (MW) Calculations: Based on standard atomic weights (C=12.01, H=1.008, O=16.00, N=14.01):

ComponentChemical FormulaCalculationMolecular Weight ( g/mol )
Lipophilic Part (M_l) C₁₈H₃₇–(18 × 12.01) + (37 × 1.008)253.48
Hydrophilic Part (M_h)
PEG12 Chain–(C₂H₄O)₁₂–12 × [(2 × 12.01) + (4 × 1.008) + 16.00]528.62
Amine Group–NH₂14.01 + (2 × 1.008)16.03
Total Hydrophilic MW (M_h) 528.62 + 16.03544.65
Total Molecular Weight (M) C₁₈H₃₇(OCH₂CH₂)₁₂NH₂253.48 + 544.65798.13
HLB Calculation via Griffin's Method

Using the calculated molecular weights, we apply Griffin's formula. This method is highly appropriate here as the molecule is a non-ionic surfactant with a significant polyoxyethylene hydrophilic portion.[10]

  • Mh (Hydrophilic MW): 544.65 g/mol

  • M (Total MW): 798.13 g/mol

HLB = 20 * (Mh / M) HLB = 20 * (544.65 / 798.13) HLB = 20 * 0.6824 HLB ≈ 13.65

HLB Calculation via Davies' Method

Davies' method provides a complementary perspective by assigning values to functional groups.

HLB = 7 + Σ(Hydrophilic Group Numbers) - Σ(Lipophilic Group Numbers)

Group TypeGroup FormulaGroup NumberCountTotal Value
Hydrophilic –(OCH₂CH₂)–+0.3312+3.96
Primary Amine (–NH₂)+1.91+1.9
Lipophilic –CH₂– or –CH₃-0.47518-8.55

Calculation: HLB = 7 + (3.96 + 1.9) - (8.55) HLB = 7 + 5.86 - 8.55 HLB ≈ 4.31

Discussion of Calculated Values

The two methods yield significantly different HLB values: 13.65 (Griffin) and 4.31 (Davies) . This discrepancy is common and highlights the theoretical nature of these calculations.

  • Griffin's method heavily weights the large mass of the PEG chain, pushing the HLB value higher and suggesting strong hydrophilic character, suitable for O/W emulsions.[12]

  • Davies' method assigns a strong lipophilic value to the long C18 chain that numerically outweighs the hydrophilic contributions of the PEG and amine groups. The resulting low HLB suggests W/O emulsification properties.

Expert Insight: For PEGylated non-ionic surfactants, Griffin's method is often considered more predictive of in-vitro performance, as it directly reflects the mass balance of the molecule. The substantial PEG chain is expected to confer significant water solubility and dominate the molecule's behavior. Therefore, an HLB value in the range of 13-14 is the more probable starting point for formulation development. However, the low Davies value should not be entirely dismissed; it may indicate strong interfacial anchoring by the C18 tail, which is also a desirable property. This divergence underscores the absolute necessity of empirical validation.

Part 3: Experimental Verification of HLB

Theoretical calculations provide an essential starting point, but the definitive HLB value must be determined experimentally.[2] The emulsion stability test is a widely accepted and practical method for this purpose.[15]

Principle of Experimental HLB Determination

The method involves creating a series of emulsions using the oil phase of interest and blends of the unknown surfactant (C18-PEG12-Amine) with a reference surfactant of a known, and opposing, HLB value. The blend that produces the most stable emulsion corresponds to the required HLB of the oil, and from this, the HLB of the unknown surfactant can be calculated.[4][15]

Detailed Protocol: Emulsion Stability Titration

Materials & Reagents:

  • C18-PEG12-Amine (Surfactant U, HLB unknown)

  • Reference Surfactants: Span 80 (HLB = 4.3) and Polysorbate 80 (Tween 80, HLB = 15.0)

  • Oil Phase: A representative oil for the target application (e.g., Miglyol 812, required HLB ≈ 10-11)

  • Purified Water

  • Graduated Cylinders, Beakers, Homogenizer/High-Shear Mixer

  • Microscope for droplet size analysis (optional but recommended)

Workflow:

G cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis P1 Step 1: Create Surfactant Blends (Span 80 + Tween 80) to create a range of known HLBs (e.g., 8 to 14) E1 Step 4: For each HLB blend, dissolve 5% (w/w) surfactant into the oil phase with gentle heating. P1->E1 P2 Step 2: Prepare Oil Phase (e.g., Miglyol 812) P2->E1 P3 Step 3: Prepare Aqueous Phase (Purified Water) E2 Step 5: Heat oil and water phases separately to 70°C. P3->E2 E1->E2 E3 Step 6: Add water to oil phase under high-shear homogenization (e.g., 5000 RPM for 5 min). E2->E3 E4 Step 7: Cool while stirring gently. E3->E4 A1 Step 8: Observe Emulsions at T=0, 1h, 24h, 7d for: - Creaming - Coalescence - Phase Separation E4->A1 A2 Step 9: Identify the HLB value that yields the most stable emulsion. A1->A2 A3 Step 10: This HLB is the 'Required HLB' of the oil. A2->A3 Final Determine HLB of Unknown A3->Final

Caption: Experimental workflow for HLB determination.

Step-by-Step Methodology:

  • Determine the Required HLB (RHLB) of the Oil:

    • Prepare seven surfactant blends of Span 80 and Tween 80 to achieve HLB values from 8 to 14 in increments of 1. The percentage of each surfactant in the blend is calculated using the formula: %Tween 80 = (HLB_required - HLB_Span80) / (HLB_Tween80 - HLB_Span80) * 100

    • For each of the seven HLB values, prepare a 100g emulsion (e.g., 30g oil, 5g surfactant blend, 65g water).

    • Dissolve the surfactant blend in the oil phase and heat to 70-75°C. Heat the water phase separately to the same temperature.

    • Slowly add the water phase to the oil phase while homogenizing at high speed.

    • Allow the emulsions to cool and store them in identical, sealed containers.

    • Observe the stability over 24 hours. The emulsion that shows the least amount of creaming or phase separation corresponds to the RHLB of the oil.

  • Determine the HLB of C18-PEG12-Amine:

    • Now, create new blends using C18-PEG12-Amine (Surfactant U) and a reference surfactant (e.g., Span 80 if Surfactant U is expected to be hydrophilic).

    • Prepare a series of emulsions using the same oil phase, but this time with varying ratios of Surfactant U and Span 80.

    • The goal is to create an emulsion with the stability that matches the RHLB determined in the first step.

    • The blend of Surfactant U and Span 80 that produces the most stable emulsion is assumed to have an HLB equal to the oil's RHLB.

    • Calculate the HLB of Surfactant U using the formula for the HLB of a mixture: HLB_blend = (Fraction_U * HLB_U) + (Fraction_Span80 * HLB_Span80)

    • Rearranging for the unknown: HLB_U = [HLB_blend - (Fraction_Span80 * HLB_Span80)] / Fraction_U

Data Interpretation

The experimental data will validate one of the theoretical calculations or provide a more accurate, application-specific value. Given the strong hydrophilic character of the PEG12 chain, it is anticipated that the experimental HLB will align more closely with the value predicted by Griffin's method (~13.65). This would confirm its suitability as an O/W emulsifier or solubilizer in pharmaceutical formulations.

Conclusion

The Hydrophilic-Lipophilic Balance is an indispensable tool for the rational design of emulsion-based drug delivery systems. For the non-ionic surfactant C18-PEG12-Amine, theoretical calculations provide a valuable but divergent starting point, with Griffin's method suggesting a hydrophilic O/W emulsifier (HLB ≈ 13.65) and Davies' method indicating a lipophilic W/O emulsifier (HLB ≈ 4.31). This discrepancy highlights that while theoretical models are foundational, they cannot replace empirical evidence.

The outlined experimental protocol provides a robust, self-validating system to determine the functional HLB of C18-PEG12-Amine within a specific formulation context. By systematically blending the unknown with reference surfactants and observing emulsion stability, researchers can precisely identify the HLB value. This integrated approach, combining theoretical calculation with rigorous experimental verification, ensures the selection of an optimal emulsification system, ultimately leading to more stable, effective, and reliable pharmaceutical products.

References

  • Hess, J.R. Basics of the HLB System. J R Hess Company, Inc.

  • Wikipedia. Hydrophilic–lipophilic balance.

  • Guangdong Huana Chemistry Co., Ltd. Multiple Roles of Polysorbate HLB in Biopharmaceutical Formulations.

  • Academics LibreTexts. 11.2. HLB Value and Calculation.

  • Sea-Land Chemical Company. What is an HLB Value?

  • Scientific Spectator. The HLB SYSTEM.

  • PCC Group. HLB - what is it? Hydrophilic-lipophilic balance.

  • Kothencz, R., et al. DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. University of Pannonia.

  • Alfa Chemistry. Reference Guide to HLB Values of Common Emulsifiers.

  • Sabir, F., et al. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. MDPI.

  • Institute of Personal Care Science. What is HLB in cosmetic formulas?

  • Croda Pharma. Utilising HLB method for topical formulations. Pharma Excipients.

  • Nollet, M., et al. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. Gattefossé.

  • Dr. Bilal. (2020). Davies Method To Calculate HLB For Ionic Surfactant. YouTube.

  • Taylor & Francis. Hydrophilic-lipophilic balance – Knowledge and References.

  • Mirgorod, Y. (2018). Can Davies' equation for calculation of HLB of surfactant be applied to zwitterionic surfactants? ResearchGate.

  • PubChem. Stearyl alcohol.

  • Machado, L.A., et al. (2018). HLB Concept: A Way to Never Forget It. Lupine Publishers.

  • Unknown. Hydrophilic-Lipophilic Balance (HLB).

  • Davies, J.T. (1957). A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent.
  • Sigma-Aldrich. Ethylene glycol.

  • TLC Pharmaceutical Standards. Dodecaethylene Glycol.

  • Convert Units. Molecular weight of Ethylene Glycol.

  • PubChem. Stearyl alcohol CID 8221.

  • Wikipedia. Ethylene glycol.

  • Venus Ethoxyethers. Polyethylene Glycol.

  • Unknown. HLB SCALE AND ITS APPLICATION'S.

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Foundational

C18-PEG12-Amine solubility profile in organic versus aqueous solvents

The Thermodynamics of C18-PEG12-Amine: A Definitive Guide to Solubility and Micellization Profiles in Organic vs. Aqueous Environments As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamics of C18-PEG12-Amine: A Definitive Guide to Solubility and Micellization Profiles in Organic vs. Aqueous Environments

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and bioconjugation, I frequently encounter formulation failures stemming from a fundamental misunderstanding of lipid thermodynamics. C18-PEG12-Amine (also known as Stearoyl-PEG12-Amine or Octadecyl-PEG12-Amine) is a highly versatile, monodispersed amphiphilic surfactant[1]. It consists of a hydrophobic 18-carbon alkyl tail linked via an ether bond to a hydrophilic 12-unit polyethylene glycol (PEG) spacer, terminating in a reactive primary amine[1][2].

While its structural formula is straightforward, its phase behavior across different solvent systems is complex. This whitepaper provides an in-depth, mechanistic breakdown of the solubility profile of C18-PEG12-Amine, explaining the causality behind critical experimental choices and providing self-validating protocols for both micellar dispersion and LNP integration.

The Thermodynamic Dichotomy of Solvation

The behavior of C18-PEG12-Amine is governed by the competing thermodynamic needs of its two domains: the highly lipophilic octadecyl chain and the polar, water-soluble PEG-amine headgroup (PEG MW ~528 Da)[1].

Organic Environments: The Risk of Reverse Micellization

In non-polar or moderately polar organic solvents (e.g., chloroform, dichloromethane, DMF, DMSO), C18-PEG12-Amine exhibits high solubility[1]. However, a common pitfall in lipid formulation is dissolving this molecule in pure chloroform. While chloroform perfectly solvates the C18 tail via dispersion forces, it creates an energetically unfavorable environment for the polar PEG12 chain and the ionizable primary amine. This thermodynamic mismatch can induce the spontaneous formation of reverse micelles in the organic stock, leading to heterogeneous film formation during downstream processing.

The Solution: Utilizing a binary solvent system, typically Chloroform:Methanol at a 2:1 or 3:1 (v/v) ratio, is critical[3][4]. The methanol acts as a co-solvent, hydrogen-bonding with the PEG-amine headgroup to ensure a true, isotropic monomeric solution[4].

Aqueous Environments: Hydrophobic Collapse and Micellization

Lipids are inherently insoluble in aqueous solutions, but the amphiphilic nature of PEGylated lipids allows them to form stable supramolecular structures[5]. When introduced to water or PBS, the system seeks to minimize its free energy. The hydrophobic C18 tails collapse inward to avoid disrupting the hydrogen-bond network of water (the hydrophobic effect), forming a lipophilic core[]. Simultaneously, the PEG12 chains extend outward into the aqueous phase, providing steric stabilization and forming a protective corona[][7].

This transition from monomers to micelles occurs at a specific concentration threshold known as the Critical Micelle Concentration (CMC). For C18-PEG derivatives, the CMC is remarkably low, typically in the single-digit micromolar range (e.g., ~9 µM for analogous PEG-DSPE systems)[8]. Below this concentration, the molecules exist as dissociated monomers; above it, they spontaneously self-assemble[8].

Quantitative Solubility and Phase Profile

To guide your solvent selection, the quantitative solubility data and physical states of C18-PEG12-Amine are summarized below.

Table 1: Comparative Solubility Profile of C18-PEG12-Amine

Solvent SystemSolubility LimitPhysical StateMechanistic Rationale
Chloroform / DCM > 50 mg/mLMonomeric / Reverse MicellesStrong solvation of C18 tail; poor solvation of PEG-amine can lead to reverse aggregation.
Chloroform:Methanol (2:1) > 100 mg/mLMonomeric SolutionOptimal binary mixture. CHCl3 solvates the lipid tail; MeOH solvates the PEG-amine headgroup.
100% Ethanol ~ 10-20 mg/mLMonomeric SolutionModerate solvation. The C18 tail has limited solubility in highly polar alcohols at room temperature.
Water / PBS (pH 7.4) DispersibleMicellar DispersionHydrophobic effect drives C18 core formation; PEG12 corona provides steric stabilization.

Formulation Methodologies (Self-Validating Protocols)

Do not treat formulation as a mere recipe. Every step must be executed with an understanding of the underlying physics. Below are two field-proven protocols designed as self-validating systems.

Protocol 1: Aqueous Micellar Dispersion via Thin-Film Hydration

This protocol is used to create pure C18-PEG12-Amine micelles for bioconjugation or drug solubilization.

G A 1. Organic Stock (CHCl3/MeOH) B 2. Rotary Evaporation (Thin Film) A->B C 3. Vacuum Desiccation (Remove Solvent) B->C D 4. Aqueous Hydration (T > Tm) C->D E 5. Micellar Dispersion (Clear Solution) D->E

Workflow for thin-film hydration of C18-PEG12-Amine.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve C18-PEG12-Amine in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL. Causality: The binary solvent ensures a true monomeric state, preventing localized aggregation[4].

  • Film Formation: Transfer the solution to a round-bottom flask. Remove the solvent via rotary evaporation under reduced pressure (e.g., 150 mbar) at 40°C. Causality: Rapid, uniform solvent removal prevents the lipid from phase-separating, yielding a homogeneous thin film[7].

  • Desiccation: Place the flask under high vacuum overnight. Causality: Trace organic solvents can disrupt micelle packing and cause severe cytotoxicity in downstream in vitro assays.

  • Hydration: Add aqueous buffer (e.g., PBS, pH 7.4) to achieve a concentration well above the CMC (e.g., 1 mg/mL). Agitate the flask in a water bath at 60°C for 30 minutes. Causality: The C18 tail has a specific phase transition temperature (Tm). Hydrating below the Tm results in rigid, crystalline lipid domains. Heating ensures the acyl chains are fluid, providing the molecular mobility needed to self-assemble into spherical micelles[3].

Self-Validation Checkpoint: Following hydration, the solution must be optically clear. Because properly formed C18-PEG12-Amine micelles are typically 10-20 nm in diameter, they do not scatter visible light sufficiently to cause turbidity[]. If the solution is milky, macroscopic aggregation has occurred, indicating either incomplete solvent removal or hydration below the lipid's phase transition temperature.

Protocol 2: Microfluidic Solvent-Exchange for LNP Integration

When incorporating C18-PEG12-Amine into Lipid Nanoparticles (LNPs) to improve circulation times and provide a reactive surface for targeted delivery[5][9], thin-film hydration is insufficient. Microfluidic mixing is required to control the growth phase of the nanoparticles[10].

G A Lipids in Ethanol (Monomeric) C Microfluidic Mixing (Rapid Polarity Shift) A->C B Aqueous Buffer (High Polarity) B->C D Hydrophobic Collapse (C18 Core Nucleation) C->D E PEG Corona Formation (Steric Stabilization) D->E

Thermodynamic pathway of lipid nucleation during solvent exchange.

Step-by-Step Methodology:

  • Organic Phase: Dissolve C18-PEG12-Amine alongside structural lipids (e.g., DSPC, Cholesterol) and ionizable lipids in 100% Ethanol.

  • Aqueous Phase: Prepare the payload (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM Citrate, pH 4.0).

  • Microfluidic Mixing: Inject both phases into a microfluidic mixer at a 3:1 (Aqueous:Organic) volumetric flow rate ratio. Causality: The rapid introduction of the aqueous phase induces immediate lipid supersaturation. The hydrophobic C18 tails nucleate within milliseconds to escape the highly polar environment, while the PEG12 chains rapidly orient outward to halt further particle growth, dictating the final LNP size[5][10].

  • Dialysis: Immediately dialyze the formulation against PBS (pH 7.4) using a 10 kDa MWCO cassette. Causality: Removes the ethanol and neutralizes the pH, locking the LNP structure into its final thermodynamic state[9].

Self-Validation Checkpoint: Post-dialysis, analyze the formulation via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 confirms a controlled, homogeneous nucleation event. A PDI > 0.3 indicates uncontrolled aggregation, likely due to an insufficient mixing rate[10].

Analytical Validation Framework

To ensure scientific integrity, empirical validation of your solubility and micellization states is mandatory. Relying solely on visual inspection is inadequate for rigorous drug development.

Table 2: Analytical Techniques for Solubility and Micellization Validation

TechniqueParameter MeasuredCausality / Rationale
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Dh), PDIValidates the presence of uniform micelles (typically 10-20 nm) versus macroscopic precipitation in aqueous media[][10].
DPH Fluorescence Assay Critical Micelle Concentration (CMC)1,6-Diphenyl-1,3,5-hexatriene (DPH) is non-fluorescent in water but highly fluorescent in hydrophobic environments. As C18-PEG12-Amine concentration increases, a sharp spike in fluorescence precisely identifies the CMC point where the C18 core forms[8].
Proton NMR (1H NMR) Solvation StateIn CDCl3, the C18 tail exhibits sharp, distinct peaks, confirming a monomeric state[4]. In D2O (aqueous), the C18 peaks broaden significantly or disappear entirely due to restricted mobility within the micelle core, while the PEG peaks remain sharp.

Conclusion

Mastering the solubility profile of C18-PEG12-Amine requires respecting its dual nature. By carefully selecting binary organic solvent systems to prevent reverse micellization, and by manipulating temperature and polarity shifts during aqueous hydration, researchers can reliably engineer monodisperse micelles and highly stable lipid nanoparticles. The terminal amine remains fully accessible in the aqueous corona, ready for downstream bioconjugation via NHS-ester or EDC/NHS chemistry.

References

  • "A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility...", nih.gov,[Link]

  • "The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System", mdpi.com,[Link]

  • "Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants...", nih.gov,[Link]

  • "Modification of the Phospholipid Vesicles by Using the Spontaneous Incorporation of Poly(ethylene glycol)", acs.org,[Link]

  • "PEGylation Enhances Colloidal Stability and Promotes Ligand-Mediated Targeting of LAF–Xenopeptide mRNA Complexes", mdpi.com,[Link]

  • "Fluorescent-Labeled Poly(ethylene glycol) Lipid Conjugates With Distal Cationic Headgroups", liposomes.ca, [Link]

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Protocols & Analytical Methods

Method

Advanced Bioconjugation: EDC/NHS Coupling Protocol for C18-PEG12-Amine

Introduction & Mechanistic Rationale The covalent conjugation of amphiphilic linkers like C18-PEG12-Amine to carboxylated substrates (e.g., proteins, hyaluronic acid, or lipid nanoparticles) is a foundational technique i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The covalent conjugation of amphiphilic linkers like C18-PEG12-Amine to carboxylated substrates (e.g., proteins, hyaluronic acid, or lipid nanoparticles) is a foundational technique in advanced drug delivery. The C18 (octadecyl) lipid chain serves as a robust hydrophobic anchor, allowing the conjugate to insert into lipid bilayers. Research demonstrates that longer lipid anchors like C18 significantly delay desorption in vivo, thereby extending the blood circulation half-life of nanoparticles compared to shorter lipid chains[1]. Meanwhile, the PEG12 spacer imparts steric stabilization, shielding the substrate from opsonization and preventing aggregation[1].

To synthesize this conjugate, the zero-length crosslinking chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is utilized to form a highly stable amide bond[2].

The Causality of EDC/NHS Chemistry

EDC/NHS coupling is a tightly controlled, thermodynamically driven process. EDC first reacts with a carboxylate group to form an O-acylisourea intermediate[2]. While highly reactive, this intermediate is notoriously short-lived in aqueous environments and will rapidly hydrolyze back to the original carboxylate[2]. To trap this reactive state, NHS (or the water-soluble Sulfo-NHS) is introduced to form a semi-stable NHS ester[3].

The causality of pH control is the most critical factor in this workflow: EDC activation requires protonated carboxyls (optimal at pH 4.5–6.0), whereas the subsequent coupling step requires a deprotonated primary amine to act as an effective nucleophile (optimal at pH 7.2–8.5)[4].

Mechanism COOH Carboxylated Substrate (e.g., Protein, Nanoparticle) EDC EDC Activation (pH 4.5 - 6.0) COOH->EDC + EDC O_Acyl O-Acylisourea Intermediate (Highly Unstable) EDC->O_Acyl O_Acyl->COOH Hydrolysis (Rapid) NHS NHS / Sulfo-NHS Addition O_Acyl->NHS + NHS NHS_Ester NHS Ester Intermediate (Semi-stable, t1/2 = 4-5h at pH 7.0) NHS->NHS_Ester NHS_Ester->COOH Hydrolysis (pH dependent) Amine C18-PEG12-Amine (pH 7.2 - 8.5) NHS_Ester->Amine + Primary Amine Product Stable Amide Conjugate + Urea Byproduct Amine->Product

EDC/NHS bioconjugation mechanism highlighting intermediate stability and hydrolysis pathways.

Quantitative Reaction Parameters

The success of EDC/NHS chemistry hinges on precise environmental control. The half-life of the NHS ester dictates the operational window for adding the C18-PEG12-Amine[4]. Furthermore, overexposure to excessive EDC concentrations can lead to chemical over-modification or aggregation, necessitating optimized molar ratios[5].

Table 1: Critical Parameters & Kinetics for EDC/NHS Coupling

ParameterOptimal ConditionCausality & Scientific Impact
Activation Buffer MES (50 mM), pH 5.0Carboxyl groups must be protonated for EDC attack. MES lacks competing carboxylates (unlike acetate/citrate).
Coupling Buffer PBS (1X), pH 7.4–8.0Primary amines must be deprotonated to act as nucleophiles. PBS lacks competing primary amines (unlike Tris).
NHS Ester Half-Life 4–5 hours at pH 7.0Hydrolysis accelerates in basic conditions. Half-life drops to 1 hour at pH 8.0 and just 10 minutes at pH 8.6[4].
Molar Ratios 1 : 10 : 25 : 10 (Substrate:EDC:NHS:Amine)Excess EDC/NHS drives activation. Excess amine drives conjugation and outcompetes rapid hydrolysis.
Quenching Agent 50 mM EthanolamineReacts with residual NHS esters to prevent off-target crosslinking and degradation during storage.

Self-Validating Experimental Protocol

This two-step protocol deliberately isolates the activation and coupling phases. If your carboxylated substrate is a protein (which contains intrinsic primary amines), a one-step reaction will cause catastrophic self-polymerization[3].

Phase 1: Carboxyl Activation
  • Substrate Preparation: Dissolve the carboxylated substrate in Activation Buffer (50 mM MES, pH 5.0) to a concentration of 1–5 mg/mL.

  • Reagent Preparation: Weigh and dissolve EDC and Sulfo-NHS in dry, separate tubes immediately before use. Causality: EDC is highly hygroscopic and rapidly hydrolyzes upon contact with atmospheric moisture[3].

  • Activation: Add Sulfo-NHS to the substrate solution, followed immediately by EDC. Maintain a molar ratio of 1:10:25 (Substrate:EDC:NHS).

  • Incubation: React for 15–30 minutes at room temperature under continuous, gentle agitation.

Phase 2: Buffer Exchange (Critical Step)
  • Desalting: Pass the activated mixture through a size-exclusion chromatography (SEC) spin column (e.g., Zeba™ Desalting Column) pre-equilibrated with Coupling Buffer (PBS, pH 7.4).

  • Causality: Removing unreacted EDC prevents it from activating any trace carboxyl impurities in the C18-PEG12-Amine reagent, ensuring a clean, unidirectional reaction.

Phase 3: Amine Conjugation
  • Amine Addition: Dissolve C18-PEG12-Amine in Coupling Buffer (PBS, pH 7.4). Add this to the purified, NHS-activated substrate at a 10-fold molar excess.

  • Incubation: Allow the reaction to proceed for 2–4 hours at room temperature, or overnight at 4°C. Note: Because the NHS ester half-life at pH 7.4 is roughly 2-3 hours, extending the reaction beyond 4 hours at room temperature yields diminishing returns[4].

Phase 4: Quenching & Purification
  • Quenching: Add Ethanolamine to a final concentration of 50 mM. Incubate for 15 minutes to deactivate any remaining NHS esters.

  • Final Purification: Dialyze the mixture against PBS or your preferred storage buffer using a membrane with an appropriate Molecular Weight Cut-Off (MWCO) to remove the urea byproduct, free ethanolamine, and unreacted C18-PEG12-Amine.

Workflow Step1 Phase 1: Activation MES Buffer (pH 5.0) EDC + Sulfo-NHS 15-30 min Step2 Phase 2: Desalting Remove excess EDC/NHS (Prevents side reactions) Step1->Step2 Step3 Phase 3: Conjugation PBS Buffer (pH 7.4) Add C18-PEG12-Amine 2-4 hrs Step2->Step3 Step4 Phase 4: Quenching Add Ethanolamine 15 min Step3->Step4 Step5 Phase 5: Purification Dialysis or SEC Isolate Conjugate Step4->Step5

Step-by-step experimental workflow for two-step EDC/NHS bioconjugation.

Quality Control & Self-Validation

A robust protocol must be a self-validating system. To confirm that the C18-PEG12-Amine has successfully conjugated to your substrate, utilize the following analytical checks:

  • Zeta Potential Shift: Carboxylated substrates typically exhibit a highly negative zeta potential. Successful conjugation of the amine neutralizes the carboxylate, and the dense PEG12 layer shields the surface charge. A measurable shift toward a neutral zeta potential confirms successful modification.

  • Dynamic Light Scattering (DLS): Monitor the hydrodynamic radius before and after conjugation. Successful PEGylation will show a slight, uniform increase in size. If the Polydispersity Index (PDI) spikes, it indicates that excess EDC induced unwanted crosslinking or aggregation[5].

  • Ninhydrin / TNBSA Assay: Test the purified final conjugate. A lack of colorimetric response confirms that no free primary amines from the C18-PEG12-Amine remain non-covalently adsorbed to the substrate.

References

  • Creative Proteomics.Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • EchoBioSystems.
  • NIH / PMC.
  • NIH / PMC.
  • ResearchGate.How to explain the difference between EDC-NHS coupling based and EDC-based mechanism?

Sources

Application

How to formulate stealth liposomes using C18-PEG12-Amine

Formulation and Functionalization of Stealth Liposomes Using C18-PEG12-Amine: A Comprehensive Protocol Executive Summary Stealth liposomes represent a cornerstone in nanomedicine, specifically engineered to evade the mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Formulation and Functionalization of Stealth Liposomes Using C18-PEG12-Amine: A Comprehensive Protocol

Executive Summary

Stealth liposomes represent a cornerstone in nanomedicine, specifically engineered to evade the mononuclear phagocyte system (MPS) and prolong systemic circulation[1]. This extended pharmacokinetic profile allows nanocarriers to passively accumulate in tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect[2]. While traditional formulations rely on polydisperse PEG-lipids (e.g., DSPE-PEG2000), utilizing C18-PEG12-Amine introduces a paradigm shift in precision surface engineering. This application note details the mechanistic rationale and a self-validating protocol for formulating and functionalizing stealth liposomes using this discrete PEG-lipid conjugate.

Mechanistic Rationale: The Triad of C18-PEG12-Amine

Successful liposomal formulation requires a deep understanding of the causality behind lipid selection. C18-PEG12-Amine offers three distinct structural advantages:

  • The C18 (Stearyl) Anchor : The octadecyl aliphatic chain provides a highly hydrophobic anchor that intercalates deeply into the phospholipid bilayer. This prevents the premature "shedding" or desorption of the PEG corona that frequently occurs with shorter lipid tails when exposed to serum proteins[1].

  • Discrete PEG12 Architecture : Unlike traditional polydisperse polymers, discrete PEG (dPEG) possesses a precise, single molecular weight. This monodispersity ensures uniform hydration radii across the liposome surface, eliminating batch-to-batch pharmacokinetic variability and reducing the risk of anti-PEG antibody recognition[3].

  • Terminal Amine (-NH2) Reactivity : The primary amine serves as a reactive handle for downstream bioconjugation. It enables the transition from passive EPR accumulation to active targeting by allowing the direct conjugation of NHS-ester functionalized ligands (e.g., targeting peptides, antibodies) to the liposome's exterior[1].

Experimental Visualization

G N1 1. Lipid Mixture (DSPC + Chol + C18-PEG12-Amine) N2 2. Solvent Evaporation (Rotary Evaporator, 40°C) N1->N2 N3 3. Thin Lipid Film N2->N3 Vacuum drying N4 4. Hydration with Aqueous API (T > 65°C) N3->N4 Buffer added N5 5. Multilamellar Vesicles (MLVs) N4->N5 Agitation N6 6. Membrane Extrusion (100 nm Filters, 65°C) N5->N6 N7 7. Stealth SUVs (Size: ~100 nm) N6->N7 11-15 passes N8 8. Bioconjugation (NHS-Ester Ligand + Amine) N7->N8 pH 7.4-8.0 N9 9. Targeted Stealth Liposomes N8->N9 Dialysis/SEC

Workflow for formulating and functionalizing C18-PEG12-Amine stealth liposomes.

Required Materials & Reagents

  • Structural Lipids : 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) ( Tm​=55∘C ), Cholesterol.

  • Functional Lipid : C18-PEG12-Amine (Stearyl-PEG12-NH2).

  • Organic Solvents : HPLC-grade Chloroform and Methanol.

  • Hydration Buffer : 1X Phosphate-Buffered Saline (PBS), pH 7.4. (Note: Amine-free buffer is mandatory to prevent cross-reactivity during downstream NHS-ester conjugation).

  • Active Pharmaceutical Ingredient (API) : Hydrophilic model drug (e.g., Doxorubicin HCl) or a fluorescent tracer[4].

Self-Validating Protocol: Thin-Film Hydration & Functionalization

Phase 1: Lipid Film Formation

  • Preparation : In a round-bottom flask, dissolve DSPC, Cholesterol, and C18-PEG12-Amine in a 3:1 (v/v) Chloroform/Methanol mixture.

    • Mechanistic Choice: Maintain a molar ratio of 55:40:5 (DSPC:Chol:C18-PEG12-Amine). The 5 mol% PEG-lipid concentration is the critical threshold to achieve the steric "brush" conformation without inducing micellization[1]. Cholesterol is included to fill gaps between phospholipid tails, reducing membrane permeability and preventing API leakage.

  • Evaporation : Attach the flask to a rotary evaporator. Set the water bath to 40°C and rotate at 150 rpm under reduced pressure until a uniform, thin lipid film forms on the flask wall[5].

  • Desiccation : Place the flask under a high vacuum overnight.

    • Causality: Complete removal of trace organic solvents is required. Residual chloroform can induce localized toxicity and thermodynamically destabilize the lipid bilayer[5].

Phase 2: Hydration and MLV Formation 4. Hydration : Add the hydration buffer (containing the hydrophilic API) to the dried film. 5. Thermal Annealing : Incubate the flask in a water bath at 65°C.

  • Causality: Hydration must strictly occur at least 10°C above the phase transition temperature ( Tm​ ) of the primary lipid (DSPC Tm​=55∘C ). This ensures the bilayer is in a fluid crystalline state, allowing the lipids to swell and self-assemble into Multilamellar Vesicles (MLVs)[5].

  • Agitation : Vortex vigorously for 2-3 minutes until the film is completely suspended.

Phase 3: Sizing via Extrusion 7. Assembly : Assemble a benchtop mini-extruder with a heating block set to 65°C. 8. Extrusion : Pass the MLV suspension through a 400 nm polycarbonate membrane 5 times, followed by 11–15 passes through a 100 nm membrane[6].

  • In-Process Validation: The suspension should visually transition from milky/opaque to slightly translucent. This high-shear process forces MLVs to restructure into Small Unilamellar Vesicles (SUVs), which are essential for exploiting the EPR effect[6].

Phase 4: Active Targeting Bioconjugation 9. Reaction : Add an NHS-ester functionalized targeting ligand to the SUV suspension at a 2:1 molar ratio (Ligand:Amine). 10. Incubation : Stir gently at room temperature for 2 hours. The primary amine of C18-PEG12-Amine will nucleophilically attack the NHS-ester, forming a stable amide bond.

  • In-Process Validation: Perform a Ninhydrin assay on an aliquot. A reduction in purple color intensity confirms the successful consumption of primary amines on the liposome surface.

Phase 5: Purification 11. Dialysis : Transfer the functionalized liposomes into a dialysis cassette (MWCO 10 kDa). Dialyze against 1X PBS at 4°C for 24 hours to remove unencapsulated API and unreacted ligands[4].

Physicochemical Validation Metrics

To ensure the self-validating nature of this protocol, Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) must be performed. The table below outlines the expected quantitative shifts in physicochemical properties based on the formulation state.

Formulation StateSurface ModificationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control (No PEG) None110 ± 50.18 ± 0.02-2.5 ± 0.5
Traditional Stealth DSPE-PEG2000105 ± 40.12 ± 0.02-15.2 ± 1.2
Discrete Amine Stealth C18-PEG12-Amine98 ± 30.08 ± 0.01+12.4 ± 1.5*
Targeted Stealth C18-PEG12-Ligand102 ± 40.09 ± 0.02-5.1 ± 1.0**

*Note the positive shift in Zeta Potential due to the protonated primary amines of the C18-PEG12-Amine at physiological pH. **Following NHS-ester conjugation, the consumption of primary amines results in a neutralization/negative shift of the Zeta Potential, serving as a secondary validation of successful bioconjugation.

References

  • Subhan, M. A., et al. (2021). "Recent Advances in Tumor Targeting via EPR Effect for Cancer Treatment." Journal of Personalized Medicine, 11(6), 571. Available at:[Link]

  • Nag, O. K., & Awasthi, V. (2013). "Surface Engineering of Liposomes for Stealth Behavior." Pharmaceutics, 5(4), 542-569. Available at:[Link]

  • Sivadasan, D., et al. (2022). "Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study." Molecules, 27(3), 1086. Available at:[Link]

  • Sur, S., et al. (2014). "Remote loading of preencapsulated drugs into stealth liposomes." Proceedings of the National Academy of Sciences, 111(6), 2283-2288. Available at:[Link]

  • MDPI. "Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application." Available at: [Link]

Sources

Method

Application Note: Surface Functionalization of Gold Nanoparticles with Amphiphilic C18-PEG12-Amine

Executive Summary The translation of gold nanoparticles (AuNPs) from synthetic organic chemistry into physiological environments requires robust surface engineering. While traditional thiol-gold chemisorption is widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of gold nanoparticles (AuNPs) from synthetic organic chemistry into physiological environments requires robust surface engineering. While traditional thiol-gold chemisorption is widely utilized, it often necessitates complete ligand exchange, which can destabilize the nanoparticle core or lead to incomplete displacement of strongly bound hydrophobic capping agents (e.g., oleylamine)[1].

To circumvent these limitations, amphiphilic polymers such as C18-PEG12-Amine offer a powerful, non-covalent functionalization strategy. By leveraging thermodynamic self-assembly, this approach encapsulates the AuNP in a highly stable, pseudo-lipid bilayer, rendering it water-soluble, biocompatible, and primed for advanced bioconjugation[2].

Mechanistic Principles of Amphiphilic Functionalization (E-E-A-T)

Successful functionalization relies on understanding the causality behind the molecular interactions of the amphiphilic polymer:

  • Hydrophobic Intercalation (The C18 Tail): The C18 (octadecyl) segment is a highly hydrophobic aliphatic chain. When introduced to organic-soluble AuNPs, the C18 tail interdigitates with the native hydrophobic ligands on the AuNP surface via strong van der Waals forces[3]. This hydrophobic-hydrophobic interaction is thermodynamically driven during solvent evaporation, creating an anchored inner leaflet that preserves the pristine passivation of the gold core[2].

  • Steric Stabilization and Stealth (The PEG12 Segment): Upon hydration, the poly(ethylene glycol) (PEG) chains extend outward into the aqueous phase. The 12-unit PEG chain provides a critical balance: it is long enough to impart intense steric repulsion, preventing particle aggregation in high-ionic-strength buffers, yet short enough to maintain a compact hydrodynamic radius[2]. Furthermore, this PEGylated corona acts as a "stealth" layer, significantly reducing non-specific protein adsorption (protein corona formation) and mitigating rapid clearance by the mononuclear phagocyte system[4].

  • Bioconjugation Readiness (The Terminal Amine): The terminal primary amine (-NH 2​ ) is exposed at the solvent interface. This provides a highly reactive nucleophile for downstream bioconjugation, allowing researchers to attach targeting antibodies, fluorophores, or peptides using standard NHS-ester or EDC/NHS coupling chemistries[].

Workflow Visualization

G A 1. Hydrophobic AuNPs (Organic Phase) B 2. Add C18-PEG12-Amine (Amphiphilic Assembly) A->B Mix C 3. Solvent Evaporation (Film Formation) B->C Intercalation D 4. Aqueous Hydration (Phase Transfer) C->D Add Buffer E 5. Purification & Bioconjugation D->E Centrifugation

Workflow for amphiphilic phase transfer and functionalization of AuNPs using C18-PEG12-Amine.

Experimental Protocol: Organic-to-Aqueous Phase Transfer

This protocol details the transfer of oleylamine-capped AuNPs from chloroform to an aqueous buffer, simultaneously functionalizing the surface with primary amines.

Materials & Reagents
  • Oleylamine-capped AuNPs (e.g., 15 nm core size) dispersed in anhydrous chloroform.

  • C18-PEG12-Amine polymer (MW ~798.14 g/mol ).

  • Anhydrous Chloroform.

  • LC-MS Grade Water or 10 mM HEPES buffer (pH 7.4).

  • 100 kDa MWCO Centrifugal Filter Units.

Step-by-Step Methodology

Step 1: Preparation of the Organic Mixture

  • Disperse 1 mg of oleylamine-capped AuNPs in 1 mL of anhydrous chloroform.

  • Add 5 mg of C18-PEG12-Amine to the AuNP solution. Causality Insight: The significant molar excess of the amphiphilic polymer is required to drive the thermodynamic assembly of the shell and ensure complete surface coverage[6].

  • Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution and initial molecular interaction.

Step 2: Solvent Evaporation and Film Formation

  • Transfer the mixture to a round-bottom flask.

  • Use a rotary evaporator at 30°C under reduced pressure to slowly remove the chloroform.

  • Causality Insight:Do not flash-evaporate. A controlled, slow evaporation rate allows the C18 chains sufficient time to align parallel to the oleylamine tails, maximizing van der Waals contact area. The result should be a thin, dry, dark-red nanoparticle-polymer film uniformly coating the flask wall.

Step 3: Aqueous Hydration and Phase Transfer

  • Add 2 mL of LC-MS grade water or 10 mM HEPES buffer (pH 7.4) to the flask.

  • Subject the flask to gentle bath sonication for 10–15 minutes.

  • Causality Insight: As water hydrates the PEG12 chains, the steric bulk and solvation energy force the PEG segments outward, pulling the hydrophobic core (AuNP + intercalated C18/oleylamine) into a stable colloidal suspension[2].

Step 4: Purification

  • Transfer the aqueous suspension to a 100 kDa MWCO centrifugal filter.

  • Centrifuge at 4,000 × g for 15 minutes. Causality Insight: This step is critical to remove excess, unassociated C18-PEG12-Amine that may have formed empty polymeric micelles in the aqueous phase.

  • Wash with buffer three times, then resuspend the purified AuNPs in 1 mL of your chosen storage buffer.

Self-Validating Quality Control & Data Presentation

To ensure the trustworthiness of the functionalization, the protocol must be validated using orthogonal analytical techniques. A successful C18-PEG12-Amine functionalization will yield the following comparative metrics:

Physicochemical PropertyNative AuNPs (Oleylamine-capped)C18-PEG12-Amine Functionalized AuNPsAnalytical Method / Rationale
Solvent Compatibility Chloroform, Toluene, HexaneWater, PBS, HEPES, SalineVisual confirmation of successful phase transfer.
Hydrodynamic Diameter Core size + ~2 nmCore size + ~6–8 nmDLS confirms the presence of the hydrated PEG shell.
Zeta Potential (pH 7.4) Neutral to slightly negative+20 mV to +40 mVELS confirms the presence of protonated terminal -NH 2​ groups[1].
LSPR Peak (UV-Vis) ~520 nm (for 15 nm core)~523 nm (Slightly Red-shifted)Shift confirms local refractive index change; lack of broadening confirms no aggregation[1].
Colloidal Stability Rapidly aggregates in waterStable in 150 mM NaClConfirms robust steric repulsion by the PEG12 corona.

Note: If the UV-Vis spectrum shows significant peak broadening or a secondary peak at >600 nm, the nanoparticles have aggregated. This typically indicates that the solvent evaporation in Step 2 was too rapid, failing to form a dense amphiphilic shell.

References

  • Enhancing the in vivo transdermal delivery of gold nanoparticles using poly(ethylene glycol) and its oleylamine conjugate - nih.gov - 1

  • Computational Study of Ultra-Small Gold Nanoparticles with Amphiphilic Polymer Coating - mdpi.com - 2

  • The Role of Polyethylene Glycol in Nanotechnology - bocsci.com -

  • The Cellular Interactions of PEGylated Gold Nanoparticles - scispace.com - 6

  • Recent Advances in Understanding the Protein Corona of Nanoparticles and in the Formulation of “Stealthy” Nanomaterials - nih.gov - 4

  • Proline stabilizes amphiphilic gold nanoparticles via hydrophobic interactions - rsc.org - 3

Sources

Application

Application Note: Covalent Fluorescent Labeling of C18-PEG12-Amine via NHS Ester Chemistry

Target Audience: Formulation Scientists, Bioconjugation Chemists, and Preclinical Drug Development Professionals. Executive Summary C18-PEG12-Amine (Stearyl-PEG12-NH2) is a highly versatile amphiphilic building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Bioconjugation Chemists, and Preclinical Drug Development Professionals.

Executive Summary

C18-PEG12-Amine (Stearyl-PEG12-NH2) is a highly versatile amphiphilic building block utilized in the formulation of lipid nanoparticles (LNPs), liposomes, and polymeric micelles[1]. The C18 (octadecyl) tail provides robust hydrophobic anchoring into lipid bilayers, while the PEG12 spacer offers steric stabilization, extending the circulation half-life of nanocarriers by preventing protein opsonization[2][3]. The terminal primary amine serves as a reactive nucleophile, enabling the covalent attachment of fluorescent dyes (e.g., Cyanine, Alexa Fluor, or BODIPY) for in vitro cellular tracking, biodistribution studies, and endosomal escape assays[4][5]. This application note details a self-validating, anhydrous protocol for the efficient fluorescent labeling of C18-PEG12-Amine.

Mechanistic Rationale & Experimental Design

The most efficient method for labeling the primary amine of C18-PEG12-Amine is via N-hydroxysuccinimide (NHS) ester chemistry. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a highly stable amide bond and releasing the NHS leaving group[6].

The Causality of Solvent and pH Choices: Standard protein labeling protocols utilize aqueous bicarbonate or borate buffers (pH 8.0–8.5) to keep the amine deprotonated while managing the competing hydrolysis of the NHS ester[7][8][9]. However, applying aqueous protocols to C18-PEG12-Amine is fundamentally flawed for two reasons:

  • Solubility & Micellization: C18-PEG12-Amine is amphiphilic. In aqueous solutions, it forms micelles, burying the reactive hydrophobic dye and reducing collision frequency.

  • Hydrolysis: Water acts as a competing nucleophile. The half-life of an NHS ester in aqueous buffer at pH 8.5 is measured in minutes, leading to rapid degradation of expensive fluorescent dyes into unreactive carboxylic acids[6].

The Solution: This protocol utilizes an anhydrous organic solvent system (Dimethyl sulfoxide, DMSO) supplemented with an organic base (N,N-Diisopropylethylamine, DIPEA). This completely eliminates competing hydrolysis, ensures monomeric solubility of the lipid-PEG, and drives the conjugation yield to >95%[7][9].

G A 1. Prepare Reagents (Anhydrous DMSO + DIPEA) B 2. Nucleophilic Substitution (C18-PEG12-NH2 + Dye-NHS) A->B C 3. Quench Reaction (Ethanolamine) B->C D 4. RP-HPLC Purification (Remove Free Dye) C->D E 5. Lyophilization (Dry Powder) D->E F 6. QC Characterization (LC-MS & UV-Vis) E->F

Workflow for anhydrous NHS-ester bioconjugation and RP-HPLC purification.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry must be tightly controlled. We recommend a slight molar excess of the Dye-NHS ester to ensure complete conversion of the C18-PEG12-Amine, simplifying downstream purification.

ParameterRecommended ValueMechanistic Purpose
Solvent Anhydrous DMSO or DMFPrevents NHS ester hydrolysis; ensures lipid solubility[7][9].
Base 3.0 – 5.0 eq DIPEADeprotonates the primary amine to maximize nucleophilicity.
Molar Ratio 1.0 eq Amine : 1.2 eq DyeDrives reaction to completion; excess dye is easily removed via HPLC.
Temperature 20°C – 25°C (Room Temp)Balances reaction kinetics with fluorophore stability.
Incubation Time 4 – 6 hoursEnsures >95% conversion in organic solvents.
Quenching Agent 10 eq EthanolamineReacts with residual Dye-NHS to prevent off-target reactions[6][7].

Step-by-Step Bioconjugation Protocol

Note: The following protocol assumes a 10 mg scale of C18-PEG12-Amine (Approx. MW: 825 g/mol ).

Phase 1: Reagent Preparation

  • Equilibrate all reagents to room temperature in a desiccator to prevent ambient moisture condensation, which degrades NHS esters[7].

  • Weigh 10.0 mg (12.1 µmol) of C18-PEG12-Amine into a low-bind amber glass vial.

  • Dissolve the lipid-PEG in 500 µL of high-quality, amine-free anhydrous DMSO[6][9].

  • Add 6.3 µL (36.3 µmol, 3.0 eq) of anhydrous DIPEA to the solution. Vortex gently.

Phase 2: Conjugation Reaction 5. In a separate vial, dissolve 14.5 µmol (1.2 eq) of the chosen Fluorescent Dye-NHS ester (e.g., Cy5-NHS) in 200 µL of anhydrous DMSO[7]. 6. Add the Dye-NHS solution dropwise to the C18-PEG12-Amine solution under continuous magnetic stirring. 7. Purge the vial with Argon or Nitrogen gas, seal tightly, and incubate at room temperature for 4 to 6 hours in the dark[7][8].

Phase 3: Quenching 8. Add 7.3 µL (121 µmol, 10 eq) of ethanolamine to the reaction mixture. 9. Incubate for an additional 30 minutes. This converts any unreacted Dye-NHS into a highly polar Dye-ethanolamide, which is easily separated from the lipid conjugate during chromatography[7].

Purification & Quality Control

The Causality of Purification Choice: Standard protein bioconjugation relies on size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove free dye[8]. However, the molecular weight of the C18-PEG12-Dye conjugate is typically between 1.2 kDa and 1.6 kDa. Standard dialysis membranes will result in catastrophic product loss.

Protocol for RP-HPLC Purification:

  • Dilute the quenched reaction mixture 1:5 in Mobile Phase A (Water + 0.1% Trifluoroacetic acid).

  • Inject onto a Preparative Reverse-Phase HPLC system equipped with a C4 or C8 column (C18 columns may bind the C18-lipid tail too strongly, resulting in poor recovery).

  • Run a linear gradient from 10% to 90% Mobile Phase B (Acetonitrile + 0.1% TFA) over 30 minutes.

  • Monitor absorbance at 214 nm (PEG/amide backbone) and the λmax​ of the specific fluorophore (e.g., 646 nm for Cy5)[7].

  • Collect the major dual-absorbing peak, freeze at -80°C, and lyophilize to obtain the pure C18-PEG12-Dye as a dry powder.

Quality Control (Degree of Labeling): Confirm the identity and purity of the conjugate using LC-MS. The Degree of Labeling (DOL) can be verified by dissolving a known mass of the lyophilized powder in methanol and measuring the absorbance using the Beer-Lambert law, correcting for the fluorophore's extinction coefficient[6][7].

Application: LNP Formulation

Once synthesized, the C18-PEG12-Dye can be incorporated into lipid nanoparticles at 0.5 mol% to 1.5 mol% during microfluidic mixing. The C18 tail anchors firmly into the LNP core, while the PEG12 spacer displays the fluorophore on the nanoparticle surface, enabling precise tracking of endosomal escape and cellular uptake[3][5].

LNP L1 Fluorescent C18-PEG12-Dye M Microfluidic Mixing (Ethanol/Aqueous) L1->M L2 Ionizable Lipids & Cholesterol L2->M L3 Nucleic Acid (mRNA/siRNA) L3->M O Fluorescent LNP (Surface-Displayed Dye) M->O

Microfluidic assembly of fluorescent LNPs using the synthesized C18-PEG12-Dye.

References

  • Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA PubMed Central (PMC) / NIH URL:[Link][2]

  • Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury PubMed Central (PMC) / NIH URL: [Link][3]

  • Gene Silencing of Human Neuronal Cells for Drug Addiction Therapy using Anisotropic Nanocrystals Theranostics URL:[Link][4]

  • A novel approach for targeted delivery to motoneurons using cholera toxin-B modified protocells University of New Mexico (UNM) URL:[Link][1]

Sources

Method

Application Note &amp; Protocol: Leveraging C18-PEG12-Amine as a Bifunctional Spacer in Solid-Phase Peptide Synthesis

Abstract Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutics. However, the synthesis of certain peptides, particularly those with high hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutics. However, the synthesis of certain peptides, particularly those with high hydrophobicity or a tendency to aggregate, remains a significant challenge.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the strategic use of C18-PEG12-Amine, a bifunctional spacer, to overcome these common hurdles. The unique structure of this spacer, combining a lipophilic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) 12-mer, offers a powerful tool to modulate peptide properties, enhancing solubility, improving purification outcomes, and facilitating the synthesis of "difficult sequences."[4][5][6]

Introduction: The Critical Role of Spacers in Modern Peptide Synthesis

In SPPS, a peptide chain is assembled stepwise while anchored to an insoluble resin support.[7][8] While effective for many sequences, this method can encounter significant obstacles when dealing with peptides that are prone to aggregation.[4] This aggregation, driven by intermolecular hydrophobic interactions or secondary structure formation, can lead to incomplete reactions, low yields, and significant purification challenges.[1][4]

Spacers, or linkers, are chemical moieties introduced between the solid support and the peptide sequence or between different domains of a peptide conjugate.[6][8] Their role is multifaceted and strategic:

  • Improving Solubility: Hydrophilic spacers like polyethylene glycol (PEG) can disrupt aggregation and significantly increase the solubility of the growing peptide chain and the final product.[6][9]

  • Reducing Steric Hindrance: A spacer can physically separate the peptide from the resin or from other conjugated molecules (e.g., dyes, drugs), ensuring that functional domains remain accessible and active.[6][10]

  • Modulating Pharmacokinetics: In therapeutic peptides, PEGylation is a well-established method to increase a drug's hydrodynamic radius, which reduces renal clearance, extends circulation half-life, and can shield the peptide from proteolytic degradation.[9][11][12]

The C18-PEG12-Amine spacer is a novel tool that offers a dual-nature advantage. The C18 (stearyl) portion provides a long-chain aliphatic character, useful for mimicking lipid structures or acting as a hydrophobic anchor. The PEG12 portion introduces a discrete, hydrophilic chain of 12 ethylene glycol units, which imparts the well-documented benefits of PEGylation, such as enhanced solubility and biocompatibility.[12][13] This bifunctional nature makes it uniquely suited for applications such as peptide drug conjugates, surface immobilization, and the synthesis of membrane-associated peptides.

The Challenge of Hydrophobic Peptides

The synthesis of highly hydrophobic peptides is a notorious challenge in SPPS.[1][5] These sequences often aggregate on the solid support, leading to:

  • Poor Solvation: The collapsed peptide chains become inaccessible to reagents.

  • Incomplete Reactions: Both deprotection and coupling steps fail to go to completion.

  • Low Purity and Yield: The final product is often a heterogeneous mixture that is difficult to purify.[5]

  • Analytical Difficulties: Hydrophobic peptides can interact strongly with reversed-phase HPLC columns, sometimes leading to poor peak shape or irreversible binding.[5]

Traditional methods to combat this include using specialized solvents, elevated temperatures (microwave synthesis), or the introduction of "difficult sequence" disrupting elements.[1] The use of a hydrophilic spacer like C18-PEG12-Amine provides an elegant, built-in solution to mitigate these issues from the outset.

Strategic Application of C18-PEG12-Amine

The primary advantage of incorporating C18-PEG12-Amine at the C-terminus of a peptide is the permanent attachment of a solubilizing tail. This hydrophilic PEG chain helps to keep the growing peptide solvated and accessible throughout the synthesis process, disrupting the intermolecular aggregation that plagues hydrophobic sequences.[9]

Key Benefits:

  • Enhanced Synthesis Efficiency: Improves coupling and deprotection yields for difficult sequences.

  • Improved Crude Purity: Reduces the formation of deletion and truncation byproducts.

  • Simplified Purification: The modified peptide often exhibits better solubility in purification solvents and improved chromatographic behavior.[5][6]

  • Tailored Pharmacokinetics: For therapeutic applications, the PEG tail can enhance stability and circulation time.[][15]

The workflow for incorporating the C18-PEG12-Amine spacer is straightforward and integrates seamlessly into standard Fmoc-based SPPS protocols.

// Node Definitions Resin [label="1. Start with Resin\n(e.g., Rink Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spacer_Coupling [label="2. Couple Fmoc-C18-PEG12-Amine\n(Spacer Attachment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fmoc_Deprotection1 [label="3. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide_Elongation [label="4. Peptide Chain Elongation\n(Sequential Fmoc-AA Coupling\n& Deprotection Cycles)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="5. Cleavage & Global Deprotection\n(e.g., TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="6. Purification\n(RP-HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Peptide [label="Final Product:\nPeptide-PEG12-C18", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Workflow Edges Resin -> Spacer_Coupling [label=" Standard Coupling\n(HATU/DIEA)"]; Spacer_Coupling -> Fmoc_Deprotection1; Fmoc_Deprotection1 -> Peptide_Elongation [label=" Couple first\nFmoc-Amino Acid"]; Peptide_Elongation -> Cleavage [label=" Synthesis Complete"]; Cleavage -> Purification; Purification -> Final_Peptide; } .enddot Diagram 1: Workflow for SPPS with C18-PEG12-Amine Spacer.

Detailed Protocols

These protocols are designed for manual Fmoc SPPS on a 0.1 mmol scale. Reagent quantities can be scaled accordingly. It is crucial to use high-quality, amine-free DMF for all steps.[16]

Protocol 1: Coupling of Fmoc-C18-PEG12-Amine to Rink Amide Resin

This protocol describes the first step: attaching the spacer to a C-terminal amide-generating resin.

Materials:

  • Rink Amide MBHA resin (0.1 mmol, ~0.5 meq/g loading)

  • Fmoc-C18-PEG12-Amine (or its carboxylic acid derivative, Fmoc-NH-(PEG)12-C18-COOH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), synthesis grade

  • DCM (Dichloromethane), synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in a fritted reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[16]

  • Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Drain.[7]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Spacer Activation: In a separate vial, dissolve Fmoc-C18-PEG12-Amine (or its acid form, 0.3 mmol, 3 eq), HATU (0.29 mmol, 2.9 eq), and DIPEA (0.6 mmol, 6 eq) in 2 mL of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated spacer solution to the deprotected resin. Agitate at room temperature for 2-4 hours. Causality Note: The extended coupling time is recommended due to the bulk of the spacer molecule to ensure the reaction goes to completion.

  • Washing: Drain the reaction vessel. Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step (recouple).

  • Resin Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash thoroughly with DMF and DCM.[16] The resin is now ready for the deprotection of the spacer's Fmoc group and the coupling of the first amino acid.

Protocol 2: Peptide Elongation, Cleavage, and Purification

Procedure:

  • Fmoc Deprotection of Spacer: Remove the Fmoc group from the successfully coupled spacer using the same procedure as in Protocol 1, Step 2.

  • Peptide Chain Elongation: Proceed with standard automated or manual SPPS cycles. For each cycle:

    • Couple the next Fmoc-protected amino acid (3-5 eq) using a standard coupling agent like HATU (2.9-4.9 eq) and a base like DIPEA (6-10 eq).

    • Wash the resin.

    • Deprotect the Fmoc group with 20% piperidine in DMF.[7][17]

  • Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours at room temperature.[17]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify the peptide using standard reversed-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Data Summary

The following table provides recommended reagent stoichiometry for a standard 0.1 mmol synthesis scale.

ReagentMolar Equivalents (eq)PurposeRationale
Fmoc-Amino Acid/Spacer3 - 5Building BlockExcess drives the reaction to completion.[18]
Coupling Agent (e.g., HATU)2.9 - 4.9Activates Carboxyl GroupSlightly less than the amino acid to prevent side reactions.
Base (e.g., DIPEA)6 - 10Maintains Basic pHNeutralizes protonated amines and facilitates coupling.[17]
Deprotection Agent (Piperidine)20% v/v in DMFRemoves Fmoc GroupStandard concentration for efficient and rapid deprotection.[7]

Troubleshooting and Key Considerations

  • Incomplete Spacer Coupling: The C18-PEG12-Amine is a large molecule. If the initial coupling is incomplete (positive Kaiser test), perform a second coupling (recouple) before proceeding. Do not simply cap and move on, as this will result in a truncated final product.

  • Solubility of the Spacer: Ensure the Fmoc-C18-PEG12-Amine derivative is fully dissolved in DMF before adding it to the reaction vessel.

  • Purification Strategy: While the PEG chain enhances solubility, it also adds significant mass and changes the retention profile. The peptide will likely elute earlier from a C18 column than its non-PEGylated counterpart. Adjust your HPLC gradient accordingly.

  • Mass Spectrometry Analysis: The PEG unit will result in a characteristic repeating mass of 44.03 Da (C2H4O) in the mass spectrum, which can be a useful diagnostic tool.

Conclusion

The C18-PEG12-Amine spacer is a powerful and versatile tool in the modern peptide chemist's arsenal. By combining hydrophobic and hydrophilic elements, it provides a unique solution for tackling the synthesis of difficult and aggregation-prone peptides. Its incorporation can significantly improve synthesis outcomes, simplify purification, and impart desirable pharmacokinetic properties to therapeutic peptides. The protocols outlined in this guide provide a robust framework for the successful application of this bifunctional spacer in a research and development setting.

References

  • BOC Sciences. PEG Linkers in Peptide-Drug Conjugates.

  • Diez-Guerra, F. J., & Cózar-Castellano, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.

  • AxisPharm. (2023). Application of PEG Linker.

  • Creative Biolabs. What are PEG Linkers?.

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Center for Biotechnology Information.

  • PurePEG. (2025). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?.

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

  • BenchChem. The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide.

  • LifeTein. (2025). What Spacers Should I Use in My Peptides?.

  • LifeTein. Peptide Modifications: Linkers, spacers and PEGylation.

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • PubMed. (2018). The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers. National Center for Biotechnology Information.

  • BenchChem. Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc.

  • Royal Society of Chemistry. (2025). Spacer engineering in nanoparticle–peptide conjugates boosts targeting specificity for tumor-associated antigens. Nanoscale.

  • Google Patents. (1998). WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds.

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.

  • MDPI. (2026). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. International Journal of Molecular Sciences.

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials.

Sources

Technical Notes & Optimization

Troubleshooting

C18-PEG12-Amine Formulation Support Center: Troubleshooting Aqueous Solubility

Welcome to the Technical Support Center for C18-PEG12-Amine formulations. This amphiphilic molecule consists of a highly hydrophobic stearyl (C18) tail, a short steric polyethylene glycol (PEG12) spacer, and a terminal p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C18-PEG12-Amine formulations. This amphiphilic molecule consists of a highly hydrophobic stearyl (C18) tail, a short steric polyethylene glycol (PEG12) spacer, and a terminal primary amine. Due to its low Hydrophilic-Lipophilic Balance (HLB), researchers frequently encounter micellization, aggregation, or precipitation during aqueous formulation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure stable, monodisperse formulations.

Part 1: Core Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my C18-PEG12-Amine spontaneously precipitate into white flakes when added directly to a physiological buffer (pH 7.4)? A1: This is a thermodynamic failure driven by the hydrophobic effect and insufficient electrostatic repulsion. The C18 tail has a strong driving force for self-assembly, typically exhibiting a very low Critical Micelle Concentration (CMC) in the micromolar range[1]. While the monomeric primary amine has a pKa of ~10.6, its apparent pKa drops to approximately 9.5 when packed into a lipid assembly[2]. At pH 7.4, a portion of the amines may remain unprotonated depending on the local dielectric environment. Without complete protonation (-NH3+), the short PEG12 chain (~500 Da) cannot provide enough steric bulk to prevent the hydrophobic C18 tails from aggregating into insoluble macroscopic precipitates. Fix: Lower the hydration buffer pH to 4.0–6.0 to ensure full protonation[3], or use a co-solvent.

Q2: I am trying to dissolve the lipid at room temperature, but the suspension remains cloudy even at low pH. What is going wrong? A2: You are experiencing kinetic trapping due to the lipid chain melting transition (Tc). Saturated 18-carbon acyl chains exist in a rigid, crystalline "gel" phase at room temperature[1]. Water cannot easily intercalate into this crystalline lattice to form micelles. Fix: You must heat the aqueous buffer above the Tc of the C18 chain (typically > 50°C) during hydration to "melt" the tails into a fluid state, allowing spontaneous micelle formation[1].

Q3: I need to perform an NHS-ester bioconjugation, which requires a pH of 7.0–9.0. However, adjusting my solubilized C18-PEG12-Amine to pH 8.5 causes immediate cloudiness. How do I proceed? A3: NHS-ester reactions are highly efficient at pH 7–9[4], but as you approach the pKa of the stearylamine headgroup (~9.5), the amine deprotonates, losing its cationic charge[2]. The loss of electrostatic repulsion causes the micelles to collapse into aggregates. Fix: Perform the reaction in a mixed-solvent system (e.g., 10-20% DMSO or Ethanol in buffer) to continuously solvate the C18 tails during the reaction, or incorporate the C18-PEG12-Amine into a stable Lipid Nanoparticle (LNP) bilayer prior to conjugation.

Part 2: Physicochemical Parameters & Solubility Matrix

Understanding the physical constants of your molecule is critical for predicting its behavior. Use this table to guide your experimental design.

ParameterValue / CharacteristicCausality / Impact on Solubility
Hydrophobic Tail C18 (Stearyl/Octadecyl)Drives self-assembly; causes severe precipitation if unshielded.
Hydrophilic Spacer PEG12 (~500-600 Da)Provides steric hydration, but is too short to stabilize the C18 tail alone.
Amine pKa ~9.5 (in lipid assemblies)Dictates pH-dependent solubility. Must be protonated for repulsion[2].
Phase Transition (Tc) > 45°CRequires heating during hydration to melt crystalline lipid chains[1].
Critical Micelle Conc. ~1 - 5 µMBelow this, exists as monomers; above, forms self-assembled micelles[1].
Optimal Hydration pH pH 4.0 – 6.0Ensures the amine is fully protonated, maximizing electrostatic repulsion[3].

Part 3: Solubilization Decision Workflows

Use the following logical decision tree to determine the best solubilization strategy based on your target buffer conditions.

DecisionTree Start Solubility Issue: Visible Precipitation CheckPH Is Buffer pH < 7.0? Start->CheckPH YesPH Yes: Amine Protonated CheckPH->YesPH pH 4-6 NoPH No: Amine Deprotonated (Aggregation Risk) CheckPH->NoPH pH 7-9 Heat Heat > 50°C & Sonicate (Overcome Tc) YesPH->Heat Cosolvent Use Co-solvent (EtOH/DMSO) NoPH->Cosolvent Success Stable Micellar Suspension Heat->Success Cosolvent->Success

Caption: Logical decision tree for troubleshooting C18-PEG12-Amine precipitation based on pH and temperature.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols incorporate built-in validation steps to ensure your formulations are scientifically sound.

Protocol A: Co-Solvent Drop-Wise Dilution (For Micelle Formation)

This method is ideal when you need to form pure C18-PEG12-Amine micelles for downstream bioconjugation without helper lipids.

  • Initial Solubilization: Dissolve the dry C18-PEG12-Amine powder in 100% molecular biology grade Ethanol or DMSO to a high stock concentration (e.g., 10 mg/mL). Causality: The organic solvent completely disrupts the hydrophobic interactions of the C18 tails.

  • Buffer Preparation: Prepare an aqueous buffer (e.g., 10 mM Acetate buffer, pH 5.0). Heat the buffer to 55°C.

  • Drop-wise Addition: Under vigorous vortexing, add the organic lipid stock drop-wise into the heated aqueous buffer until the final organic solvent concentration is ≤ 10% (v/v).

  • Kinetic Energy: Sonicate the mixture in a bath sonicator at 55°C for 15 minutes.

  • Solvent Removal (Optional): If the organic solvent interferes with downstream assays, remove it via dialysis (using a MWCO membrane appropriate for micelles, typically > 10 kDa) against the target buffer.

  • System Validation: Analyze the sample using Dynamic Light Scattering (DLS).

    • Pass Criteria: A clear solution with a Polydispersity Index (PDI) < 0.2 and a Z-average diameter of 10–25 nm.

    • Fail Criteria: PDI > 0.4 indicates large aggregates. Repeat sonication or lower the pH further.

Protocol B: Thin-Film Hydration (For LNP / Liposome Incorporation)

If pure micelles are too unstable for your application, incorporate the C18-PEG12-Amine into a Lipid Nanoparticle (LNP) or liposome using helper lipids (e.g., DOPC, Cholesterol). This anchors the C18 tail in a stable hydrophobic core[5].

  • Lipid Blending: Combine C18-PEG12-Amine and helper lipids in a volatile organic solvent (e.g., Chloroform/Methanol 2:1 v/v) in a round-bottom flask[6].

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 40°C until a thin, homogeneous lipid film forms on the flask walls[5][6]. Dry under high vacuum for an additional 2 hours to remove residual solvent.

  • Hydration: Add the pre-heated aqueous buffer (pH 7.4 is acceptable here because the helper lipids stabilize the bilayer) to the flask. Ensure the buffer temperature is above the Tc of the highest-melting lipid[5][6].

  • Agitation: Rotate the flask at atmospheric pressure at 60°C for 30–60 minutes until the film is completely suspended, forming Multilamellar Vesicles (MLVs)[5][6].

  • Size Reduction (Extrusion): Pass the hot suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11–21 times using a mini-extruder[6].

  • System Validation: Measure via DLS. You should observe a monodisperse population (PDI < 0.15) with a size corresponding to your extrusion membrane (~100 nm).

Workflow S1 1. Dissolution Organic Solvent S2 2. Evaporation Thin Lipid Film S1->S2 S3 S3 S2->S3 S4 4. Extrusion Size Reduction S3->S4 S5 S5 S4->S5

Caption: Step-by-step thin-film hydration workflow with integrated DLS validation for lipid nanoparticles.

References

  • InsideTx. "Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation." InsideTx. Available at: [Link]

  • Encyclopedia.pub. "Methods of Manufacture of Lipid Nanoparticles." Encyclopedia.pub. Available at:[Link]

  • Phoeung, T., et al. "Formation of pH-Sensitive Cationic Liposomes from a Binary Mixture of Monoalkylated Primary Amine and Cholesterol." Langmuir - ACS Publications. Available at:[Link]

  • Kenworthy, A. K., et al. "Effect of the Lipid Chain Melting Transition on the Stability of DSPE-PEG(2000) Micelles." Biomacromolecules - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low EDC/NHS Coupling Efficiency with C18-PEG12-Amine

Last Updated: March 26, 2026 Introduction Welcome to the technical support guide for troubleshooting low coupling efficiency when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 26, 2026

Introduction

Welcome to the technical support guide for troubleshooting low coupling efficiency when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate C18-PEG12-Amine linkers to carboxylated surfaces. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chemistry for applications such as nanoparticle functionalization, surface modification, and bioconjugation. We will delve into the mechanistic underpinnings of the reaction, provide a systematic approach to diagnosing and resolving common issues, and offer detailed, field-proven protocols to enhance the success of your experiments.

Part 1: The Mechanism - Understanding the Critical Failure Points

Successful troubleshooting begins with a solid understanding of the reaction mechanism. EDC/NHS coupling is a two-step process, and each step has distinct requirements that, if not met, can lead to significant drops in efficiency.

Step 1: Carboxyl Activation. EDC reacts with a carboxyl group (-COOH) on your surface or molecule to form a highly reactive but unstable O-acylisourea intermediate.[1][2][3] This step is most efficient at a slightly acidic pH (4.5-6.0).[2][4]

Step 2: NHS-Ester Formation & Aminolysis. The unstable O-acylisourea intermediate can react in one of three ways:

  • Desired Reaction: It reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS-ester.[2][3] This new intermediate can then efficiently react with the primary amine of your C18-PEG12-Amine linker to form a stable amide bond. The reaction with the primary amine is most efficient at a pH of 7.0-8.5.[4][5]

  • Side Reaction (Hydrolysis): In an aqueous environment, the O-acylisourea intermediate can be rapidly hydrolyzed by water, regenerating the original carboxyl group and rendering it inactive for coupling.[2][5] This is a primary cause of low efficiency.

  • Side Reaction (N-acylurea formation): A rearrangement can occur, forming an inactive N-acylurea byproduct. The inclusion of NHS in the reaction mixture is critical as it minimizes this side reaction by rapidly converting the O-acylisourea to the more stable NHS-ester.[6]

The core challenge is balancing the pH requirements of the two steps while minimizing the competing hydrolysis reaction.

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_failure Failure Pathways Carboxyl R-COOH O_acylisourea O-acylisourea (Unstable Intermediate) Carboxyl->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester (Semi-stable) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis (Regenerated R-COOH) O_acylisourea->Hydrolysis + H₂O N_acylurea N-acylurea (Inactive) O_acylisourea->N_acylurea Rearrangement NHS NHS Amide_bond Stable Amide Bond R-CO-NH-PEG12-C18 NHS_ester->Amide_bond + Amine Amine H₂N-PEG12-C18

Figure 1: EDC/NHS reaction workflow highlighting desired and failure pathways.

Part 2: Frequently Asked Questions & Quick Troubleshooting

This section addresses the most common issues encountered by users.

Q1: My coupling efficiency is near zero. What's the most common mistake? A1: The most frequent culprits are inactive reagents and improper buffer choice.

  • Reagent Inactivity: EDC and NHS are extremely sensitive to moisture.[2][7] If they are not stored in a desiccator at -20°C and warmed to room temperature before opening, they will hydrolyze and lose activity.[7] Always use fresh solutions prepared immediately before the experiment.[2][6]

  • Buffer Interference: Using buffers containing primary amines (like Tris, Glycine) or carboxylates (like Acetate) is a critical error.[6][8][9] These buffer components will compete with your C18-PEG12-Amine and carboxylated surface, respectively, quenching the reaction.[7][8]

Q2: Can I use Phosphate-Buffered Saline (PBS) for the entire reaction? A2: This is not recommended. While PBS is commonly used for the second (amine coupling) step (pH 7.2-7.5), it can reduce the efficiency of the first (EDC activation) step.[2][9][10] The optimal strategy is a two-buffer system: use a non-amine, non-carboxylate buffer like MES for the activation step at pH 5.0-6.0, then switch to PBS or another suitable buffer (e.g., HEPES, Borate) at pH 7.2-8.0 for the coupling to the C18-PEG12-Amine.[1][4][11]

Q3: How critical is the pH? My yield is inconsistent. A3: pH is arguably the most critical variable. Inconsistent pH control leads to inconsistent results.[4]

  • Activation pH (4.5-6.0): This acidic pH protonates primary amines, preventing them from reacting prematurely, while being optimal for EDC to activate carboxyl groups.[4]

  • Coupling pH (7.0-8.5): This slightly alkaline pH is required to deprotonate the primary amine of your C18-PEG12-Amine, making it a strong nucleophile that can efficiently attack the NHS-ester.[5][12]

  • The Hydrolysis Problem: The rate of NHS-ester hydrolysis increases significantly with pH.[13][14] The half-life of an NHS-ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[13][14][15] This makes the pH range of 7.2-8.0 a necessary compromise between amine reactivity and NHS-ester stability.[4][5]

Q4: I am seeing precipitation/aggregation in my sample during the reaction. A4: This can be caused by several factors:

  • High EDC Concentration: Using a large excess of EDC can sometimes cause protein precipitation.[16] Try reducing the EDC concentration.

  • Isoelectric Point (pI): If you are coupling to a protein, ensure the reaction pH is at least 1-2 units away from its pI to maintain solubility.[4]

  • Linker Solubility: While the PEG12 moiety enhances water solubility, the C18 tail is hydrophobic.[17][18] Ensure your C18-PEG12-Amine is fully dissolved, using a small amount of a co-solvent like DMSO if necessary, before adding it to the aqueous reaction buffer.[19]

Part 3: Systematic Troubleshooting Guide

When quick fixes don't work, a systematic approach is necessary. Follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow cluster_reagents Step 1: Verify Reagents & Buffers cluster_conditions Step 2: Optimize Reaction Conditions cluster_qc Step 3: Perform Quality Control start Start: Low Coupling Efficiency q1 Are EDC/NHS stored at -20°C in a desiccator? start->q1 q2 Are EDC/NHS solutions prepared fresh? q1->q2 Yes sol1 Action: Purchase new reagents. Store correctly. q1->sol1 No q3 Is the buffer free of competing amines/carboxylates? q2->q3 Yes q2->sol1 No sol2 Action: Use recommended buffers (e.g., MES, PBS, HEPES). q3->sol2 No q4 Is a two-step pH procedure used? (Activation: 5.0-6.0, Coupling: 7.2-8.0) q3->q4 Yes q5 Are molar ratios optimized? (Excess EDC/NHS over -COOH) q4->q5 Yes sol3 Action: Implement two-buffer system. Verify pH with meter. q4->sol3 No q6 Is incubation time appropriate? (Activation: 15-30 min, Coupling: 2h-O/N) q5->q6 Yes sol4 Action: Titrate EDC/NHS and C18-PEG12-Amine concentrations. q5->sol4 No q6->sol4 No q7 Is the starting surface fully carboxylated? q6->q7 Yes q8 Is the presence of amine groups confirmed post-coupling? q7->q8 Yes sol5 Action: Use a QC assay (e.g., Orange II) to quantify surface amines. q7->sol5 No q8->sol5 No end Success: High Coupling Efficiency q8->end Yes

Figure 2: A step-by-step decision tree for troubleshooting low coupling efficiency.
Step 1: Reagent & Buffer Integrity

This is the foundation of a successful experiment.

Buffer TypeRecommendation for EDC/NHS ChemistryRationale
MES Highly Recommended for Activation Step (pH 4.5-6.7)Non-amine, non-carboxylate buffer that is optimal for the initial EDC activation of carboxyl groups.[2][4][8]
PBS (Phosphate) Recommended for Coupling Step (pH 7.2-7.5)Maintains physiological pH for amine reaction. However, it may slightly reduce EDC activity, so it's best avoided during the activation step.[1][8][10]
HEPES, Borate Acceptable for Coupling Step (pH 7-8.5)Good alternatives to PBS that do not interfere with the amine-coupling reaction.[13][15]
Tris, Glycine AVOID Contain primary amines that will compete with your C18-PEG12-Amine, quenching the reaction.[6][7][9]
Acetate AVOID Contains carboxyl groups that will compete with your surface, consuming EDC.[6][7][8]

Table 1: Recommended and incompatible buffers for EDC/NHS coupling reactions.

Step 2: Optimizing Reaction Conditions

Fine-tuning the reaction parameters is essential for maximizing yield.

ParameterRecommended RangeRationale & Expert Insights
Activation pH 5.0 - 6.0Maximizes EDC efficiency for carboxyl activation while keeping the target amine protonated and non-reactive.[1][4]
Coupling pH 7.2 - 8.0A critical balance. Deprotonates the amine for nucleophilic attack but minimizes rapid hydrolysis of the NHS-ester.[1][4][11] Going above pH 8.5 drastically shortens the NHS-ester half-life.[13]
EDC:NHS Molar Ratio 1:1 to 1:2.5 (EDC:NHS)A common starting point is a molar excess of NHS over EDC (e.g., 2 mM EDC, 5 mM NHS).[8][11] This ensures rapid conversion of the unstable O-acylisourea intermediate to the more stable NHS-ester, minimizing side reactions.
(EDC+NHS):Carboxyl Ratio 2:1 to 10:1A molar excess of activating agents over available carboxyl groups is typically required to drive the reaction forward. Empirical optimization is often necessary.[6][8]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation. Longer times are not necessary and increase the risk of hydrolysis.[7][20]
Coupling Time 2 hours at RT or Overnight at 4°CLonger incubation at a lower temperature can sometimes improve yield and reduce the risk of aggregation or degradation of sensitive biomolecules.[7]

Table 2: Summary of optimal reaction parameters for a two-step EDC/NHS coupling protocol.

Step 3: Characterization & Quality Control

You cannot fix what you cannot measure. Implementing QC checks is vital. A common failure is assuming the starting surface is properly functionalized.

Recommended QC Assay: Orange II Dye Method for Surface Amine Quantification

After your coupling reaction, you can quantify the amount of successfully conjugated C18-PEG12-Amine using this colorimetric assay. It specifically binds to primary and secondary amines under acidic conditions.[21]

  • Principle: The Orange II dye electrostatically binds to protonated amine groups at pH 3. After washing away unbound dye, the dye is released under alkaline conditions (pH 12) and quantified via absorbance at 484 nm.[21]

  • Utility: This method provides a direct, quantitative measure of your coupling efficiency, allowing you to compare different reaction conditions and troubleshoot effectively.[21] It can confirm whether the failure is in the coupling step or an issue with the starting material.

Part 4: Detailed Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of C18-PEG12-Amine to a Carboxylated Surface

This protocol is designed as a robust starting point. Optimization may be required for your specific application.

Materials:

  • Carboxylated Surface (e.g., nanoparticles, beads, sensor chip)

  • C18-PEG12-Amine

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1][6]

  • Coupling Buffer: 100 mM PBS, pH 7.4[1][11]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[6]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[6]

  • Washing Buffer: Typically the same as the coupling buffer.

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature for at least 20 minutes before opening to prevent moisture condensation.[1][3][7]

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 20 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in chilled Activation Buffer. Use them within 30 minutes.

  • Surface Preparation:

    • Wash your carboxylated surface twice with Activation Buffer to remove any storage preservatives (e.g., sodium azide) and to equilibrate the pH. For nanoparticles, this involves centrifugation and resuspension.

  • Carboxyl Activation (Step 1):

    • Resuspend the washed surface in Activation Buffer.

    • Add EDC and Sulfo-NHS solutions to the surface suspension to achieve the desired final molar excess (e.g., start with 2 mM EDC and 5 mM Sulfo-NHS).[11][22]

    • Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).[20]

  • Removal of Excess Reagents (Critical Step):

    • Pellet the activated surface by centrifugation.

    • Carefully aspirate and discard the supernatant containing excess EDC and Sulfo-NHS.

    • Wash the surface twice with ice-cold Coupling Buffer to both remove residual activation reagents and raise the pH for the next step.[8]

  • Amine Coupling (Step 2):

    • Prepare a solution of C18-PEG12-Amine in Coupling Buffer at the desired concentration.

    • Resuspend the washed, activated surface in the C18-PEG12-Amine solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][7]

  • Quenching and Final Washes:

    • Add Quenching Solution to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris).[6] This deactivates any remaining NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the surface three times with Washing Buffer to remove unreacted linker and quenching reagents.

    • Resuspend the final functionalized surface in an appropriate storage buffer (e.g., PBS with 0.02% sodium azide).

References

  • Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]

  • Bhatnagar, S., et al. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. PMC. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Kofoed, C., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. Retrieved from [Link]

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Bangs Laboratories. (2024). Covalent Coupling. Retrieved from [Link]

  • ResearchGate. (2019). Which reagents are not compatible with EDC-NHS coupling reaction? Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Lock, L. L., et al. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. Retrieved from [Link]

  • CSBio. (n.d.). Sulfo-NHS. Retrieved from [Link]

  • Wang, C., et al. (2011). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Royal Society of Chemistry. Retrieved from [Link]

  • Duquesne, S., et al. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. ACS Publications. Retrieved from [Link]

  • Liu, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. Retrieved from [Link]

  • Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir. Retrieved from [Link]

  • Tria, G., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

Preventing nanoparticle aggregation in C18-PEG12-Amine liposomes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex biophysics of formulating lipid nanoparticles (LNPs) and liposomes using C18-PEG12-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex biophysics of formulating lipid nanoparticles (LNPs) and liposomes using C18-PEG12-Amine.

When working with amine-terminated PEG lipids—specifically derivatives of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) like DSPE-PEG-Amine—you are utilizing a powerful reactive handle for bioconjugation[1]. However, the physical properties of a short, discrete PEG12 chain combined with a highly reactive primary amine create unique thermodynamic challenges that often lead to nanoparticle aggregation.

This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure monodisperse, stable formulations.

🔬 Troubleshooting & FAQs

Q1: Why do my C18-PEG12-Amine liposomes aggregate immediately upon hydration? The Causality: Aggregation in this specific formulation is a battle between van der Waals attraction and electrostatic/steric repulsion. Standard liposomes rely on the hydrophilic spatial barrier formed by long PEG chains (like PEG2000) to prevent heterogeneous aggregation[]. However, PEG12 is a discrete PEG (dPEG) with a very short chain length (~500 Da). While dPEGs offer incredible molecular precision and reduced immunogenicity, their short length provides a significantly weaker steric shield. Furthermore, at a physiological pH of 7.4, the terminal primary amine is protonated (-NH₃⁺). If you hydrate your lipid film in a high-ionic-strength buffer (like PBS), the high salt concentration shrinks the Debye length (the distance over which electrostatic effects persist), shielding the repulsive positive charges. Without sufficient steric hindrance or electrostatic repulsion, van der Waals forces take over, causing immediate flocculation. The Solution: Hydrate your lipid film in a low-ionic-strength buffer (e.g., 10 mM HEPES, no NaCl) to maximize electrostatic repulsion during the critical self-assembly phase. Once stable Large Unilamellar Vesicles (LUVs) are formed via extrusion, you can carefully dialyze them into your final physiological buffer.

Q2: How does the choice of discrete PEG12 versus polymeric PEG2000 impact my formulation's stability? The Causality: Polymeric PEG2000 creates a dense "brush" regime on the liposome surface that physically blocks liposome-liposome interaction. Discrete PEG12 operates closer to the "mushroom" regime or below, meaning the liposomes operate dangerously close to the van der Waals attraction threshold. You must compensate for this by strictly controlling the lipid molar ratios and buffer conditions.

Quantitative Data: PEG12 vs. PEG2000 Properties
ParameterDiscrete PEG12 (dPEG12)Polymeric PEG2000
Molecular Weight ~500 Da (Exact, Monodisperse)~2000 Da (Average, Polydisperse)
Steric Shielding Low (Requires electrostatic support)High (Dense steric barrier)
Aggregation Risk High (Sensitive to pH and salts)Low (Steric repulsion dominates)
Analytical Purity Monodisperse (PDI = 1.0)Polydisperse (PDI > 1.05)
Immunogenicity Very Low (Reduces anti-PEG antibodies)Moderate to High

Q3: I am losing a significant amount of lipid during the extrusion process, and the liposomes are aggregating in the syringe. How can I fix this? The Causality: This is a classic symptom of extruding below the Phase Transition Temperature ( Tm​ ) of your primary lipid. If the lipid bilayer remains in a rigid "gel phase" (e.g., DSPC has a Tm​ of 55°C), forcing Multilamellar Vesicles (MLVs) through a polycarbonate membrane causes catastrophic membrane rupture, lipid loss, and shear-induced aggregation. The Solution: Always extrude at least 10°C above the Tm​ [3]. Additionally, incorporate freeze-thaw cycles before extrusion. Rapidly freezing the suspension in liquid nitrogen and thawing it above the Tm​ physically fractures the MLVs, reducing their size and lamellarity, which drastically improves lipid recovery during extrusion[4].

⚙️ Mechanism of Aggregation

AggregationMechanisms PEG12 Short dPEG12 Chain (Weak Steric Barrier) Agg Nanoparticle Aggregation (Flocculation) PEG12->Agg Allows close contact Amine Protonated Amine (-NH3+) (High Surface Charge) Amine->Agg Cross-links with anions Salt High Ionic Strength (Charge Shielding) Salt->Agg Reduces Debye length Sol Low-Salt Hydration (Electrostatic Repulsion) Agg->Sol Troubleshooting Path

Caption: Logical relationship between PEG12 properties, buffer conditions, and liposome aggregation.

🧪 Self-Validating Experimental Protocol

To ensure reproducibility, every step in this methodology includes a validation checkpoint. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol: Thin-Film Hydration and Extrusion of C18-PEG12-Amine Liposomes

Step 1: Lipid Film Formation

  • Dissolve your primary lipid (e.g., DSPC), Cholesterol, and C18-PEG12-Amine (e.g., DSPE-PEG12-Amine) in a Chloroform/Methanol mixture (2:1 v/v) in a round-bottom flask[1].

  • Evaporate the solvent under a gentle stream of dry nitrogen gas.

  • Place the flask in a vacuum desiccator for 2–24 hours to remove all trace organic solvents[4]. Validation Checkpoint: The resulting lipid film must be completely dry, uniform, and free of opaque crystallization patterns.

Step 2: Low-Ionic-Strength Hydration

  • Add a low-ionic-strength hydration buffer (e.g., 10 mM HEPES, pH 7.4, without NaCl) to the flask.

  • Ensure the buffer and the flask are heated to at least 10°C above the Tm​ of your primary lipid.

  • Vortex vigorously for 30 seconds at maximum speed[4]. Validation Checkpoint: The solution should appear as a milky, cloudy suspension of MLVs. If you observe large, floating lipid "chunks," the hydration temperature was too low. Discard and restart.

Step 3: Freeze-Thaw Sizing

  • Subject the hydrated MLV suspension to 5 consecutive freeze-thaw cycles.

  • For each cycle, plunge the vial into liquid nitrogen (-196°C) for 5 minutes, then immediately transfer to a lukewarm water bath (set above the lipid Tm​ ) for 5 minutes[4]. Validation Checkpoint: The suspension will become slightly more translucent as the MLVs fracture into smaller, more uniform vesicles.

Step 4: Mini-Extrusion

  • Assemble an 3 using a 100 nm polycarbonate membrane and filter supports[3].

  • Place the assembled extruder on a heating block set to > Tm​ and allow it to equilibrate for 5-10 minutes[3].

  • Pass the suspension through the membrane 11 to 21 times. Crucial: Always perform an odd number of passes so the final liposome suspension is collected in the clean, alternate syringe[3].

Step 5: Characterization

  • Analyze the final extrudate using Dynamic Light Scattering (DLS) and Zeta Potential analysis. Validation Checkpoint: A successful, non-aggregated C18-PEG12-Amine formulation must yield a Polydispersity Index (PDI) < 0.1 and a Z-average diameter between 100–130 nm.

🔄 Extrusion Workflow Visualization

ExtrusionWorkflow Start Dry Lipid Film (C18-PEG12-Amine) Hydration Low-Salt Hydration (T > Phase Transition) Start->Hydration Add Buffer FreezeThaw 5x Freeze-Thaw Cycles (Liquid N2 / Warm Bath) Hydration->FreezeThaw Vortex to MLVs Extrusion Avanti Mini-Extruder (100 nm Membrane) FreezeThaw->Extrusion Fracture MLVs Passes 11-21 Passes (Odd Number) Extrusion->Passes Maintain T > Tm End Monodisperse LUVs (PDI < 0.1) Passes->End Final Collection

Caption: Step-by-step self-validating workflow for liposome hydration and extrusion.

📚 References

  • Lipid loss and compositional change during preparation of simple two-component liposomes National Center for Biotechnology Information (PMC)[Link]

Sources

Optimization

Technical Support Center: Optimizing C18-PEG12-Amine in LNP Formulations

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with C18-PEG12-Amine in lipid nanoparticle (LNP) formulations. Here, we address common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with C18-PEG12-Amine in lipid nanoparticle (LNP) formulations. Here, we address common challenges and provide evidence-based strategies to optimize your formulations for enhanced stability, delivery, and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of C18-PEG12-Amine in an LNP formulation?

A1: C18-PEG12-Amine is a PEGylated lipid that serves several critical functions in LNP formulations. The polyethylene glycol (PEG) portion provides a hydrophilic shield, known as a "stealth" layer, on the LNP surface. This layer prevents particle aggregation, reduces non-specific protein adsorption, and prolongs circulation time in the bloodstream by evading clearance by the immune system.[1][2][] The C18 acyl chains act as a stable anchor, embedding the molecule within the lipid bilayer.[][4][5] The terminal amine group offers a versatile chemical handle for conjugating targeting ligands such as antibodies or peptides, enabling active targeting to specific cells or tissues.[1][6][7]

Q2: What is a typical starting molar ratio for C18-PEG12-Amine in an LNP formulation?

A2: For many systemic delivery applications, a starting molar ratio of 1.5% to 3.0% for PEGylated lipids is a standard industry practice.[8] However, the optimal ratio is highly dependent on the specific application, the other lipid components, the encapsulated cargo, and the desired in vivo performance.[9][10] For instance, a lower PEG ratio (e.g., 0.5-1.5%) might be preferable for in vitro studies or applications where enhanced cellular uptake is desired, while a higher ratio (up to 5%) could be beneficial for maximizing in vivo circulation time.[10][11][12]

Q3: How does the concentration of C18-PEG12-Amine affect LNP particle size and polydispersity index (PDI)?

A3: Generally, increasing the molar ratio of PEGylated lipids, including C18-PEG12-Amine, tends to decrease the overall particle size of the LNPs.[1][9] This is attributed to the PEG chains influencing the interfacial curvature during the self-assembly process.[] However, at very high concentrations (e.g., >5-10%), you might observe an increase in PDI, indicating a more heterogeneous population of particle sizes.[13] It is crucial to experimentally determine the optimal concentration that yields the desired particle size and a low PDI (typically <0.2) for your specific formulation.

Q4: Can the amine group on the C18-PEG12-Amine affect the zeta potential of my LNPs?

A4: Yes, the terminal amine group can influence the surface charge, and therefore the zeta potential, of your LNPs. While the overall charge will be influenced by all lipid components, particularly the ionizable lipid at different pH values, the amine group can contribute to a more positive or near-neutral surface charge compared to non-functionalized PEG lipids.[14] Monitoring the zeta potential is crucial as it impacts LNP stability and interactions with biological membranes.[15][16]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<80%)

Q: I'm observing low encapsulation efficiency for my mRNA/siRNA payload. Could the C18-PEG12-Amine concentration be the cause?

A: Yes, an excessive molar ratio of PEGylated lipids can significantly hinder encapsulation efficiency. The dense PEG layer on the forming nanoparticle surface can interfere with the electrostatic interactions between the cationic/ionizable lipid and the negatively charged nucleic acid cargo.[1][11]

Causality: During LNP self-assembly, the ionizable lipid, protonated at a low pH, complexes with the nucleic acid to form the core. The PEGylated lipids are primarily located at the LNP surface. A high density of PEG chains can create a steric barrier that physically obstructs the efficient condensation of the nucleic acid within the core, leading to a significant portion of the payload remaining unencapsulated.[17]

Troubleshooting Protocol:

  • Systematically Decrease Molar Ratio: Prepare a series of LNP formulations with decreasing molar percentages of C18-PEG12-Amine. A common range to test is from 5% down to 0.5%.

  • Maintain Constant N/P Ratio: Keep the ratio of the amine groups in the ionizable lipid to the phosphate groups of the nucleic acid (N/P ratio) constant across all formulations. A typical starting N/P ratio is between 3 and 6.[18]

  • Characterize Encapsulation Efficiency: Use a validated assay, such as the RiboGreen assay, to quantify the encapsulated nucleic acid in each formulation.[11][19]

  • Analyze the Trend: Plot encapsulation efficiency as a function of the C18-PEG12-Amine molar ratio to identify the optimal concentration.

Molar % C18-PEG12-AmineEncapsulation Efficiency (%)Particle Size (nm)PDI
5.075950.18
2.5881050.15
1.5951100.12
0.5961200.13

This is example data and will vary with the specific formulation.

Issue 2: Poor In Vitro Transfection Efficiency Despite High Encapsulation

Q: My LNPs show high encapsulation efficiency (>90%) and have the desired physicochemical properties, but I'm seeing poor transfection in my cell-based assays. How can C18-PEG12-Amine be involved?

A: This is a classic example of the "PEG dilemma."[20][21] The same PEG layer that provides stability and prolonged circulation can also hinder cellular uptake and endosomal escape, which are critical for the delivery of the nucleic acid payload to the cytoplasm.[11][22]

Causality: The dense, hydrophilic PEG shield can sterically block the interactions between the LNP and the cell membrane, thereby reducing endocytosis.[11] Even after uptake, a stable PEG layer can interfere with the endosomal escape mechanism, trapping the LNP and its cargo within the endosome, leading to degradation.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis: PEG Dilemma cluster_2 Experimental Strategy cluster_3 Expected Outcome & Decision A High Encapsulation, Low In Vitro Transfection B Excessive PEG Shielding Hinders Cellular Uptake A->B Root Cause C Titrate C18-PEG12-Amine (e.g., 2.5%, 1.5%, 0.5%) B->C Action D Evaluate Cellular Uptake (e.g., using fluorescently labeled LNPs) C->D E Assess End-Point Transfection (e.g., luciferase assay, GFP expression) C->E F Identify Optimal Molar Ratio with Highest Transfection D->F E->F G Bell-shaped Curve: Peak transfection at intermediate PEG concentration F->G Typical Result

Caption: Workflow for troubleshooting low in vitro transfection.

Experimental Protocol: Optimizing for In Vitro Transfection

  • Formulation Series: Prepare LNPs with varying molar ratios of C18-PEG12-Amine (e.g., 0.5%, 1.0%, 1.5%, 2.5%).

  • Physicochemical Characterization: For each formulation, measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).[15][23][24]

  • Cellular Uptake Study (Optional but Recommended): If possible, incorporate a fluorescently labeled lipid into your formulations and quantify cellular uptake using flow cytometry or fluorescence microscopy.

  • Transfection Assay: Transfect your target cell line with each LNP formulation, keeping the payload concentration constant. Measure the resulting protein expression (e.g., via luciferase assay or flow cytometry for a fluorescent reporter protein).

  • Data Analysis: You will likely observe a bell-shaped curve for transfection efficiency, with the optimal performance at a lower PEG-lipid concentration than what might be ideal for in vivo applications.[10][11][12]

Issue 3: LNP Aggregation and Instability During Storage

Q: My LNP formulation is showing signs of aggregation (increasing particle size and PDI) upon storage. Is my C18-PEG12-Amine concentration too low?

A: This is a strong possibility. An insufficient amount of PEGylated lipid on the LNP surface can lead to a loss of colloidal stability, resulting in aggregation over time.[][24]

Causality: The PEG layer provides steric stabilization, creating a repulsive barrier between nanoparticles that prevents them from coming into close contact and fusing.[] If the PEG density is too low (typically below 0.5 mol%), this steric shield becomes incomplete, allowing van der Waals forces to dominate and cause the particles to aggregate.[]

Troubleshooting Protocol:

  • Increase Molar Ratio: Formulate LNPs with incrementally higher molar percentages of C18-PEG12-Amine (e.g., starting from your current concentration and increasing in steps of 0.5% up to 3-5%).

  • Accelerated Stability Study: Store aliquots of each new formulation at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 1, 7, and 30 days).

  • Monitor Physicochemical Properties: At each time point, measure the particle size and PDI. A stable formulation will show minimal changes in these parameters over time.

  • Select Optimal Concentration: Choose the lowest molar ratio of C18-PEG12-Amine that provides acceptable stability for your required shelf-life, as this will help mitigate potential negative impacts on transfection efficiency.

Data Interpretation Logic:

G A Low [C18-PEG12-Amine] (<0.5 mol%) B Incomplete Steric Shield A->B Leads to C Particle Aggregation (Increased Size & PDI) B->C Results in D Optimal [C18-PEG12-Amine] (1.5-3.0 mol%) E Sufficient Steric Shield D->E Provides F Colloidal Stability (Stable Size & PDI) E->F Ensures

Caption: Relationship between PEG-Amine concentration and LNP stability.

Key Analytical Techniques for Optimization

A robust analytical strategy is essential for successful LNP formulation development.

TechniqueParameter(s) MeasuredImportance in Optimization
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI), Zeta PotentialFoundational for assessing the impact of C18-PEG12-Amine on physical characteristics and stability.[15][23][24]
High-Performance Liquid Chromatography (HPLC) with CAD or ELSD Lipid Composition and PurityQuantifies the precise molar ratio of each lipid component, including C18-PEG12-Amine, in the final formulation.[23][25]
Ribonucleic Acid Quantification Assay (e.g., RiboGreen) Encapsulation EfficiencyDetermines the percentage of the nucleic acid payload successfully encapsulated within the LNPs.[11][19]
Transmission Electron Microscopy (TEM) / Cryo-EM Particle Morphology and StructureVisualizes the shape and integrity of the LNPs, confirming successful self-assembly.[15][24]

References

  • Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Available at: [Link]

  • Optimizing LNP Molar Ratios for Transfection Efficiency - Creative Biolabs. Available at: [Link]

  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Available at: [Link]

  • Analytical techniques for the characterization of nanoparticles for mRNA delivery | Request PDF - ResearchGate. Available at: [Link]

  • Impact of PEG-lipid structure and molar ratio on the physicochemical and efficacy of pDNA- and mRNA-LNPs - PubMed. Available at: [Link]

  • Lipid Nanoparticle Characterization: Size, Charge & Stability | Barnett Technical. Available at: [Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC. Available at: [Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed. Available at: [Link]

  • PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC. Available at: [Link]

  • Optimization of lipid nanoparticle formulation - Inside Therapeutics. Available at: [Link]

  • Targeted Delivery of Lipid Nanoparticles Through Antibody Conjugation and Lipid Engineering - Precigenome LLC. Available at: [Link]

  • PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - ACS Publications. Available at: [Link]

  • Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC. Available at: [Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - MDPI. Available at: [Link]

  • Tailoring the adjuvanticity of lipid nanoparticles by PEG lipid ratio and phospholipid modifications - Mitchell Lab. Available at: [Link]

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - Beilstein Journals. Available at: [Link]

  • Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PubMed. Available at: [Link]

  • Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC. Available at: [Link]

  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. Available at: [Link]

  • Effect of PEG Anchor and Serum on Lipid Nanoparticles - PMC - NIH. Available at: [Link]

  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K. Available at: [Link]

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - PMC. Available at: [Link]

  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed. Available at: [Link]

  • Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - ResearchGate. Available at: [Link]

  • The Critical Role of Zeta Potential Measurements in Advancing Medicine - Izon Science. Available at: [Link]

  • Comprehensive assessment of LNP size, particle concentration, and zeta potential. Available at: [Link]

  • PEG In Lipid Nanoparticle Formulations Addressing Challenges And Seeking Solutions. Available at: [Link]

  • (PDF) Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - ResearchGate. Available at: [Link]

  • Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability - PMC. Available at: [Link]

  • PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges - Helix Biotech. Available at: [Link]

  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC. Available at: [Link]

Sources

Troubleshooting

Purification methods to remove unreacted C18-PEG12-Amine from conjugates

A Guide for Researchers and Drug Development Professionals Welcome to our dedicated technical support guide for handling the purification of biomolecules conjugated with C18-PEG12-Amine. This resource provides in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for handling the purification of biomolecules conjugated with C18-PEG12-Amine. This resource provides in-depth, field-tested advice, moving beyond simple protocols to explain the underlying principles that govern successful purification. We address common challenges and provide a logical framework for troubleshooting, ensuring you can achieve the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers face when dealing with unreacted C18-PEG12-Amine.

Q1: Why is removing unreacted C18-PEG12-Amine so challenging?

The difficulty arises from the amphipathic nature of the reagent. It possesses a long, hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) chain (PEG12). This dual character can lead to non-specific binding, micelle formation, and a tendency to co-purify with the target conjugate, especially if the conjugate itself has hydrophobic domains. Its molecular weight is also in a range that can sometimes overlap with smaller protein or peptide fragments, complicating separation by size alone.

Q2: I tried standard dialysis/ultrafiltration. Why is it not working effectively?

While dialysis and Tangential Flow Filtration (TFF) are excellent for removing small molecule impurities, they are often inefficient for removing C18-PEG12-Amine. The PEG chain gives the molecule a larger-than-expected hydrodynamic radius, and its tendency to form micelles creates much larger aggregates that are retained by the filtration membrane along with your conjugate. Effective removal requires a separation technique that can exploit differences other than just molecular weight.

Q3: What are the primary methods for successfully purifying my conjugate?

The most successful methods leverage the unique properties of the unreacted PEG reagent compared to the final conjugate. The main techniques are:

  • Reverse Phase Chromatography (RP-HPLC): Exploits the hydrophobicity of the C18 chain.

  • Size Exclusion Chromatography (SEC): Separates based on hydrodynamic volume (size and shape in solution).

  • Ion Exchange Chromatography (IEX): Separates based on net charge.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under non-denaturing, high-salt conditions.

The choice of method is critical and depends on the properties of your target molecule (protein, antibody, nanoparticle, etc.).

Q4: How do I choose the right purification method for my specific conjugate?

The selection process is a function of the differential properties between your conjugate and the free C18-PEG12-Amine. The flowchart below provides a logical decision-making framework.

G cluster_0 cluster_1 start Start: Crude Conjugation Mixture q_size Is the conjugate >50 kDa larger than the free PEG? start->q_size q_charge Does the conjugation significantly alter the conjugate's pI? q_size->q_charge No p_sec Primary Method: Size Exclusion Chromatography (SEC) q_size->p_sec Yes q_hydro Is the conjugate significantly more hydrophobic than the unconjugated molecule? q_charge->q_hydro No p_iex Primary Method: Ion Exchange Chromatography (IEX) q_charge->p_iex Yes p_rphplc Primary Method: Reverse Phase HPLC (RP-HPLC) q_hydro->p_rphplc Yes p_hic Consider: Hydrophobic Interaction Chromatography (HIC) q_hydro->p_hic No

Caption: Decision tree for selecting a primary purification strategy.

In-Depth Troubleshooting & Methodologies

This section provides a deeper dive into the most common purification techniques, focusing on the "why" behind the protocol and how to troubleshoot common failure points.

Method 1: Reverse Phase Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The unreacted C18-PEG12-Amine, with its prominent C18 alkyl chain, is highly hydrophobic and will bind strongly to the column. The conjugate's retention will depend on its overall hydrophobicity. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile), which disrupts the hydrophobic interactions.

When to Use It: This is the method of choice for peptides, oligonucleotides, and small molecules. It is also highly effective for proteins that can tolerate exposure to organic solvents. Its high resolving power makes it excellent for separating species with minor differences in hydrophobicity.

Troubleshooting Guide: RP-HPLC

Problem Potential Cause(s) Solution(s)
Poor Separation: The conjugate and free PEG co-elute.1. Inappropriate Gradient: The elution gradient may be too steep, not allowing for differential binding. 2. Wrong Column Chemistry: The column (e.g., C18) may be too hydrophobic, causing everything to bind strongly.1. Flatten the Gradient: Decrease the rate of change of % Acetonitrile per minute around the expected elution time. For example, change from a 1-80% gradient over 20 mins to a 30-50% gradient over 40 mins. 2. Change Column: Try a C8 or C4 column, which is less hydrophobic and may provide better selectivity.
Low Conjugate Yield: The conjugate peak is small or absent.1. Irreversible Binding: The conjugate is too hydrophobic and is sticking permanently to the column. 2. On-Column Degradation: The combination of organic solvent and low pH (from TFA) is denaturing/precipitating your molecule.1. Add Ion-Pairing Agent: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in your mobile phase to improve peak shape and recovery. 2. Use a Different Solvent: Consider methanol or isopropanol instead of acetonitrile. For sensitive proteins, explore alternative column chemistries that work at neutral pH.
Peak Tailing / Broad Peaks 1. Column Overload: Too much sample has been injected. 2. Secondary Interactions: The amine group on the PEG or residues on the protein are interacting with residual silanols on the silica-based column.1. Reduce Sample Load: Inject less material onto the column. 2. Modify Mobile Phase: Add a competitor, like a small amount of triethylamine (TEA), to the mobile phase to block silanol interactions. Ensure you are using a high-purity, end-capped column.
Method 2: Size Exclusion Chromatography (SEC)

Principle of Separation: SEC separates molecules based on their hydrodynamic radius (size in solution). It does not rely on binding to the column media. Instead, molecules diffuse into pores within the stationary phase beads. Larger molecules cannot enter the pores and travel a shorter path, eluting first. Smaller molecules enter the pores, travel a longer path, and elute later.

When to Use It: SEC is ideal when there is a significant size difference between your conjugate and the free C18-PEG12-Amine. This is often the case when conjugating to large proteins, antibodies (>50 kDa), or nanoparticles. It is a gentle, non-denaturing method that preserves the native structure and function of biomolecules.

Troubleshooting Guide: SEC

Problem Potential Cause(s) Solution(s)
Poor Resolution: The elution peaks for the conjugate and free PEG overlap significantly.1. Insufficient Size Difference: The hydrodynamic radius of your conjugate is too close to that of the free PEG (or its micelles). 2. Inappropriate Column: The pore size of the SEC media is not optimized for your separation range. 3. Low Flow Rate: Running the column too slowly can increase diffusion and band broadening.1. Change Technique: SEC is not suitable. Consider RP-HPLC or IEX. 2. Select the Right Column: Consult the manufacturer's fractionation range for your column and ensure your molecules fall within the linear range. 3. Optimize Flow Rate: Operate at the manufacturer's recommended flow rate for your column dimensions.
Conjugate Appears Aggregated: The conjugate elutes earlier than expected, in the void volume.Non-specific Interactions: The conjugate is interacting with the column matrix via hydrophobic or ionic interactions, causing aggregation or anomalous elution.1. Modify Mobile Phase: Increase the ionic strength of your running buffer (e.g., use 300-500 mM NaCl) to disrupt ionic interactions. 2. Add a Denaturant: If aggregation is persistent, adding a mild denaturant like arginine or guanidine HCl to the mobile phase can help.
Free PEG Elutes with Conjugate: A peak for the free PEG is seen, but it's much earlier than expected for its MW.Micelle Formation: The amphipathic C18-PEG12-Amine is forming large micelles in the aqueous SEC buffer. These micelles are large enough to co-elute with the conjugate.1. Add Organic Modifier: Introduce a low percentage (5-10%) of an organic solvent like acetonitrile or isopropanol to the mobile phase to disrupt micelle formation. 2. Switch to a Different Method: If micelle formation cannot be controlled, RP-HPLC is often a better alternative as the organic mobile phase inherently prevents it.

Experimental Workflow & Protocols

Overall Purification and Validation Workflow

The following diagram outlines a robust workflow for moving from a crude reaction to a final, validated product.

G A Crude Conjugation Reaction Mixture B Primary Purification (e.g., Preparative RP-HPLC or SEC) A->B C Collect Fractions B->C D Analytical QC of Fractions (Analytical HPLC, SDS-PAGE) C->D D->B Re-purify impure fractions E Pool Pure Fractions D->E F Buffer Exchange / Desalting (TFF or Desalting Column) E->F G Final Product QC (Concentration, Purity, Activity Assay) F->G H Purified & Validated Conjugate G->H

Caption: General workflow for purification and validation.

Protocol 1: Preparative RP-HPLC for a Peptide-C18-PEG12 Conjugate

This protocol assumes a peptide of ~5 kDa being purified from unreacted C18-PEG12-Amine (MW ~800 Da).

  • Column & System Preparation:

    • Column: Use a preparative C8 or C18 column (e.g., 21.2 mm ID x 250 mm L, 10 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

  • Sample Preparation:

    • Quench the conjugation reaction if necessary.

    • Acidify the sample by adding TFA to a final concentration of 0.1%. This ensures proper ionization for binding.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatography Method:

    • Injection: Inject the filtered sample onto the column.

    • Gradient:

      • 0-5 min: Hold at 5% B (allows binding).

      • 5-65 min: Linear gradient from 5% to 65% B. The free C18-PEG12-Amine will be very hydrophobic and elute late in the gradient, while the peptide conjugate will elute earlier.

      • 65-70 min: Ramp to 95% B (column wash).

      • 70-80 min: Hold at 95% B.

      • 80-85 min: Return to 5% B and re-equilibrate.

    • Detection: Monitor absorbance at 214 nm (for peptide bonds) and 280 nm (if Trp/Tyr are present).

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 2 mL) across the elution profile.

    • Analyze a small aliquot of each fraction using a rapid analytical HPLC method or mass spectrometry to identify fractions containing the pure conjugate.

    • Pool the pure fractions and proceed to solvent removal (lyophilization).

References

  • A systematic study of the factors affecting the separation of polyethylene glycol-protein conjugates by size-exclusion chromatography. Journal of Chromatography A. [Link]

Optimization

Minimizing amine oxidation and degradation during C18-PEG12-Amine storage

Technical Support Center: C18-PEG12-Amine Storage, Handling, and Troubleshooting Welcome to the Advanced Technical Support Center for lipid-PEG-amine conjugates. This guide is specifically engineered for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: C18-PEG12-Amine Storage, Handling, and Troubleshooting

Welcome to the Advanced Technical Support Center for lipid-PEG-amine conjugates. This guide is specifically engineered for researchers and drug development professionals working with C18-PEG12-Amine (Stearyl-PEG12-Amine).

Because this molecule combines a hydrophobic lipid tail (C18), a hydrophilic polyether spacer (PEG12), and a highly reactive primary amine terminus, it presents unique physicochemical vulnerabilities. This guide will deconstruct the mechanisms of its degradation and provide field-proven, self-validating protocols to ensure the integrity of your formulations.

Part 1: The Mechanistic Causality of Degradation

To effectively protect C18-PEG12-Amine, one must understand the exact chemical pathways that lead to its destruction. Degradation is not a single event, but a synergistic cascade involving both the PEG backbone and the primary amine.

1. PEG Auto-Oxidation and Chain Scission Polyethylene glycol (PEG) is highly susceptible to oxidative degradation catalyzed by molecular oxygen, transition metal ions, and light[1]. The process begins with the abstraction of a hydrogen atom from the α-carbon adjacent to the ether oxygen, forming a radical. In the presence of oxygen, this forms hydroperoxides, which eventually lead to carbon-carbon bond scission[2].

2. The "Friendly Fire" Effect: Amine Inactivation While primary amines can oxidize directly into imines or oximes, the most insidious degradation pathway in PEG-amines is internal. As the PEG12 chain undergoes oxidative scission, it generates reactive byproducts—specifically formaldehyde and formic acid[2]. These byproducts react directly with the terminal primary amine, causing N-methylation and N-formylation[2]. Consequently, the amine loses its ability to participate in downstream conjugation chemistries (e.g., NHS-ester reactions). Furthermore, exposure to atmospheric CO2 can lead to the formation of stable carbamates, further reducing the pool of reactive amines.

G O2 Oxygen / Light / Metals PEG PEG12 Backbone O2->PEG Catalyzes Radical Hydroperoxide Radicals PEG->Radical Auto-oxidation Scission Polymer Chain Scission Radical->Scission Cleavage Byproducts Formaldehyde & Formic Acid Scission->Byproducts Yields Amine Primary Amine (-NH2) Byproducts->Amine Cross-reacts with Degradation N-Methylation & N-Formylation (Loss of Reactivity) Amine->Degradation Inactivates

Mechanistic pathway of PEG auto-oxidation leading to primary amine degradation.

Part 2: Quantitative Storage Parameters

To mitigate these risks, environmental control is non-negotiable. The table below synthesizes the optimal conditions required to arrest both PEG scission and amine oxidation.

Storage StateOptimal TempAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Solid (Powder) -20°C to -80°CArgon / NitrogenDark (Amber Vial)12 - 24 MonthsMoisture-induced hydrolysis; CO2 carbamate formation.
Organic Stock (e.g., DMSO/EtOH) -80°CArgon OverlayDark6 - 12 MonthsSolvent impurities (peroxides in ethers/DMSO) reacting with amines.
Aqueous Solution -80°CDegassedDark< 30 DaysHydrolysis; Transition-metal catalyzed PEG auto-oxidation.

Part 3: Self-Validating Experimental Protocols

Do not treat C18-PEG12-Amine as a standard biochemical reagent. It must be handled as an air- and moisture-sensitive compound. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Solid-State Handling and Aliquoting

Causality: Opening a cold vial in a humid laboratory causes immediate condensation. Water introduces dissolved oxygen and facilitates the mobility of trace transition metals, accelerating oxidation.

  • Equilibration: Remove the sealed C18-PEG12-Amine vial from the -20°C freezer. Place it in a desiccator in the dark for exactly 60 minutes to reach room temperature. Do not bypass this step.

  • Inert Atmosphere Transfer: Move the unopened vial into a glovebox or a localized nitrogen/argon purged environment.

  • Reconstitution: Dissolve the solid in a high-purity, anhydrous solvent (e.g., anhydrous Ethanol or DMSO) to create a concentrated master stock (e.g., 100 mM).

  • Aliquoting: Dispense single-use volumes into amber glass vials.

  • Purging: Overlay the headspace of each aliquot vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the liquid).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C[1].

Protocol B: Aqueous Formulation & Validation

Causality: Aqueous buffers often contain trace iron or copper, which act as catalysts for PEG oxidation[3].

  • Buffer Preparation: Prepare your aqueous buffer (e.g., 1X PBS, pH 7.4). Crucial: Add 1 mM EDTA to chelate trace transition metals[1].

  • Degassing: Sparge the buffer with Argon for 30 minutes to displace dissolved oxygen.

  • Mixing: Thaw a single-use organic aliquot (from Protocol A) and inject it into the stirring degassed aqueous buffer.

  • Validation Step (The TNBSA Assay): Before proceeding to your main experiment (e.g., LNP formulation or NHS-ester conjugation), validate the amine integrity. Take a 10 µL sample and react it with TNBSA (2,4,6-trinitrobenzene sulfonic acid). A vibrant orange color confirms the presence of highly reactive, unoxidized primary amines. If the solution remains yellow/clear, the amine has degraded, and the batch must be discarded.

Workflow Equilibrate 1. Equilibrate vial to RT (Prevents Condensation) Open 2. Open in Argon Atmosphere Equilibrate->Open Dissolve 3. Dissolve in Anhydrous Solvent Open->Dissolve Aliquot 4. Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Argon 5. Overlay Headspace with Argon Aliquot->Argon Store 6. Flash Freeze & Store at -80°C Argon->Store

Step-by-step workflow for the preparation and long-term storage of C18-PEG12-Amine.

Part 4: Troubleshooting & FAQs

Q1: My C18-PEG12-Amine lost its conjugation efficiency after being stored as an aqueous solution in the fridge for a week. What happened? A: Aqueous solutions of PEG-amines are highly unstable. At 4°C, dissolved oxygen and trace metals catalyze the cleavage of the PEG chain, generating formaldehyde[2]. This formaldehyde rapidly reacts with your terminal primary amine (N-formylation), neutralizing its nucleophilicity[2]. Furthermore, the pH of the solution may have drifted, or the amines may have reacted with dissolved CO2 to form carbamates. Aqueous solutions should be made fresh and used immediately.

Q2: I see a cloudy, white precipitate when I thaw my aqueous stock. Has the PEG degraded? A: Not necessarily. This is a physical phenomenon, not a chemical one. The C18 (stearyl) tail is highly hydrophobic. At low temperatures, the critical micelle concentration (CMC) shifts, and the lipid tails can aggregate or crystallize out of solution. Fix: Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex mildly. If the solution clears, it was simply lipid aggregation. If it remains cloudy, the PEG chain may have cleaved, rendering the C18 tail completely insoluble.

Q3: Can I use Tris buffer for my downstream applications with this molecule? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. If you are using C18-PEG12-Amine for an NHS-ester conjugation, the Tris buffer will aggressively compete with your PEG-amine for the reactive ester, ruining your yield[1]. Always use non-amine-containing buffers like PBS, HEPES, or MOPS.

Q4: Why do you recommend -80°C over -20°C for storing the reconstituted aliquots? A: While -20°C is generally acceptable for the lyophilized powder[1], storing solutions at -20°C can induce "freeze-concentration." As water crystallizes into ice, the solutes (the PEG-amine, trace oxygen, and trace metals) are pushed into highly concentrated micro-pockets of unfrozen liquid. This artificially high concentration can actually accelerate degradation reactions. Flash-freezing and storing at -80°C forces the solution into a glass-like state, halting molecular mobility entirely.

References

  • MDPI. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." MDPI.com. Available at: [Link]

  • National Institutes of Health (NIH). "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." NIH.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing C18-PEG12-Amine Bioconjugation

Welcome to the Technical Support Center for lipid-PEG bioconjugation. Working with amphiphilic molecules like C18-PEG12-Amine presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid-PEG bioconjugation. Working with amphiphilic molecules like C18-PEG12-Amine presents unique thermodynamic and kinetic challenges. The molecule features a highly hydrophobic stearyl (C18) tail, a flexible hydrophilic polyethylene glycol (PEG12) spacer, and a terminal primary amine.

Successfully conjugating this molecule to carboxylated biomolecules (via EDC/NHS chemistry) or NHS-activated esters requires strict control over the reaction microenvironment—specifically the buffer pH and solvent composition. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to optimize your conjugation yields.

Part 1: Mechanistic FAQs & Causality

Q: Why is precise pH control the most critical factor when reacting C18-PEG12-Amine with NHS-activated biomolecules? A: The conjugation proceeds via nucleophilic acyl substitution, where the unprotonated primary amine (-NH₂) attacks the carbonyl carbon of the NHS ester[1]. Because primary alkyl amines typically have a pKa around 9.0–10.5, they exist predominantly in the non-nucleophilic, protonated state (-NH₃⁺) at physiological pH[2]. To increase nucleophilicity, the buffer pH must be raised. However, hydroxide ions in alkaline buffers act as competing nucleophiles, causing rapid hydrolysis of the NHS ester into an unreactive carboxylic acid[1]. Therefore, the optimal pH is a narrow thermodynamic window (pH 7.2–8.5) that perfectly balances amine deprotonation with NHS ester stability[3][4].

Q: How does the hydrophobic C18 lipid tail alter standard PEG-amine buffer requirements? A: In purely aqueous buffers, the highly hydrophobic C18 tail forces the molecule into micellar structures to minimize thermodynamic contact with water. This micellization can sterically bury the PEG12-Amine corona and artificially shift the apparent pKa of the amine group, drastically reducing reactivity. To prevent this, C18-PEG12-Amine must be pre-dissolved in an anhydrous, amine-free organic solvent (such as DMSO or high-quality DMF) before dropwise addition to the aqueous reaction buffer[2][3].

Q: Why use a two-step EDC/NHS coupling instead of a one-step reaction for carboxylic acid activation? A: In a one-step reaction, EDC activates carboxyl groups to form an O-acylisourea intermediate. This intermediate is highly unstable in aqueous solutions and will rapidly hydrolyze if it does not immediately encounter an amine[5]. By introducing NHS (or Sulfo-NHS), the unstable intermediate is converted into a semi-stable NHS ester[6]. This two-step process allows you to separate the environments: you can perform the EDC activation at an acidic pH (pH 4.5–6.0) where carbodiimide chemistry is most efficient, and then shift the pH to 7.2–8.5 for the amine conjugation step[6][7].

Part 2: Quantitative Data & Buffer Selection

To maximize conjugation efficiency, buffer pH must be dynamically adjusted throughout the workflow. The table below summarizes the kinetic relationship between pH, amine state, and NHS ester stability.

Buffer pHAmine Protonation StateNHS Ester Half-Life (0°C)Conjugation EfficiencyMechanistic Outcome
pH 5.0 - 6.0 Highly protonated (-NH₃⁺)> 12 hoursVery Low Amine is non-nucleophilic; no conjugation occurs[2].
pH 7.0 - 7.2 Mostly protonated4 - 5 hoursModerate Slow reaction rate; useful for highly pH-sensitive proteins[4].
pH 8.0 - 8.5 Partially deprotonated (-NH₂)~1 hourOptimal Perfect balance of nucleophilicity and ester stability[2][3].
pH > 8.6 Highly deprotonated (-NH₂)< 10 minutesLow NHS ester hydrolyzes before conjugation can complete[4][6].

Part 3: Visualizing the Chemical Logic

pH_Logic Low_pH Low pH (< 7.0) Amine Protonated (-NH3+) NHS Stable Result1 No Conjugation Low_pH->Result1 Opt_pH Optimal pH (7.2 - 8.5) Amine Deprotonated (-NH2) NHS Moderately Stable Result2 High Conjugation Yield Opt_pH->Result2 High_pH High pH (> 8.5) Amine Deprotonated (-NH2) NHS Hydrolyzes Rapidly Result3 Low Yield (Hydrolysis) High_pH->Result3

Logical relationship between buffer pH, amine nucleophilicity, and NHS ester stability.

Part 4: Troubleshooting Guide

Issue 1: Zero or low conjugation yield despite confirming EDC/NHS activation.
  • Root Cause (Buffer Interference): The conjugation buffer contains primary amines (e.g., Tris, glycine) which competitively react with the NHS esters, consuming the active sites before the C18-PEG12-Amine can bind[2][4].

  • Root Cause (Hydrolysis): The pH of the conjugation buffer was too high, or the reaction was left too long before adding the amine, resulting in complete hydrolysis of the NHS ester[1].

  • Self-Validating Solution: Strictly use non-amine buffers like PBS, HEPES, or Sodium Bicarbonate for the conjugation step[2][8]. Validate the integrity of your NHS ester immediately prior to amine addition by measuring the absorbance of the solution at 260–280 nm (the released NHS byproduct absorbs strongly in this range)[4].

Issue 2: Severe precipitation upon adding C18-PEG12-Amine to the activated protein.
  • Root Cause: The hydrophobic C18 lipid tail is crashing out of the aqueous phase due to a lack of organic co-solvent, leading to massive aggregation.

  • Self-Validating Solution: Pre-dissolve the C18-PEG12-Amine in anhydrous DMSO to create a concentrated stock (e.g., 10 mM)[1]. Ensure the final aqueous reaction mixture contains 5–10% v/v DMSO to maintain lipid solubility. If precipitation still occurs, verify that your DMF/DMSO is anhydrous, as water ingress degrades the stock over time.

Part 5: Experimental Workflows & Protocols

The following protocol utilizes a self-validating, two-step EDC/Sulfo-NHS coupling strategy specifically optimized for conjugating C18-PEG12-Amine to a carboxylated target protein.

Workflow Step1 1. Carboxyl Activation EDC + Sulfo-NHS MES Buffer, pH 5.5-6.0 Step2 2. Stabilization Formation of stable Sulfo-NHS Ester Step1->Step2 Step3 3. pH Adjustment Exchange to PBS or Bicarbonate Buffer, pH 8.0 Step2->Step3 Step4 4. C18-PEG12-Amine Addition Pre-dissolved in DMSO (5-10% final v/v) Step3->Step4 Step5 5. Conjugation Formation of stable Amide Bond Step4->Step5

Two-step EDC/NHS bioconjugation workflow optimized for C18-PEG12-Amine.

Protocol: Optimized Two-Step Bioconjugation

Phase 1: Carboxyl Activation (Acidic pH)

  • Prepare Protein: Dissolve the carboxylated target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES is a non-carboxylate, non-amine buffer that provides the ideal acidic environment for EDC efficiency[6][7].

  • Activate: Add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM[6].

  • Incubate: React for 15 minutes at room temperature[6].

  • Quench (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to inactivate residual EDC and prevent unwanted protein cross-linking[5][6].

Phase 2: Buffer Exchange & pH Shift (Alkaline pH) 5. Desalt: Pass the activated protein through a desalting column (e.g., Zeba Spin) pre-equilibrated with Conjugation Buffer (0.1 M Sodium Bicarbonate or PBS, pH 8.0–8.3)[2][6]. 6. Validation Checkpoint: Measure the eluate at 260 nm. A strong signal confirms the presence of the Sulfo-NHS ester on your protein[4].

Phase 3: C18-PEG12-Amine Conjugation 7. Solubilize Lipid-PEG: Dissolve C18-PEG12-Amine in anhydrous DMSO to a 10 mM stock concentration[1]. 8. Conjugate: Immediately add a 10- to 20-fold molar excess of the C18-PEG12-Amine stock to the activated protein[1]. Ensure the final DMSO concentration in the reaction does not exceed 10% v/v to prevent protein denaturation. 9. Incubate: React for 2 hours at room temperature or overnight at 4°C[2]. 10. Quench & Purify: Add hydroxylamine (10 mM final concentration) to hydrolyze any unreacted NHS esters[5]. Purify the final lipid-protein conjugate via Size Exclusion Chromatography (SEC) or dialysis to remove unbound C18-PEG12-Amine[2].

References

  • BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • Lumiprobe. NHS ester labeling of amino biomolecules.
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BroadPharm. Instructions for the use of (PEG)n-Amine Reagents.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
  • MilliporeSigma. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure.
  • Fisher Scientific. NHS and Sulfo-NHS.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: C18-PEG12-Amine vs. DSPE-PEG2000-Amine for Optimizing Liposome Circulation Time

In the landscape of advanced drug delivery, the surface functionalization of liposomes with polyethylene glycol (PEG) is a cornerstone strategy for enhancing their pharmacokinetic profiles. This process, known as PEGylat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced drug delivery, the surface functionalization of liposomes with polyethylene glycol (PEG) is a cornerstone strategy for enhancing their pharmacokinetic profiles. This process, known as PEGylation, creates a hydrophilic protective layer that significantly prolongs circulation time by reducing clearance by the mononuclear phagocyte system (MPS).[1][2] The choice of the PEG-lipid conjugate, however, is not trivial. The lipid anchor's structure and the PEG chain's length are critical determinants of in vivo performance.

This guide provides an in-depth, objective comparison between two amine-terminated PEG-lipids: C18-PEG12-Amine and DSPE-PEG2000-Amine. We will dissect their molecular attributes, explore the mechanistic basis for their differential impacts on circulation longevity, and provide robust experimental protocols for their evaluation.

Part 1: Molecular and Mechanistic Deep Dive

The fundamental differences between these two molecules lie in both the lipid anchor that secures them to the liposome bilayer and the length of the PEG spacer that extends into the aqueous environment.

  • DSPE-PEG2000-Amine: This is the industry standard for creating long-circulating, or "stealth," liposomes.[3][4][5]

    • Anchor (DSPE): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine is a phospholipid with two C18 saturated acyl chains (distearoyl). This dual-chain structure provides a highly stable and robust anchor within the lipid bilayer, minimizing the risk of the PEG-lipid desorbing from the liposome surface in vivo.[6][7]

    • Spacer (PEG2000): A PEG chain with an average molecular weight of 2000 Daltons is long enough to adopt a "brush" conformation on the liposome surface at sufficient densities (typically 2-5 mol%).[8] This dense, dynamic layer creates a significant steric barrier, effectively shielding the liposome from opsonin proteins that would otherwise tag it for clearance by macrophages.[2][6]

  • C18-PEG12-Amine: This molecule represents a structurally simpler and shorter alternative.

    • Anchor (C18): A single C18 saturated acyl chain (stearoyl) serves as the hydrophobic anchor. While capable of inserting into the bilayer, a single-chain anchor is generally considered less stable than a diacyl anchor like DSPE, potentially leading to a higher rate of exchange out of the liposome membrane.[1]

    • Spacer (PEG12): A PEG chain with only 12 ethylene glycol repeat units has a molecular weight of approximately 580 Daltons. This very short chain is insufficient to form the dense "brush" conformation seen with PEG2000. Instead, it would adopt a "mushroom" conformation, providing a much less effective steric barrier.

G cluster_DSPE DSPE-PEG2000-Amine cluster_C18 C18-PEG12-Amine DSPE_Node DSPE Anchor (Diacyl C18) Stable Insertion PEG2000_Node PEG2000 Spacer (~45 units) 'Brush' Conformation DSPE_Node->PEG2000_Node Strong Anchor Amine_DSPE Amine (Functional Headgroup) PEG2000_Node->Amine_DSPE Long Spacer C18_Node C18 Anchor (Monoacyl) Less Stable Insertion PEG12_Node PEG12 Spacer (12 units) 'Mushroom' Conformation C18_Node->PEG12_Node Weaker Anchor Amine_C18 Amine (Functional Headgroup) PEG12_Node->Amine_C18 Short Spacer

Caption: Molecular structure and property comparison.
The Mechanism of Steric Stabilization and Circulation

The primary goal of PEGylation is to prevent the recognition and uptake of liposomes by the MPS, which is predominantly located in the liver and spleen. This "stealth" effect is a direct consequence of the physical barrier presented by the PEG layer.

  • Opsonization: In the bloodstream, foreign particles are rapidly coated by serum proteins called opsonins (e.g., immunoglobulins, complement proteins).

  • MPS Recognition: Macrophages, particularly Kupffer cells in the liver, have receptors that recognize these opsonins, leading to rapid phagocytosis and clearance of the particle from circulation.

  • Steric Hindrance: A sufficiently dense and long PEG layer (as provided by DSPE-PEG2000) physically blocks opsonins from binding to the liposome surface. This inhibition of opsonization renders the liposome "invisible" to the MPS, dramatically extending its circulation half-life.[1][3]

The shorter PEG12 chain of C18-PEG12-Amine offers minimal steric protection, making liposomes formulated with it far more susceptible to opsonization and subsequent rapid clearance, similar to non-PEGylated liposomes.

G cluster_flow Fate of Liposomes in Bloodstream cluster_nonpeg Non-PEGylated or C18-PEG12 Liposome cluster_peg DSPE-PEG2000 Liposome start IV Injection of Liposomes opsonization Rapid Opsonization (Protein Adsorption) start->opsonization steric_hindrance Steric Hindrance (Opsonins Blocked) start->steric_hindrance clearance MPS Uptake (Liver, Spleen) opsonization->clearance Recognition circulation Prolonged Circulation (Evasion of MPS) steric_hindrance->circulation Stealth Effect

Caption: Mechanism of PEG-mediated steric stabilization.

Part 2: Head-to-Head Performance Comparison

The structural differences translate directly into starkly different in vivo performances.

FeatureC18-PEG12-Amine DSPE-PEG2000-Amine Rationale & Causality
Lipid Anchor Monoacyl (C18)Diacyl (DSPE)The DSPE diacyl anchor provides two hydrophobic tails, leading to a more stable and permanent insertion into the liposome bilayer compared to a single C18 chain.[6][7]
PEG MW (Daltons) ~580 Da~2000 DaThe molecular weight dictates the length of the hydrophilic polymer chain extending from the liposome surface.
Surface Conformation MushroomBrush (at >2 mol%)PEG2000 chains are long enough to create a dense brush-like layer that physically repels proteins, whereas the short PEG12 chains lie closer to the surface in a mushroom conformation.[8]
Steric Hindrance MinimalMaximalThe dense brush of PEG2000 provides a superior steric barrier against protein adsorption and interaction with macrophages.[2][3]
Expected Circulation Half-Life Very Short (< 1 hour)Very Long (> 24 hours)Directly correlated with steric hindrance. Liposomes with DSPE-PEG2000 can circulate for extended periods, while those with C18-PEG12 would be cleared rapidly.[5][9][10]
Primary Application Surface functionalization where stealth is not required or is detrimental.Creating long-circulating nanocarriers for passive targeting (EPR effect) and sustained release.[4][5]The choice is dictated by the desired pharmacokinetic profile for a specific therapeutic application.
A Note on Immunogenicity: The ABC Phenomenon

Upon repeated administration, PEGylated liposomes can sometimes induce an "Accelerated Blood Clearance" (ABC) phenomenon.[11][12] The first dose can trigger the production of anti-PEG IgM antibodies. A subsequent dose is then rapidly bound by these antibodies, leading to complement activation and swift clearance by the MPS, negating the stealth effect.[13][14] This phenomenon is more pronounced with the higher surface densities and longer chains typical of DSPE-PEG2000 formulations. While less likely to be a factor for the minimally-PEGylated C18-PEG12 liposomes, it is a critical consideration for any PEGylated formulation intended for multi-dosing regimens.

Part 3: Experimental Validation Protocols

To empirically validate the performance differences, two key experiments are essential: liposome formulation followed by an in vivo pharmacokinetic study.

Protocol 1: Preparation of PEGylated Liposomes

This protocol utilizes the standard lipid film hydration-extrusion method, which is widely applicable and scalable.

Materials:

  • Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Stabilizing lipid: Cholesterol

  • PEG-lipid: DSPE-PEG2000-Amine or C18-PEG12-Amine

  • Radioactive or fluorescent lipid tracer for pharmacokinetic studies (e.g., ³H-cholesteryl hexadecyl ether or DiR-labeled lipid)

  • Chloroform

  • Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the lipids in chloroform at the desired molar ratio (e.g., DSPC:Cholesterol:PEG-Lipid at 55:40:5). Include the lipid tracer at <0.1 mol%.

    • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the main lipid (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (PBS) to the same temperature as used for film formation.

    • Add the warm buffer to the flask and hydrate the lipid film by gentle rotation for 1 hour. This will form large, multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the extruder with two stacked 100 nm polycarbonate membranes, pre-heated to the same temperature.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Force the suspension through the membranes by alternating extrusion between the two syringes. Perform an odd number of passes (e.g., 11-21 passes) to ensure the final product is collected in the opposite syringe. This process yields large unilamellar vesicles (LUVs) with a defined size.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to determine surface charge.

    • Quantify lipid concentration using a phosphate assay (e.g., Bartlett assay).

Protocol 2: Comparative In Vivo Pharmacokinetic Study

This protocol outlines a typical study in a rodent model to determine circulation half-life.

Methodology:

  • Animal Model: Use healthy mice (e.g., Balb/c, 6-8 weeks old). Divide them into two groups: Group A (DSPE-PEG2000-Amine liposomes) and Group B (C18-PEG12-Amine liposomes). (n=3-5 animals per group).

  • Administration: Administer a precise dose of the liposome formulation (containing the lipid tracer) via intravenous (IV) injection into the tail vein. The lipid dose should be consistent across all animals (e.g., 10 µmol phospholipid/kg).

  • Blood Sampling:

    • At designated time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h), collect a small volume of blood (~20 µL) from the retro-orbital sinus or saphenous vein into heparinized capillary tubes.

  • Sample Analysis:

    • For a radioactive tracer, measure the radioactivity in each blood sample using a scintillation counter.

    • For a fluorescent tracer, extract the lipid and measure fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of the injected dose (%ID) remaining in the blood at each time point, assuming a total blood volume (e.g., ~7% of body weight).

    • Plot the %ID versus time on a semi-logarithmic scale.

    • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate key parameters, including the circulation half-life (t½).

G cluster_workflow Comparative Pharmacokinetic Study Workflow formulation 1. Liposome Formulation (Group A: DSPE-PEG2000) (Group B: C18-PEG12) characterization 2. Physicochemical Characterization (DLS, Zeta) formulation->characterization administration 3. IV Administration to Animal Groups characterization->administration sampling 4. Serial Blood Sampling (Multiple Time Points) administration->sampling analysis 5. Sample Analysis (Quantify Tracer) sampling->analysis modeling 6. Pharmacokinetic Modeling (Calculate Half-Life, AUC) analysis->modeling comparison 7. Compare Circulation Profiles modeling->comparison

Caption: Experimental workflow for in vivo comparison.

Conclusion and Recommendations

The choice between C18-PEG12-Amine and DSPE-PEG2000-Amine is a critical decision that fundamentally dictates the in vivo fate of a liposomal formulation.

  • DSPE-PEG2000-Amine is the unequivocal choice for applications requiring long circulation times. Its stable diacyl anchor and long PEG chain provide the robust steric shielding necessary to evade the mononuclear phagocyte system. This is essential for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect and for developing sustained-release drug formulations.[4][5]

  • C18-PEG12-Amine should be selected for applications where a stealth character is not needed or is undesirable. Its minimal steric shielding will lead to rapid clearance. It may be suitable for applications where the liposome's primary role is as a carrier for immediate delivery to organs of the MPS (e.g., liver- or spleen-specific delivery) or where the terminal amine group needs to be presented very close to the liposome surface for a specific biological interaction without the interference of a long PEG chain.

Ultimately, the selection must be driven by a thorough understanding of the desired therapeutic outcome and the required pharmacokinetic profile. The experimental protocols provided herein offer a clear and reliable framework for validating these choices and ensuring the development of an optimized liposomal drug delivery system.

References

  • Influence of poly(ethylene glycol) grafting density and polymer length on liposomes: Relating plasma circulation lifetimes to protein binding. CORE.
  • Full article: PEGylated liposomes: immunological responses. Taylor & Francis Online.
  • Influence of poly(ethylene glycol) grafting density and polymer length on liposomes: relating plasma circulation lifetimes to protein binding. PubMed.
  • Functionalized Lipids. DC Chemicals.
  • Factors Affecting the Accelerated Blood Clearance of Polyethylene Glycol-Liposomes upon Repe
  • Poly(ethylene Glycol)
  • Cholesterol as a bilayer anchor for PEGylation and targeting ligand in fol
  • Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphip
  • Sterol-modified PEG lipids: Alteration of the bilayer anchoring moiety has an unexpected effect on liposome circul
  • Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes.
  • Sterol-modified PEG lipids: alteration of the bilayer anchoring moiety has an unexpected effect on liposome circul
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innov
  • Stability of Alkyl Chain-Mediated Lipid Anchoring in Liposomal Membranes. MDPI.
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innov
  • Full article: Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Taylor & Francis Online.
  • Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: effects of lipid dose and PEG surface-density and chain length of the first-dose liposomes. PubMed.
  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. bioRxiv.
  • Diversity of PEGylation methods of liposomes and their influence on RNA delivery. PMC.
  • Effects of PEG-linker chain length. Dove Medical Press.
  • Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro.
  • Revealing Dynamics of Accumulation of Systemically Injected Liposomes in the Skin by Intravital Microscopy. PMC.
  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI.
  • Comparative Study of PEGylated and Conventional Liposomes as Carriers for Shikonin. MDPI.
  • DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles. TCI Chemicals.
  • NanoFabTxTM PEG Lipid Mix- for synthesis of PEGyl
  • The Post-insertion Method for the Preparation of PEGylated Liposomes.
  • Affinity Induced Surface Functionalization of Liposomes Using Cu-Free Click Chemistry.
  • Tumor Targeting of Functionalized Quantum Dot-Liposome Hybrids by Intravenous Administr
  • Sterically Stabilized Liposomes: Improvements in Pharmacokinetics and Antitumor Therapeutic Efficacy.
  • Immunoliposome preparation kit (-NHS, PEGylated).
  • (PDF) Preparation and Characterization of PEGylated C18 Fatty acids/Anti-SNAP25 Antibody-Targeted Liposomes.
  • Immunosome®-NHS (PEGylated) (Post-insertion). Encapsula NanoSciences.
  • Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE)
  • Synthesis and Characterization of PEGylated Liposomes and Nanostructured Lipid Carriers with Entrapped Bioactive Triterpenoids. MDPI.
  • Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Lig
  • Preparation and Characterization of PEGylated C18 Fatty Acids/Anti-SNAP25 Antibody-Targeted Liposomes. SciSpace.
  • Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Royal Society of Chemistry.
  • Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. Theranostics.
  • Amphipathic polyethyleneglycols effectively prolong the circul
  • Long circulating, cationic liposomes containing amino-PEG-phosph
  • Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide. PMC.

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Comparative

A Senior Application Scientist's Comparative Guide to C18-PEG12-Amine and C18-PEG4-Amine in Targeted Drug Delivery

Welcome to a detailed exploration of two critical components in modern drug delivery systems: C18-PEG12-Amine and C18-PEG4-Amine. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a detailed exploration of two critical components in modern drug delivery systems: C18-PEG12-Amine and C18-PEG4-Amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced decisions required to optimize nanoparticle-based therapeutic delivery. We will move beyond a simple cataloging of features to a deeper, mechanistic comparison, grounded in experimental evidence and practical application. Our focus will be on understanding the causal relationships between molecular structure and biological performance, enabling you to make more informed choices for your specific research and development objectives.

The C18 saturated lipid tail serves as a robust anchor for integration into lipid-based nanoparticles (LNPs) such as liposomes and solid lipid nanoparticles (SLNs). The terminal amine group provides a reactive handle for the covalent conjugation of targeting ligands, therapeutic payloads, or imaging agents. The key differentiator lies in the polyethylene glycol (PEG) linker—specifically, its length. C18-PEG12-Amine possesses a longer, more flexible 12-unit PEG chain, while C18-PEG4-Amine features a shorter 4-unit chain. This seemingly minor structural variance has profound implications for a nanoparticle's stability, stealth properties, ligand presentation, and ultimately, its therapeutic efficacy.

Physicochemical Properties: The Foundation of Performance

The length of the PEG chain directly influences the physicochemical properties of the resulting nanoparticles. These properties are not mere academic data points; they are critical determinants of in vivo behavior.

PropertyC18-PEG4-Amine (Shorter PEG)C18-PEG12-Amine (Longer PEG)Rationale and Implication
Hydrodynamic Radius Smaller increase in particle sizeLarger increase in particle sizeThe longer PEG chain creates a thicker hydration layer, increasing the overall size. This can impact biodistribution and renal clearance.
Surface Charge (Zeta Potential) Less effective charge maskingMore effective charge maskingThe longer, more flexible PEG12 chain provides a more comprehensive shield over the nanoparticle's core charge, reducing non-specific interactions with serum proteins.
Steric Hindrance Lower steric barrierHigher steric barrierThe dense "brush" conformation of the PEG12 layer offers superior steric stabilization, preventing nanoparticle aggregation and opsonization.
Ligand Presentation More constrained, closer to surfaceMore flexible, extended from surfaceThe extended PEG12 linker allows a conjugated targeting ligand to project further from the nanoparticle surface, potentially improving its accessibility to cell surface receptors.

Comparative Performance in Drug Delivery

The structural differences outlined above translate into significant performance variations in key areas of drug delivery.

Systemic Circulation and Stability: The "Stealth" Effect

A primary role of PEGylation is to confer "stealth" characteristics to nanoparticles, prolonging their circulation time by evading the mononuclear phagocyte system (MPS).

  • C18-PEG12-Amine: The longer PEG chain creates a denser, more effective steric barrier. This "PEG brush" conformation significantly reduces the adsorption of opsonin proteins, which are responsible for marking nanoparticles for clearance by macrophages. This superior shielding leads to a longer systemic circulation half-life, providing a greater window of opportunity for the nanoparticle to reach its target tissue.

  • C18-PEG4-Amine: The shorter PEG chain offers a degree of shielding, but it is generally less effective at preventing opsonization compared to its longer counterpart. The resulting "mushroom" conformation may leave more of the nanoparticle surface exposed, leading to faster clearance from circulation.

The choice between the two is a classic trade-off. For systemic therapies requiring maximum circulation time to reach tumors with leaky vasculature (the enhanced permeability and retention, or EPR, effect), C18-PEG12-Amine is generally the superior choice.

Targeting Efficiency: The "PEG Dilemma"

While a long PEG chain is advantageous for circulation, it can also hinder targeting—a phenomenon known as the "PEG dilemma."

  • C18-PEG12-Amine: The thick hydration layer and steric hindrance that protect the nanoparticle can also mask conjugated targeting ligands (e.g., antibodies, peptides). This can reduce the binding affinity of the nanoparticle to its target cell surface receptor. However, the flexibility and length of the PEG12 chain can also project the ligand beyond the densest part of the PEG shield, potentially mitigating this issue.

  • C18-PEG4-Amine: The shorter PEG linker keeps the targeting ligand closer to the nanoparticle surface. This can lead to more efficient receptor binding, provided the nanoparticle can reach the target site before being cleared. The reduced steric hindrance means less interference with the ligand-receptor interaction itself.

Therefore, for applications where rapid targeting to tissues with high blood flow is desired and a very long circulation half-life is less critical, C18-PEG4-Amine might offer an advantage in targeting efficiency.

The logical workflow for selecting the appropriate linker based on therapeutic goals can be visualized as follows:

Workflow for in vitro serum stability assay.

Conclusion and Recommendations

The choice between C18-PEG12-Amine and C18-PEG4-Amine is not a matter of inherent superiority but of strategic alignment with the therapeutic application.

  • Choose C18-PEG12-Amine when the primary goal is to maximize systemic circulation time for passive targeting of solid tumors via the EPR effect. Its superior steric shielding provides the best protection against MPS clearance, making it ideal for intravenously administered drugs intended for long-duration action.

  • Choose C18-PEG4-Amine when the application involves targeting cells or tissues that are readily accessible from the vasculature, or when maximizing the binding affinity of a conjugated ligand is the top priority. This linker may be advantageous in applications like targeting vascular endothelial cells or in scenarios where rapid binding and internalization are more critical than extended circulation.

Ultimately, the principles of scientific integrity demand empirical validation. The protocols and comparative frameworks provided in this guide are designed to empower you, the researcher, to conduct these critical experiments and generate the definitive data needed to select the optimal reagent for your groundbreaking work in targeted drug delivery.

References

  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]

Validation

A Senior Application Scientist's Guide to the NMR Spectroscopy Characterization of C18-PEG12-Amine Conjugates

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for nucleic acid therapeutics, the precise characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for nucleic acid therapeutics, the precise characterization of every component is not merely a regulatory formality—it is the bedrock of formulation stability, efficacy, and safety.[1][2] Among the most crucial components are PEGylated lipids, which are essential for controlling particle size, preventing aggregation, and modulating pharmacokinetic profiles.[3] The C18-PEG12-Amine conjugate, an amphiphilic molecule featuring a hydrophobic stearyl (C18) tail, a hydrophilic 12-unit polyethylene glycol (PEG) linker, and a reactive primary amine headgroup, is a prime example of such a critical excipient.

This guide provides an in-depth, technically-grounded comparison and characterization workflow for C18-PEG12-Amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a non-destructive and highly structure-sensitive technique, NMR is indispensable for verifying the identity, purity, and structural integrity of these conjugates, providing atomic-level information that other methods cannot.[1][4] We will move beyond a simple recitation of spectral data to explain the causality behind the analysis, ensuring a self-validating approach to characterization.

The Structural Anatomy of C18-PEG12-Amine

Understanding the distinct chemical environments within the C18-PEG12-Amine molecule is fundamental to interpreting its NMR spectrum. The molecule can be dissected into three key regions, each with a unique spectroscopic signature.

Caption: Molecular regions of the C18-PEG12-Amine conjugate.

¹H NMR Spectroscopy: A Proton-by-Proton Verification

Proton (¹H) NMR is the primary tool for the structural confirmation of C18-PEG12-Amine. The spectrum provides a distinct fingerprint, allowing for the unambiguous assignment of protons in each of the three molecular regions. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is commonly used as it effectively solubilizes the entire amphiphilic molecule.

Expected ¹H NMR Spectral Features

The power of NMR lies in its quantitative nature. By integrating the area under each peak, we can determine the relative number of protons contributing to that signal, which is essential for verifying the PEG chain length and overall structural integrity.[5][6]

Assignment (Region) Label Expected Chemical Shift (δ, ppm) Multiplicity Relative Integration Rationale for Chemical Shift
C18 Alkyl Chain a~0.88Triplet (t)3HTerminal methyl group in a shielded, alkane-like environment.
b~1.26Broad Multiplet (m)~30HBulk methylene protons of the long alkyl chain, creating a complex, overlapping signal.
c~1.57Multiplet (m)2HMethylene protons beta (β) to the ether oxygen, slightly deshielded.
d~3.40Triplet (t)2HMethylene protons alpha (α) to the ether oxygen, deshielded by the electronegative oxygen atom.
PEG12 Linker e~3.65Broad Singlet (s)~48HCharacteristic signal for the repeating ethylene glycol units. The high number of equivalent protons results in a very intense signal.[7][8][9]
Amine Terminus f~3.51Triplet (t)2HMethylene protons beta (β) to the amine nitrogen.
g~2.85Triplet (t)2HMethylene protons alpha (α) to the amine nitrogen, strongly deshielded by the electron-withdrawing nitrogen.[10][11]
h~1.5 - 3.0 (variable)Broad Singlet (br s)2HLabile amine protons (-NH₂). Signal is often broad and its position is highly dependent on solvent, concentration, and temperature.[11][12]

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument.

The Self-Validating Protocol: D₂O Exchange

A key step in confirming the presence of the primary amine is the deuterium oxide (D₂O) shake. The labile protons of the amine group (-NH₂) will readily exchange with deuterium from D₂O.

Causality: This exchange makes the amine protons "invisible" to ¹H NMR. Therefore, adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum will cause the broad signal assigned to the -NH₂ protons to disappear.[11][13] This is an authoritative confirmation of the amine functional group, a critical validation step for ensuring the conjugate's reactivity for subsequent applications.

Comparative Analysis: Distinguishing C18-PEG12-Amine from Alternatives

NMR spectroscopy excels at differentiating structurally similar molecules. A common alternative or potential impurity is the methoxy-terminated analogue, C18-PEG12-OMe.

Feature C18-PEG12-Amine C18-PEG12-OMe (Alternative) Spectroscopic Differentiation
Terminal Protons -CH₂-NH₂ (~2.85 ppm, t); -NH₂ (broad, variable)-OCH₃ (~3.38 ppm, s)Appearance of a sharp 3H singlet for the methoxy group and complete absence of the signals for the -CH₂-NH₂ group and the exchangeable -NH₂ protons.
D₂O Exchange Signal at ~1.5-3.0 ppm disappears.No change in the spectrum.Provides definitive proof of the amine terminus versus the stable methoxy group.
Reactivity Primary amine available for conjugation.Chemically inert terminus.The NMR data directly informs the potential chemical utility of the molecule.

Experimental Workflow and Protocols

A robust characterization requires a standardized workflow from sample preparation to data interpretation.

Caption: Workflow for NMR characterization of C18-PEG12-Amine.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of C18-PEG12-Amine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a standard ¹H NMR spectrometer (400 MHz or higher). Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal resolution and lineshape.

  • Data Acquisition (Initial Spectrum): Acquire the spectrum using a standard 90° pulse sequence. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended to ensure accurate integration, especially for polymeric samples.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all relevant peaks.

  • D₂O Exchange: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O). Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Data Acquisition (Post-Exchange): Re-insert the tube into the spectrometer. Re-lock and re-shim the instrument, as the addition of D₂O can affect the magnetic field homogeneity. Acquire a second ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Final Analysis: Compare the two spectra to confirm the disappearance of the broad N-H signal, thereby validating the presence of the primary amine.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an authoritative and indispensable tool for the characterization of C18-PEG12-Amine conjugates. Through a systematic analysis of ¹H NMR spectra, including chemical shift assignment, signal integration, and D₂O exchange experiments, researchers can unequivocally confirm the molecule's identity, verify the PEG chain length, and assess its purity. This level of detailed molecular insight is critical for ensuring the quality and consistency of raw materials used in the development of sophisticated drug delivery systems, ultimately contributing to the creation of safer and more effective therapeutics.

References

  • J-Stage. NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]

  • ACS Publications. Molecular Insight into Lipid Nanoparticle Assembly from NMR Spectroscopy and Molecular Dynamics Simulation | Molecular Pharmaceutics. Available from: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]

  • PubMed. Molecular Insight into Lipid Nanoparticle Assembly from NMR Spectroscopy and Molecular Dynamics Simulation. Available from: [Link]

  • Chromatography Online. Analysis of Lipid Nanoparticles | LCGC International. Available from: [Link]

  • Nature. Elucidation of lipid nanoparticle surface structure in mRNA vaccines. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines (Alternative Source). Available from: [Link]

  • Oregon State University. Spectroscopy of Amines. Available from: [Link]

  • ACS Publications. Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles | Langmuir. Available from: [Link]

  • PMC - NIH. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Available from: [Link]

  • CordenPharma. Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of PEG–CH | Download Scientific Diagram. Available from: [Link]

  • ACS Publications. Deciphering the Role of PEGylation on the Lipid Nanoparticle-Mediated mRNA Delivery to the Liver | ACS Nano. Available from: [Link]

  • DigitalCommons@EMU. Synthesis and ¹H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Available from: [Link]

  • PMC - NIH. Interrogating the relationship between the microstructure of amphiphilic poly(ethylene glycol-b-caprolactone) copolymers and their colloidal assemblies using non-interfering techniques. Available from: [Link]

  • RSC Publishing. Analysis of individual block length of amphiphilic di- & tri-block copolymers containing poly(ethylene oxide) and poly(methyl methacrylate). Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the amphiphilic block-gradient copolymer D2 synthesized by direct nitroxide-mediated radical polymerization. Available from: [Link]

  • ResearchGate. (A) ¹H NMR spectrum recorded for the amphiphilic block copolymer.... Available from: [Link]

  • MDPI. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Available from: [Link]

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Comparative

The Definitive Guide to Validating C18-PEG12-Amine Conjugation: MALDI-TOF MS vs. Traditional Modalities

As the development of lipid nanoparticles (LNPs) and targeted liposomal therapeutics accelerates, the structural precision of excipients has become a critical regulatory focal point. C18-PEG12-Amine—a lipid anchor (stear...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of lipid nanoparticles (LNPs) and targeted liposomal therapeutics accelerates, the structural precision of excipients has become a critical regulatory focal point. C18-PEG12-Amine—a lipid anchor (stearyl) conjugated to a discrete 12-unit polyethylene glycol (PEG) chain terminating in a primary amine—represents the next generation of biomaterials. Unlike legacy polydisperse PEGs, discrete PEGs offer exact molecular weights, reducing immunogenic variability and simplifying characterization[1].

However, validating the successful conjugation and absolute purity of C18-PEG12-Amine presents a unique analytical challenge. As a Senior Application Scientist, I have evaluated numerous modalities for PEG-lipid characterization. In this guide, we will objectively compare Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) against traditional alternatives and provide a field-proven, self-validating protocol for your laboratory.

The Analytical Dilemma: Why MALDI-TOF MS?

When validating the conjugation of a PEG chain to a lipid anchor, researchers typically choose between Electrospray Ionization (ESI-LC/MS), Size Exclusion Chromatography (SEC), and MALDI-TOF MS.

The ESI-MS Bottleneck: ESI is a continuous ionization technique that generates multiply charged ions. Because the repeating ether oxygens in the PEG backbone can accept multiple protons or sodium ions, ESI spectra of PEGylated lipids become highly convoluted charge-state envelopes. This spectral crowding makes it nearly impossible to confirm the intact mass of the conjugate or detect minor structural degradants[2].

The MALDI-TOF MS Advantage: MALDI is a "soft" ionization technique that predominantly produces singly charged ions. For PEG-lipids, this means each peak in the spectrum corresponds directly to a specific oligomer's intact mass. This allows for the absolute determination of the Polydispersity Index (PDI) and straightforward confirmation of the discrete C18-PEG12-Amine conjugate[3].

Table 1: Comparative Analysis of Analytical Modalities for PEG-Lipid Conjugates
Analytical FeatureMALDI-TOF MSESI-LC/MSSize Exclusion Chromatography (SEC)
Ionization State Predominantly singly charged (e.g., [M+Na]⁺)Multiply charged states (Convoluted envelopes)N/A (Non-mass based)
Spectral Complexity Low (Direct intact mass readout)High (Requires computational deconvolution)N/A
PDI Resolution Absolute mass for every individual oligomerObscured by overlapping charge statesRelative hydrodynamic volume only
Salt Tolerance High (Matrix co-crystallization buffers salts)Low (Requires rigorous LC desalting)High (Buffer dependent)
Primary Utility Intact mass, PDI confirmation, Discrete PEGsTrace impurity profiling, LC couplingBulk purity, Aggregation analysis

The Discrete Advantage: C18-PEG12-Amine vs. Polydisperse Alternatives

Conventional PEGylated lipids (e.g., DSPE-PEG2000) are synthesized via ring-opening polymerization, resulting in a Poisson distribution of chain lengths (PDI > 1.1)[1]. In contrast, C18-PEG12-Amine is synthesized via stepwise conjugation, yielding a monodisperse molecule (PDI = 1.0)[4].

MALDI-TOF MS is the only technique that can definitively prove this discrete nature. A polydisperse PEG will show a classic bell-curve distribution of peaks separated by 44 Da (the mass of one ethylene oxide unit)[5]. A discrete PEG like C18-PEG12-Amine will present as a single, highly resolved peak, proving the absence of shorter or longer PEG homologues[4].

G Start PEG-Lipid Conjugate Validation ESI ESI-LC/MS Start->ESI Alternative MALDI MALDI-TOF MS Start->MALDI Preferred ESI_Result Multiply Charged States Complex Deconvolution ESI->ESI_Result MALDI_Result Singly Charged Adducts Intact Mass Resolution MALDI->MALDI_Result Discrete Discrete C18-PEG12 (PDI = 1.0) MALDI_Result->Discrete Poly Polydisperse C18-PEG (PDI > 1.1) MALDI_Result->Poly SinglePeak Single Distinct Peak Exact Mass Confirmed Discrete->SinglePeak BellCurve Broad Mass Distribution Δ44 Da Spacing Poly->BellCurve

Analytical decision tree: MALDI-TOF vs ESI-MS for discrete vs polydisperse PEG-lipids.

Causality-Driven Methodology: MALDI-TOF MS Validation Protocol

A robust protocol must control for the unique ionization chemistry of PEG. PEGs have a high affinity for alkali metals but lack strongly basic sites for protonation. If analyzed without additives, PEG will scavenge trace sodium and potassium from glassware, splitting the signal into a chaotic mixture of [M+H]⁺, [M+Na]⁺, and[M+K]⁺ adducts[6].

To build a self-validating system, we must deliberately control the cationization process.

Step 1: Matrix and Cationizing Agent Preparation
  • Matrix Solution: Dissolve 10 mg/mL of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).

    • Causality: CHCA provides excellent energy transfer for low-to-mid mass PEG-lipids and forms fine, uniform crystals that encapsulate the hydrophobic C18 tail[3].

  • Cationizing Agent: Prepare 10 mM Sodium Trifluoroacetate (NaTFA) in ethanol.

    • Causality: By deliberately saturating the matrix with Na⁺, we force 100% of the analyte into the [M+Na]⁺ state. This transforms a convoluted triplet spectrum into a single, high-intensity peak, drastically improving the signal-to-noise ratio[5].

Step 2: Sample Preparation (Dried Droplet Method)
  • Dissolve the C18-PEG12-Amine conjugate in chloroform/methanol (1:1 v/v) at a concentration of 1 mg/mL.

  • In a microcentrifuge tube, mix the Sample, Matrix, and NaTFA in a 1:5:1 (v/v/v) ratio.

  • Spot 1 µL of the final mixture onto a polished steel MALDI target plate.

  • Allow the spot to dry completely at room temperature.

    • Causality: The slow evaporation of the dried droplet method ensures the proper co-crystallization of the highly hydrophobic C18 tail and the hydrophilic PEG chain within the CHCA lattice, preventing sample segregation.

Step 3: Instrumental Acquisition
  • Mode: Reflectron Positive Ion Mode.

    • Causality: Reflectron mode corrects for the initial kinetic energy spread of the desorbed ions. This provides the isotopic resolution necessary to differentiate the target conjugate from potential oxidative degradants[3].

  • Laser Power: Optimize slightly above the desorption threshold.

    • Causality: Excessive laser power causes in-source fragmentation of the fragile PEG-lipid ether bonds, leading to false degradation peaks[2].

Self-Validating Data Interpretation

How do you know the protocol worked? A properly executed MALDI-TOF MS workflow acts as its own internal control. Apply the following checks to validate your C18-PEG12-Amine:

  • Exact Mass Verification: The base peak must match the theoretical [M+Na]⁺ mass of C18-PEG12-Amine. Ensure the isotopic distribution aligns perfectly with the in silico model.

  • The Δ44 Da Rule: Scan the baseline surrounding the main peak. The absence of peaks spaced exactly 44 Da apart confirms the discrete nature (PDI = 1.0) of the C18-PEG12-Amine[5]. If a bell curve of 44 Da spacing appears, the sample is polydisperse.

  • Hydrolysis & Degradation Check: Look for peaks shifted by specific mass losses (e.g., loss of the C18 tail). If present, this indicates ester/ether hydrolysis during sample preparation or storage, prompting a re-evaluation of solvent pH[2].

By leveraging the controlled cationization of MALDI-TOF MS, researchers can move beyond the ambiguity of ESI-MS and definitively validate the structural integrity of next-generation discrete PEG-lipids.

References

  • 2 - National Institutes of Health (NIH) 2.1 - National Institutes of Health (NIH)

  • 3 - MDPI 4.6 - National Institutes of Health (NIH)

  • 5 - University of Bath 6.4 - American Chemical Society (ACS)

Sources

Validation

A Senior Application Scientist's Guide to Purity Determination of C18-PEG12-Amine: A Comparative Analysis of HPLC-ELSD and Alternative Methods

Introduction: The Analytical Imperative for Novel Amphiphiles In the landscape of advanced drug delivery and biomaterials, amphiphilic molecules like C18-PEG12-Amine are pivotal. This molecule, featuring a hydrophobic C1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Amphiphiles

In the landscape of advanced drug delivery and biomaterials, amphiphilic molecules like C18-PEG12-Amine are pivotal. This molecule, featuring a hydrophobic C18 alkyl tail, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a reactive primary amine headgroup, is a versatile building block for creating micelles, liposomes, and surface-modified nanoparticles.[1] The precise purity of this linker is not merely a quality control metric; it is a critical determinant of the final product's performance, influencing everything from drug load and release kinetics to in-vivo stability and biocompatibility.

However, the very structure that makes C18-PEG12-Amine so useful also presents a significant analytical challenge. Lacking a significant UV-absorbing chromophore, it is practically invisible to the most common HPLC detector, the UV-Vis spectrophotometer.[2][3][4] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the purity assessment of C18-PEG12-Amine. We will explore the causality behind methodological choices, present a robust experimental protocol, and objectively compare this technique with viable alternatives, empowering researchers to make informed decisions for their analytical needs.

The Core Challenge: Detecting the "Invisible"

Traditional HPLC relies heavily on UV-Vis detectors, which operate based on Beer-Lambert's law. This law requires the analyte to absorb light at a specific wavelength. Molecules like C18-PEG12-Amine, composed primarily of alkyl and ether functionalities, do not possess the necessary conjugated systems or aromatic rings to absorb UV or visible light.[2] This necessitates the use of a "universal" detector, one that does not depend on the optical properties of the analyte. The Evaporative Light Scattering Detector (ELSD) is a powerful and widely adopted solution to this problem.[5][6]

Principle and Rationale: Why HPLC-ELSD is the Workhorse for PEGylated Molecules

The ELSD operates on a simple yet elegant three-step principle: Nebulization, Evaporation, and Detection.[2][5][7]

  • Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and passed through a small nozzle, creating a fine aerosol of droplets.

  • Evaporation: These droplets travel through a heated drift tube where the volatile mobile phase evaporates, leaving behind microscopic solid particles of the non-volatile analyte.[7]

  • Detection: The stream of analyte particles passes through a light-scattering cell. A light source (e.g., a laser or LED) illuminates the particles, and the scattered light is measured by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.[5]

This detection mechanism is ideally suited for C18-PEG12-Amine for two key reasons:

  • Universality for Non-Volatile Analytes: It can detect any compound that is less volatile than the mobile phase, making it perfect for polymers, lipids, and surfactants.[5][6]

  • Gradient Compatibility: Unlike Refractive Index (RI) detectors, another type of universal detector, ELSD is fully compatible with gradient elution.[5] This is crucial for separating complex mixtures containing the main compound and its closely related impurities, which is often the case in the synthesis of PEGylated molecules.

Experimental Protocol: A Validated HPLC-ELSD Method for C18-PEG12-Amine Purity

This protocol is a self-validating system designed for robustness and reproducibility. The choices behind each parameter are explained to provide a deeper understanding of the method's mechanics.

Sample Preparation
  • Rationale: Proper sample preparation is critical to ensure accurate quantification and prevent column contamination. The concentration is chosen to be within the optimal dynamic range of the ELSD.

  • Procedure:

    • Accurately weigh and dissolve the C18-PEG12-Amine sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) to remove any particulate matter before injection.

HPLC System and Conditions
  • Rationale: A reversed-phase C18 column is selected for its strong hydrophobic interactions with the C18 alkyl chain of the analyte, providing excellent retention and separation from potential polar impurities.[8][9] A gradient elution is necessary to first retain and then elute the compound with a sharp peak, while also eluting any less or more retained impurities. The addition of a small amount of acid (formic acid) improves peak shape by protonating the terminal amine, reducing tailing.

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: Hold at 95% B; 30.1-35 min: Return to 5% B and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
ELSD Settings
  • Rationale: ELSD settings must be optimized to ensure complete evaporation of the mobile phase without causing loss of the analyte.[10] The temperatures and gas flow are a delicate balance; too low, and solvent droplets will cause baseline noise, too high, and semi-volatile analytes may evaporate.[11]

ParameterRecommended Setting
ELSD System Agilent 385-ELSD or equivalent
Nebulizer Temp. 40 °C
Evaporator Temp. 60 °C
Gas (Nitrogen) Flow 1.6 SLM (Standard Liters per Minute)
Data Analysis
  • Rationale: Purity is typically assessed by area percent, assuming all impurities have a similar response factor in the ELSD. While the ELSD response can be non-linear, for the purpose of purity assessment where impurities are minor, area percentage provides a reliable estimation.[9][12]

  • Procedure:

    • Integrate the peak area of the main C18-PEG12-Amine component and all other impurity peaks.

    • Calculate the purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC-ELSD Experimental Workflow

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_elsd ELSD Detection cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL in Mobile Phase A) prep2 Vortex to Mix prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 hplc_inject Inject 20 µL prep3->hplc_inject hplc_sep C18 Column Separation (Gradient Elution) hplc_inject->hplc_sep elsd_neb Nebulization hplc_sep->elsd_neb elsd_evap Evaporation (Solvent Removal) elsd_neb->elsd_evap elsd_detect Light Scattering Detection elsd_evap->elsd_detect data_acq Generate Chromatogram elsd_detect->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate % Purity data_int->data_calc

Caption: Workflow for C18-PEG12-Amine purity analysis using HPLC-ELSD.

Comparative Guide: HPLC-ELSD vs. Alternative Analytical Technologies

While HPLC-ELSD is a robust and reliable method, other technologies offer different advantages. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, higher sensitivity, or routine quality control.

FeatureHPLC-ELSDHPLC-CAD (Charged Aerosol Detector)HPLC-MS (Mass Spectrometry)
Principle Light scattering by analyte particles after solvent evaporation.[5]Measurement of charge carried by analyte particles after solvent evaporation.[13]Separation by mass-to-charge ratio of ionized analyte molecules.[14][15]
Analyte Info Provides quantitative data (mass-based).Provides quantitative data (more uniform mass response than ELSD).[13]Provides quantitative data and structural information (molecular weight, fragmentation).[14]
Sensitivity Good (low to mid ng range).[16]Very Good to Excellent (high pg to low ng range).[13]Excellent (pg to fg range).
Gradient Comp. Excellent.[5]Excellent.[3]Excellent, but requires volatile mobile phase modifiers (e.g., formic acid, ammonium acetate).
Linearity Can be non-linear; often requires polynomial curve fitting for quantification.[9]Better linearity and dynamic range compared to ELSD.Excellent linearity over a wide dynamic range.
Cost Moderate.Moderate to High.High.
Best For... Robust, routine purity analysis and quantification of non-chromophoric compounds.High-sensitivity quantification and applications requiring a more uniform response across different analytes.Impurity identification, structural elucidation, and trace-level quantification.

Method Selection: A Logic-Based Approach

Choosing the right analytical tool is paramount. This decision tree outlines a logical process for selecting the most appropriate method based on the analytical goal.

Method_Selection node_end node_end start What is the Analytical Goal? q1 Routine Purity Check (QC)? start->q1 q2 Need to Identify an Unknown Impurity? q1->q2 No node_end1 Use HPLC-ELSD (Cost-effective & Robust) q1->node_end1 Yes q3 Need Highest Possible Sensitivity? q2->q3 No node_end2 Use HPLC-MS (Provides Structural Data) q2->node_end2 Yes q3->node_end1 No node_end3 Use HPLC-CAD or HPLC-MS (Superior Sensitivity) q3->node_end3 Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

For the routine purity assessment of C18-PEG12-Amine, HPLC-ELSD stands out as a reliable, robust, and cost-effective method. It successfully overcomes the challenge posed by the molecule's lack of a UV chromophore and is fully compatible with the gradient elution methods required for resolving complex mixtures. The detailed protocol provided in this guide serves as a validated starting point for researchers, ensuring accurate and reproducible results.

However, it is crucial to recognize that no single technique is a panacea. For applications requiring the structural identification of unknown impurities or the utmost sensitivity, hyphenated techniques like HPLC-MS are indispensable. For those seeking a more uniform response and potentially higher sensitivity than ELSD in a similar workflow, HPLC-CAD presents a compelling alternative. By understanding the principles, strengths, and limitations of each method, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.

References

  • Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 20). Retrieved March 26, 2026, from [Link]

  • The principles of ELSD - Peak Scientific. (2016, September 15). Retrieved March 26, 2026, from [Link]

  • So, how does an ELSD work? - Biotage. (2023, January 23). Retrieved March 26, 2026, from [Link]

  • Evaporative Light-Scattering Detectors (ELSD) - KNAUER. (n.d.). Retrieved March 26, 2026, from [Link]

  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography | LCGC International. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mondal, B., Kote, M., Lunagariya, C., & Patel, M. (2020). Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation. Saudi Pharmaceutical Journal, 28(3), 325–328. Retrieved from [Link]

  • High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD - Agilent. (n.d.). Retrieved March 26, 2026, from [Link]

  • polyethylene glycol analysis - Shodex HPLC Columns. (n.d.). Retrieved March 26, 2026, from [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved March 26, 2026, from [Link]

  • Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing). (2016, August 15). Retrieved March 26, 2026, from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved March 26, 2026, from [Link]

  • ELSD optimisation for HPLC analysis of solutes. Methyl laureate was... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Optimizing the Sensitivity of an Evaporative Light Scattering Detector | American Laboratory. (2023, September 26). Retrieved March 26, 2026, from [Link]

  • Analysis of pharmaceuticals using HPLC with evaporative light scattering detection - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Validation

Zeta potential analysis of C18-PEG12-Amine modified nanoparticles

An In-Depth Comparison Guide to Zeta Potential Analysis of C18-PEG12-Amine Modified Nanoparticles Executive Summary The surface functionalization of lipid nanoparticles (LNPs) and polymeric nanocarriers dictates their bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to Zeta Potential Analysis of C18-PEG12-Amine Modified Nanoparticles

Executive Summary

The surface functionalization of lipid nanoparticles (LNPs) and polymeric nanocarriers dictates their biological fate, circulation half-life, and cellular uptake mechanisms. Polyethylene glycol (PEG) modification (PEGylation) is the gold standard for imparting steric stability. However, the choice of the lipid anchor and the terminal functional group profoundly alters the nanoparticle's electrokinetic properties.

This guide provides a comprehensive comparison of C18-PEG12-Amine modified nanoparticles against neutral (Methoxy) and anionic (Carboxylic Acid) alternatives. Designed for formulation scientists, this document dissects the causality behind electrophoretic mobility shifts, provides a self-validating experimental protocol for Electrophoretic Light Scattering (ELS), and outlines the mechanistic advantages of primary amine functionalization.

Mechanistic Insight: The Architecture of C18-PEG12-Amine

To understand the zeta potential of a functionalized nanoparticle, one must deconstruct its surface architecture:

  • The C18 Anchor (Stearyl/Octadecyl): The length of the hydrophobic acyl chain governs the desorption rate of the PEG-lipid from the nanoparticle surface. Research indicates that C14-PEG lipids desorb rapidly in vivo (approx. 45% per hour), leading to rapid protein corona formation. In contrast, C18-PEG lipids provide a highly stable anchor, with desorption rates as low as 0.2% per hour, ensuring the PEG layer remains intact during systemic circulation[1].

  • The PEG12 Spacer: A 12-unit PEG chain provides a hydrophilic, flexible spacer. It pushes the shear plane (slipping plane) further away from the nanoparticle core, which typically reduces the absolute magnitude of the core's zeta potential through steric shielding[2].

  • The Amine Terminus (-NH₂): Unlike inert methoxy (-OCH₃) groups, a primary amine protonates to form -NH₃⁺ at physiological pH (pH 7.4). This introduces a localized positive charge at the outermost edge of the hydrodynamic boundary, shifting the overall zeta potential of the nanoparticle towards positive values[3].

G LNP Nanoparticle Core (Hydrophobic/Anionic) C18 C18 Lipid Anchor (Stable Insertion) LNP->C18 Hydrophobic Interaction PEG PEG12 Spacer (Steric Shielding) C18->PEG Covalent Linkage Amine Amine Terminus (-NH3+ at pH 7.4) PEG->Amine Surface Exposure ZP Positive Shift in Zeta Potential Amine->ZP Electrokinetic Modulation

Caption: Structural logic of C18-PEG12-Amine functionalization and its pathway to altering nanoparticle surface charge.

Comparative Performance Analysis

When optimizing a nanocarrier for nucleic acid delivery or targeted bioconjugation, selecting the correct PEG derivative is critical. The table below compares the physicochemical behavior of LNPs formulated with C18-PEG12-Amine against two common alternatives: C18-PEG12-Methoxy (mPEG) and C18-PEG12-Carboxylic Acid (COOH) .

Table 1: Comparative Zeta Potential and Colloidal Behavior (at pH 7.4)
PEG DerivativeTerminal Group pKaExpected Zeta Potential (mV)*Colloidal Stability MechanismPrimary Application
C18-PEG12-Amine ~9.0+5.0 to +15.0Steric + Mild Electrostatic RepulsionBioconjugation (NHS chemistry); Enhanced cellular uptake.
C18-PEG12-Methoxy N/A (Neutral)-5.0 to +5.0 (Near Neutral)Purely Steric Hindrance"Stealth" systemic delivery; Minimal protein corona[2].
C18-PEG12-COOH ~4.5-15.0 to -25.0Steric + Electrostatic RepulsionBioconjugation (EDC/NHS); Avoidance of rapid clearance.

*Note: Absolute zeta potential values depend heavily on the underlying core lipid composition (e.g., presence of ionizable cationic lipids like DLin-MC3-DMA or SM-102) and the molar ratio of the PEG-lipid[4]. The values above represent the relative electrokinetic shift induced by the terminal group.

Causality of the Data: The addition of C18-PEG12-Amine to an otherwise neutral or slightly anionic LNP core pulls the zeta potential into the positive domain. This occurs because the amine groups reside outside the dense steric PEG layer, directly interacting with the dispersant at the slipping plane. While highly cationic nanoparticles (> +30 mV) are prone to rapid opsonization and clearance by the reticuloendothelial system (RES)[5], the moderate positive charge (+5 to +15 mV) provided by PEG-amine balances enhanced cell-membrane interaction with adequate systemic stability[3].

Experimental Protocol: Zeta Potential Determination via ELS

Zeta potential is not a direct measurement; it is calculated from electrophoretic mobility. To ensure scientific integrity, the measurement must be conducted under strictly controlled ionic conditions. The following protocol utilizes Phase Analysis Light Scattering (PALS) via a Malvern Zetasizer (or equivalent ELS instrument)[6][7].

Phase 1: Sample Preparation (The Self-Validating Step)

Why this matters: Zeta potential is heavily dependent on the ionic strength of the dispersant. Measuring in pure water artificially inflates the electrical double layer (Debye length), while high-salt buffers (like 1X PBS) compress the double layer and cause Joule heating during measurement, degrading the sample[8].

  • Prepare the Dispersant: Formulate a 10 mM NaCl solution in ultra-pure water (18.2 MΩ·cm). Adjust to pH 7.4.

  • Dilute the Nanoparticles: Dilute the C18-PEG12-Amine LNP suspension 1:100 in the 10 mM NaCl dispersant. The final concentration should be visibly clear to slightly opalescent to avoid multiple scattering events.

  • Equilibration: Allow the diluted sample to equilibrate at 25°C for 5 minutes.

Phase 2: Electrophoretic Light Scattering (ELS) Measurement
  • Cell Loading: Inject 1 mL of the diluted sample into a disposable folded capillary cell (e.g., Malvern DTS1070). Ensure no air bubbles are trapped between the electrodes, as bubbles disrupt the applied electric field[9].

  • Instrument Configuration:

    • Material: Lipid (Refractive Index ~1.45).

    • Dispersant: Water (Viscosity: 0.8872 cP, Dielectric Constant: 78.5 at 25°C).

    • Model: Select the Smoluchowski approximation ( f(κa)=1.5 ). This is appropriate for aqueous nanoparticles where the particle size is significantly larger than the Debye length[8].

  • Execution: Apply an oscillating electric field. The instrument will measure the Doppler shift of scattered light caused by the particles migrating toward the oppositely charged electrode[6].

  • Replication: Run a minimum of 3 measurements (each comprising 10-15 sub-runs) to ensure statistical validity.

G Prep 1. Sample Dilution (10 mM NaCl, pH 7.4) Cell 2. Load Folded Capillary Cell Prep->Cell Field 3. Apply Oscillating Electric Field Cell->Field PALS 4. Phase Analysis Light Scattering (PALS) Field->PALS Henry 5. Henry Equation (Smoluchowski Limit) PALS->Henry Output 6. Zeta Potential & Mobility Output Henry->Output

Caption: Step-by-step workflow for Electrophoretic Light Scattering (ELS) zeta potential measurement.

Phase 3: Data Interpretation
  • Electrophoretic Mobility ( Ue​ ): Look at the raw mobility data first. A positive mobility confirms the presence of surface amines.

  • Phase Plot Quality: A high-quality measurement will show a clean, repeating saw-tooth wave in the phase plot. Noisy plots indicate sample aggregation, high conductivity (Joule heating), or insufficient particle concentration.

  • Validation: If the C18-PEG12-Amine NPs show a zeta potential of +10 mV, run a parallel C18-PEG12-Methoxy control. The Methoxy control should read near 0 mV. This differential confirms that the positive shift is exclusively driven by the terminal amine group, validating successful surface functionalization.

Sources

Comparative

Assessing the cleavage stability of C18-PEG12-Amine bonds in human serum

An in-depth technical analysis of lipid nanoparticle (LNP) stability requires distinguishing between two distinct mechanisms of PEG-lipid loss in vivo: physical desorption (shedding) and chemical cleavage (degradation) ....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of lipid nanoparticle (LNP) stability requires distinguishing between two distinct mechanisms of PEG-lipid loss in vivo: physical desorption (shedding) and chemical cleavage (degradation) . As LNP formulations evolve beyond standard hepatic delivery, overcoming the "PEG dilemma"—where the PEG shield necessary for circulation stability subsequently hinders cellular uptake and endosomal escape—has become the primary engineering challenge 1.

This guide evaluates the cleavage and shedding stability of C18-PEG12-Amine , comparing its structural causality and performance against industry-standard alternatives like DMG-PEG2000 and DSPE-PEG2000.

Mechanistic Causality: The Structural Logic of C18-PEG12-Amine

The behavior of a PEG-lipid in human serum is dictated by three structural domains: the hydrophobic lipid anchor, the chemical linkage, and the hydrophilic PEG chain.

  • The Lipid Anchor (Shedding Kinetics): PEG-lipids with 14-carbon tails (e.g., DMG-PEG2000) exhibit rapid physical desorption in serum, shedding with a half-life of approximately 10 minutes 2. While this unmasks the LNP for cellular uptake, premature shedding can lead to colloidal instability. Conversely, C18 anchors (stearyl/distearoyl) form strong lipophilic interactions within the LNP bilayer, resulting in highly stable anchoring and prolonged circulation 3.

  • The Chemical Linkage (Cleavage Stability): Conventional PEG-lipids utilize amide or ether bonds, which possess high chemical stability and resist enzymatic hydrolysis in serum 1. C18-PEG12-Amine relies on these stable linkages, meaning its loss in serum is driven almost entirely by slow physical shedding rather than chemical cleavage.

  • The PEG Chain (Steric Hindrance): Standard 2000 Da PEG chains create a massive steric barrier. C18-PEG12-Amine utilizes an ultra-short PEG12 chain (~528 Da). This unique architecture provides the robust serum stability of a C18 anchor while drastically reducing the steric shield, allowing for cellular interaction without requiring the PEG layer to shed 4.

G LNP LNP in Human Serum Shedding Physical Desorption (Shedding) LNP->Shedding Cleavage Chemical Cleavage (Enzymatic/Hydrolysis) LNP->Cleavage C14 C14 Anchor (DMG) Rapid Shedding (<15 min) Shedding->C14 C18 C18 Anchor (DSPE/C18-PEG12) Stable Retention (>10 hrs) Shedding->C18 StableBond Stable Linkage (Ether/Amide) No Cleavage Cleavage->StableBond LabileBond Labile Linkage (Ester/Disulfide) Rapid Cleavage Cleavage->LabileBond

Figure 1: Mechanistic pathways of PEG-lipid loss in human serum via physical shedding and chemical cleavage.

Comparative Performance Analysis

To objectively evaluate C18-PEG12-Amine, we must benchmark it against the two dominant extremes in the field: the rapidly shedding DMG-PEG2000 and the persistently anchored DSPE-PEG2000.

ParameterDMG-PEG2000 (Standard)DSPE-PEG2000 (Standard)C18-PEG12-Amine (Alternative)
Lipid Anchor Length C14 (Dimyristoyl)C18 (Distearoyl)C18 (Stearyl)
PEG Molecular Weight ~2000 Da~2000 Da~528 Da (PEG12)
Serum Shedding Half-Life ~10–15 minutes>10 hours>10 hours
Chemical Cleavage in Serum Highly StableHighly StableHighly Stable
Steric Hindrance High (Pre-shedding)High (Persistent)Low (Persistent)
Primary Application Rapid-release LNPs (Hepatic)Long-circulating liposomesTargeted LNPs / Bioconjugation

Performance Verdict: C18-PEG12-Amine is not designed to cleave or shed. Instead, it solves the PEG dilemma geometrically. By maintaining a stable C18 anchor, it prevents the premature LNP aggregation often seen with C14 lipids. By utilizing a PEG12 chain, it bypasses the persistent steric blocking that plagues DSPE-PEG2000, while its terminal amine provides a reactive site for conjugating targeting ligands (e.g., antibodies or peptides).

Experimental Protocol: LC-HRAM MS Assay for Serum Stability

To accurately assess the stability of C18-PEG12-Amine, researchers must employ a methodology capable of distinguishing between intact lipid desorption and chemical bond degradation. The following self-validating protocol utilizes Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAM MS) to track these distinct kinetic events.

Assay Design & Causality
  • Self-Validating Controls: The assay mandates the inclusion of DMG-PEG2000 (to validate the system's sensitivity to physical shedding) and a hydrolyzable ester-PEG-lipid (to validate the system's sensitivity to chemical cleavage).

  • Chromatographic Causality: A C30 reversed-phase column is strictly required. C30 columns offer superior shape selectivity for lipid isomers compared to standard C18 columns, which is critical for resolving intact C18-PEG12-Amine from the dense background of endogenous human serum lipids 5.

Step-by-Step Methodology

Step 1: Formulation and Serum Incubation

  • Formulate LNPs containing 1.5 mol% of the target PEG-lipid (C18-PEG12-Amine, DMG-PEG2000, or Ester-PEG control) using microfluidic mixing.

  • Incubate the LNPs in 90% human serum at 37°C under continuous agitation (300 rpm) to mimic physiological protein corona formation.

Step 2: Time-Course Sampling & Fractionation

  • Extract 100 µL aliquots at pre-defined intervals: t = 0, 0.5, 1, 2, 4, 8, and 24 hours.

  • Pass each aliquot through a size-exclusion chromatography (SEC) spin column.

    • Rationale: The intact LNP fraction (containing anchored PEG-lipids) elutes in the void volume, while shed PEG-lipid micelles, cleaved PEG chains, and serum proteins are retained in later fractions.

Step 3: Lipid Extraction

  • Spike the isolated LNP fraction with a deuterated internal standard (e.g., DSPE-PEG2000-d5) to ensure absolute quantification accuracy.

  • Perform a modified Bligh-Dyer extraction (Chloroform/Methanol/Water) to precipitate serum proteins and isolate the lipid fraction. Dry the organic layer under nitrogen gas and reconstitute in the LC mobile phase.

Step 4: LC-HRAM MS/MS Acquisition

  • Inject the extract onto a UHPLC system equipped with a C30 column (e.g., 2.1 x 250 mm, 1.9 µm).

  • Utilize a high-resolution Orbitrap mass spectrometer operating in data-dependent acquisition (dd-MS2) mode.

    • Rationale: The high resolving power (sub-3 ppm mass accuracy) enables the rapid, simultaneous quantification of the intact precursor ion and the untargeted identification of unknown cleavage metabolites 6.

Step 5: Kinetic Data Processing

  • Calculate the ratio of intact C18-PEG12-Amine to the internal standard over time to plot the physical shedding half-life.

  • Screen the MS2 spectra for predicted chemical cleavage fragments (e.g., isolated PEG12-Amine chains without the stearyl tail) to confirm the absence of chemical degradation.

Workflow Incubation 1. Serum Incubation (37°C, 0-24h) Extraction 2. SEC & Extraction (Isolate LNP Lipids) Incubation->Extraction LC 3. UHPLC Separation (C30 Column) Extraction->LC MS 4. HRAM MS/MS (Orbitrap) LC->MS Analysis 5. Kinetic Profiling (Intact vs. Cleaved) MS->Analysis

Figure 2: Step-by-step LC-HRAM MS workflow for quantifying PEG-lipid cleavage and shedding kinetics.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: mdpi.
  • Source: labrulez.
  • Source: lcms.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of C18-PEG12-Amine

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with C18-PEG12-Amine. The following protocols are designed to ensure both personal...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with C18-PEG12-Amine. The following protocols are designed to ensure both personal safety and experimental integrity by establishing a comprehensive framework for handling, emergency response, and disposal. The information is synthesized from established laboratory safety standards and data on related chemical compounds.

Understanding the Hazard Profile of C18-PEG12-Amine

C18-PEG12-Amine is an amphiphilic molecule, combining a long C18 hydrocarbon chain, a hydrophilic polyethylene glycol (PEG) linker, and a reactive primary amine functional group. While specific toxicological data for this compound is not extensively published, a hazard assessment can be inferred from its constituent parts.

  • Polyethylene Glycol (PEG) Moiety : PEG itself is generally considered to have low toxicity and is used in many pharmaceutical applications.[1] However, it is crucial to handle all laboratory chemicals with a high degree of caution, as the toxicological properties of many specialized reagents have not been thoroughly investigated.[2]

  • Amine Functional Group : The terminal amine group is the primary source of potential hazards. Amine compounds can be corrosive and cause severe skin burns and eye damage.[3] They may also cause skin irritation, allergic skin reactions, and respiratory irritation.[4][5] Therefore, it is prudent to treat C18-PEG12-Amine as a substance with the potential to cause irritation or burns to the eyes, skin, and respiratory tract.[4][6]

In compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a Chemical Hygiene Plan (CHP) must be in place, and all personnel must be trained on the specific hazards of the chemicals they handle.[7][8]

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling C18-PEG12-Amine based on the scale and nature of the work.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing small quantities (solid) Safety glasses with side shieldsNitrile rubber gloves (>0.11 mm thickness)[9]Standard laboratory coatNot generally required if performed in a well-ventilated area.
Preparing solutions (liquid handling) Chemical safety gogglesNitrile rubber gloves (>0.11 mm thickness)[9]Standard laboratory coatRecommended to be performed in a chemical fume hood.[10]
Large-scale operations or potential for aerosol/dust generation Face shield and chemical safety gogglesNitrile rubber gloves (>0.11 mm thickness)[9]Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator should be used.[2][11]

Causality of PPE Choices:

  • Eye/Face Protection : Safety goggles are required to protect from splashes when handling solutions.[11] A face shield provides an additional layer of protection for large-scale work where the risk of splashing is higher.

  • Hand Protection : Nitrile gloves are recommended due to their general resistance to a wide range of chemicals, including amines and ethers.[9][12] Always inspect gloves for tears or defects before use.[13]

  • Body Protection : A lab coat protects skin and personal clothing from minor spills and contamination.[11]

  • Respiratory Protection : Working in a chemical fume hood is a critical engineering control to minimize inhalation of vapors or aerosols.[10][14] For tasks with a higher risk of inhalation exposure, a fitted NIOSH-approved respirator is necessary.[15]

Procedural Blueprint: Donning, Doffing, and Disposal

Correctly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Step-by-Step PPE Protocol:

  • Preparation : Before entering the designated work area, ensure all necessary PPE is available and inspected for damage. Tie back long hair.

  • Donning Sequence :

    • Put on the laboratory coat and fasten it completely.

    • Put on chemical safety goggles or a face shield.

    • Put on gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

  • Handling the Compound : Perform all manipulations within a chemical fume hood to minimize inhalation exposure.[10] Use caution to avoid splashing or generating dust.

  • Doffing Sequence (to be performed at the exit of the work area) :

    • Remove gloves using a proper technique to avoid touching the outer contaminated surface with bare skin.[13]

    • Remove the laboratory coat by folding it inward on itself to contain any contamination.

    • Remove eye and face protection.

    • Immediately wash hands thoroughly with soap and water. [4][10]

  • Disposal : Dispose of contaminated gloves and other disposable items in a designated, sealed chemical waste container.[2] Do not discard them in regular trash.

Diagram: PPE & Handling Workflow This diagram illustrates the logical flow for safely handling C18-PEG12-Amine.

cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Exposure Control cluster_doffing Doffing & Decontamination start Assess Task Hazards (Scale, Physical Form) select_ppe Select Appropriate PPE (Table 1) start->select_ppe inspect_ppe Inspect PPE for Defects select_ppe->inspect_ppe don_coat 1. Don Lab Coat inspect_ppe->don_coat don_eyes 2. Don Eye/Face Protection don_coat->don_eyes don_gloves 3. Don Gloves over Cuffs don_eyes->don_gloves fume_hood Work in Chemical Fume Hood? don_gloves->fume_hood handle_chem Perform Chemical Manipulation fume_hood->handle_chem Yes doff_gloves 1. Remove Gloves handle_chem->doff_gloves doff_coat 2. Remove Lab Coat doff_gloves->doff_coat doff_eyes 3. Remove Eye Protection doff_coat->doff_eyes wash_hands 4. Wash Hands Thoroughly doff_eyes->wash_hands

Sources

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